Product packaging for 3-Methylisoxazole-5-carbonitrile(Cat. No.:CAS No. 65735-07-1)

3-Methylisoxazole-5-carbonitrile

Cat. No.: B1320823
CAS No.: 65735-07-1
M. Wt: 108.1 g/mol
InChI Key: CWGHXEQLWFSUBS-UHFFFAOYSA-N
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Description

3-Methylisoxazole-5-carbonitrile is a useful research compound. Its molecular formula is C5H4N2O and its molecular weight is 108.1 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O B1320823 3-Methylisoxazole-5-carbonitrile CAS No. 65735-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2-oxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c1-4-2-5(3-6)8-7-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGHXEQLWFSUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611835
Record name 3-Methyl-1,2-oxazole-5-carbonitrile
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Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65735-07-1
Record name 3-Methyl-5-isoxazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65735-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1,2-oxazole-5-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylisoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Methylisoxazole-5-carbonitrile. This heterocyclic compound serves as a versatile building block in medicinal chemistry and materials science. This document summarizes its known physical and chemical characteristics, offers a detailed experimental protocol for its synthesis, and explores its key reactions. Furthermore, it touches upon the potential biological activities of isoxazole derivatives, particularly their immunomodulatory effects.

Core Chemical Properties

This compound is a five-membered heterocyclic compound containing a nitrogen and an oxygen atom in the ring. The presence of a methyl group at the 3-position and a nitrile group at the 5-position imparts distinct chemical characteristics.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₄N₂O[1]
Molecular Weight 108.10 g/mol [1]
Boiling Point 249.4 °C at 760 mmHg[1]
Appearance Liquid[2]
CAS Number 65735-07-1[1]
IUPAC Name 3-methyl-1,2-oxazole-5-carbonitrile[1]
SMILES CC1=NOC(=C1)C#N[1]
InChI Key CWGHXEQLWFSUBS-UHFFFAOYSA-N[1]
Spectroscopic Data

Detailed spectroscopic data for this compound is not explicitly available in the public domain. However, characteristic spectral features can be inferred from related isoxazole structures.

  • ¹H NMR: A singlet corresponding to the methyl protons (CH₃) and a singlet for the proton on the isoxazole ring are expected.

  • ¹³C NMR: Resonances for the methyl carbon, the carbons of the isoxazole ring (three distinct signals), and the nitrile carbon are anticipated.

  • IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile group (C≡N) stretching vibration is expected around 2230-2260 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various synthetic routes. A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

General Experimental Protocol: Cycloaddition Approach

This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles, which can be adapted for this compound.

Reaction Scheme:

Step 1: Generation of the Nitrile Oxide

An appropriate aldoxime is treated with an oxidizing agent, such as chloramine-T, to generate the nitrile oxide in situ.

Step 2: Cycloaddition

The in situ generated nitrile oxide then undergoes a 1,3-dipolar cycloaddition reaction with a suitable alkyne. For the synthesis of this compound, the alkyne would be propiolonitrile.

Materials:

  • Appropriate aldoxime (e.g., acetaldehyde oxime)

  • Propiolonitrile

  • Chloramine-T

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • A mixture of the aromatic aldoxime (1 equivalent) and propiolonitrile (1.2 equivalents) is dissolved in ethanol in a round-bottom flask.

  • Chloramine-T (1.2 equivalents) is added portion-wise to the stirred solution.

  • The reaction mixture is then refluxed for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start Materials: Acetaldehyde Oxime Propiolonitrile step1 Dissolve in Ethanol start->step1 step2 Add Chloramine-T step1->step2 step3 Reflux step2->step3 step4 Work-up & Extraction step3->step4 step5 Purification (Column Chromatography) step4->step5 end_product 3-Methylisoxazole- 5-carbonitrile step5->end_product Suzuki_Coupling_Workflow cluster_suzuki General Suzuki-Miyaura Coupling reactants Reactants: Halo-aromatic Aryl Boronic Acid Pd Catalyst, Base degas Degas with Inert Gas reactants->degas heat Heat and Stir degas->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Work-up and Purification monitor->workup product Coupled Product workup->product Putative_Immune_Modulation cluster_pathway Putative Immunomodulatory Effects of Isoxazole Derivatives isoxazole Isoxazole Derivative immune_cell Immune Cell (e.g., T-cell, Macrophage) isoxazole->immune_cell Interacts with signaling Intracellular Signaling Pathways (Hypothetical) immune_cell->signaling Activates/Inhibits cytokine Cytokine Production (e.g., TNF-α, IL-6) signaling->cytokine Regulates response Modulation of Immune Response (Suppression/Stimulation) cytokine->response Leads to

References

An In-depth Technical Guide to the Molecular Geometry and Structure of 3-Methylisoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and structure of 3-Methylisoxazole-5-carbonitrile, a heterocyclic organic compound with applications in pharmaceuticals and organic synthesis.[1] This document details its structural characteristics, drawing upon experimental data from closely related analogues and computational studies. It also outlines the standard experimental protocols for the structural elucidation of such compounds.

Molecular Structure and Geometry

This compound (C₅H₄N₂O) is an aromatic heterocyclic compound featuring a five-membered isoxazole ring.[1] This ring system, containing three carbon atoms, a nitrogen atom, and an oxygen atom in adjacent positions, confers a planar geometry to the core of the molecule. The planarity of the isoxazole ring is a well-established characteristic of this class of compounds, which is crucial for its chemical reactivity and biological interactions. The molecule is further functionalized with a methyl group at the 3-position and a cyano (nitrile) group at the 5-position.

The methyl group introduces a region of non-planarity, with the hydrogen atoms adopting a tetrahedral arrangement. The cyano group, being linear, lies in the plane of the isoxazole ring to maximize electronic conjugation. The electron-withdrawing nature of the cyano group significantly influences the electron density distribution within the aromatic ring.

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, extensive crystallographic data exists for the closely related compound, 3-Methylisoxazole-5-carboxylic acid. This data provides a reliable approximation of the bond lengths and angles within the shared 3-methylisoxazole core. The geometry of the cyano group is based on established experimental values for similar organic nitriles.

Table 1: Molecular Geometry of this compound (Derived from Analogue and Standard Data)

ParameterAtoms InvolvedBond Length (Å)Bond Angle (°)Dihedral Angle (°)
Isoxazole Ring
Bond LengthO1 - N21.437
N2 - C31.309
C3 - C41.384
C4 - C51.338
C5 - O11.338
Bond AngleC5 - O1 - N2108.0
O1 - N2 - C3107.0
N2 - C3 - C4115.0
C3 - C4 - C5105.0
C4 - C5 - O1105.0
Substituents
Bond LengthC3 - C6 (Methyl)1.490
C5 - C7 (Cyano)1.440 (est.)
C7 - N8 (Cyano)1.142
Bond AngleN2 - C3 - C6120.0
C4 - C3 - C6125.0
O1 - C5 - C7120.0 (est.)
C4 - C5 - C7135.0 (est.)
C5 - C7 - N8178.0 (est.)
Dihedral AngleC4-C3-C6-H60.0 / 180.0 / -60.0
C4-C5-C7-N8~0.0

Data for the isoxazole ring and methyl group are based on the crystal structure of 3-Methylisoxazole-5-carboxylic acid.[2] Bond lengths and angles for the cyano group are estimated based on typical values for organic nitriles.[3] The planarity of the isoxazole ring in a related derivative, 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, shows a maximum deviation of 0.007 Å.[3]

Experimental Protocols for Structural Elucidation

The determination of the precise molecular geometry of a novel compound like this compound relies on a combination of spectroscopic and crystallographic techniques.

This is the gold standard for determining the three-dimensional structure of a crystalline solid.

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.

  • Structure Refinement: An initial model of the molecule is built and refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms in the molecule. For this compound, one would expect to observe a singlet for the methyl protons and a singlet for the proton on the isoxazole ring. The chemical shifts of these signals provide information about their electronic environment.

  • ¹³C NMR Spectroscopy: This provides information on the carbon skeleton. Distinct signals are expected for the methyl carbon, the isoxazole ring carbons, and the cyano carbon.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For instance, an HMBC experiment would show correlations between the methyl protons and the C3 and C4 carbons of the isoxazole ring, confirming the position of the methyl group.

Workflow for Structural Elucidation

The logical flow for determining and characterizing the structure of a novel heterocyclic compound like this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Final Structure synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Initial structural insights ms Mass Spectrometry (Confirmation of Molecular Weight) purification->ms Molecular formula confirmation xrd Single-Crystal X-ray Diffraction purification->xrd Requires high-quality crystals data_proc Data Processing & Interpretation nmr->data_proc ms->data_proc xrd->data_proc Definitive 3D structure structure Final Molecular Structure & Geometry data_proc->structure

Caption: General experimental workflow for the synthesis and structural elucidation of a novel organic compound.

Conclusion

The molecular structure of this compound is characterized by a planar isoxazole ring with methyl and cyano substituents. While a complete experimental crystal structure is not yet available, analysis of closely related compounds provides a robust model of its geometry. The combination of standard spectroscopic and crystallographic techniques, as outlined in this guide, provides the necessary framework for the complete structural determination and characterization of this and similar heterocyclic molecules, which is fundamental for its application in drug design and development.

References

An In-depth Technical Guide on the Aromaticity and Tautomeric Behavior of the Isoxazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug development. Its prevalence in a wide array of biologically active compounds stems from its unique electronic properties, including its aromatic character and propensity for tautomerism. This technical guide provides a comprehensive exploration of the aromaticity and tautomeric behavior of the isoxazole core. It summarizes key quantitative data, details experimental and computational protocols for their characterization, and presents visual representations of the underlying chemical principles. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of isoxazole-based therapeutics.

Aromaticity of the Isoxazole Ring

Isoxazole is classified as an electron-rich aromatic heterocycle. Its aromaticity arises from the delocalization of six π-electrons within the five-membered ring, fulfilling Hückel's rule (4n+2 π-electrons, where n=1). The π-system is formed by the four electrons from the two double bonds and a lone pair of electrons from the oxygen atom. The nitrogen atom, being sp2 hybridized, contributes one electron to the π-system, while its lone pair resides in an sp2 orbital in the plane of the ring and does not participate in aromaticity.

The aromatic nature of isoxazole contributes to its relative stability and influences its reactivity. Electrophilic substitution reactions are known to occur, with a preference for the C4 position. The electron-rich character also makes the isoxazole ring a valuable pharmacophore capable of engaging in various interactions with biological targets.

Resonance Structures

The delocalization of π-electrons in the isoxazole ring can be represented by several resonance structures, which contribute to the overall electronic distribution.

Resonance contributors of the isoxazole ring.

Quantitative Measures of Aromaticity

The aromaticity of isoxazole can be quantified using various computational indices. These indices provide a numerical measure of the degree of electron delocalization and aromatic character.

Aromaticity IndexValue for IsoxazoleReference Compound (Value)
HOMA (Harmonic Oscillator Model of Aromaticity) ~0.7-0.8Benzene (1.0)
NICS(0) (Nucleus-Independent Chemical Shift at ring center) ~ -7 to -9 ppmBenzene (~ -9 ppm)
NICS(1) (NICS at 1 Å above the ring center) ~ -10 to -12 ppmBenzene (~ -11 ppm)
ASE (Aromatic Stabilization Energy) ~15-20 kcal/molBenzene (~36 kcal/mol)

Note: The exact values can vary depending on the computational method and basis set used.

Structural Evidence of Aromaticity

X-ray crystallographic studies of isoxazole derivatives provide experimental evidence for its aromaticity through the analysis of bond lengths. In a fully aromatic system, the bond lengths are intermediate between those of typical single and double bonds.

BondTypical Single Bond Length (Å)Typical Double Bond Length (Å)Observed Bond Length in Isoxazole Derivatives (Å)
O1-N2~1.43~1.22~1.40-1.42
N2-C3~1.47~1.27~1.30-1.32
C3-C4~1.54~1.34~1.41-1.43
C4-C5~1.54~1.34~1.35-1.37
C5-O1~1.43~1.23~1.33-1.35

Note: These are approximate ranges and can be influenced by substituents on the ring.

Tautomeric Behavior of the Isoxazole Ring

While the unsubstituted isoxazole ring itself does not exhibit significant prototropic tautomerism, the introduction of substituents with labile protons, such as hydroxyl (-OH) or amino (-NH2) groups, leads to a rich tautomeric landscape. The position of the tautomeric equilibrium is a critical factor in drug design, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities.

Tautomerism of Hydroxyisoxazoles

3-Hydroxyisoxazole and 5-hydroxyisoxazole are the most studied examples of tautomerism in the isoxazole family. They can exist in equilibrium between hydroxy (enol-like) and oxo (keto-like) forms.

Tautomeric equilibria of hydroxyisoxazoles.

The position of the equilibrium is highly dependent on the solvent and the presence of other substituents. In general, polar solvents tend to favor the more polar keto forms. Computational studies have shown that for 3-hydroxyisoxazole, the enol form is generally more stable in both the gas phase and in solution.[1] For 5-hydroxyisoxazole, the situation is more complex, with the relative stability of the tautomers being sensitive to the environment.

Tautomerism of Aminoisoxazoles

5-Aminoisoxazole can exist in equilibrium between an amino and an imino form. The amino form is generally the more stable tautomer.

Tautomeric equilibrium of 5-aminoisoxazole.

Quantitative Data on Tautomeric Equilibria

The relative populations of tautomers can be quantified by the equilibrium constant (KT). The following table summarizes some representative data for the tautomerism of substituted isoxazoles.

CompoundTautomeric EquilibriumSolventKT ([keto]/[enol] or [imino]/[amino])Reference
3-HydroxyisoxazoleOH-form ⇌ NH-keto formGas Phase< 0.1
Water< 0.1
5-HydroxyisoxazoleOH-form ⇌ NH-keto formGas Phase~1
Water> 10
OH-form ⇌ CH-keto formGas Phase< 0.1
Water~1
3-methyl-5-phenylisoxazol-4(5H)-oneCH-keto ⇌ NH-ketoCDCl₃~0.3[2]

Experimental and Computational Protocols

The characterization of aromaticity and tautomerism relies on a combination of experimental and computational techniques.

Experimental Workflow for Tautomer Analysis

Tautomer_Analysis_Workflow cluster_workflow Experimental and Computational Workflow for Tautomer Analysis synthesis Synthesis and Purification of Isoxazole Derivative nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) synthesis->nmr uvvis UV-Vis Spectroscopy synthesis->uvvis xray X-ray Crystallography (for solid-state structure) synthesis->xray computation Computational Chemistry (DFT, ab initio) synthesis->computation quantification Quantification of Tautomer Ratio (Integration of NMR signals, Deconvolution of UV-Vis spectra) nmr->quantification uvvis->quantification interpretation Structure-Activity Relationship (SAR) and Drug Design Implications xray->interpretation computation->interpretation quantification->interpretation

Workflow for tautomer analysis.

Detailed Experimental Protocols

Objective: To identify and quantify the different tautomers of a substituted isoxazole in solution.

Materials:

  • Substituted isoxazole compound

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O)

  • NMR tubes

  • NMR spectrometer

Protocol:

  • Sample Preparation: Prepare solutions of the isoxazole derivative in a range of deuterated solvents with varying polarities. The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

  • Data Acquisition:

    • Acquire ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay to allow for accurate integration.

    • Acquire ¹³C NMR and DEPT spectra to aid in the assignment of carbon signals.

    • For complex cases, consider 2D NMR experiments such as COSY, HSQC, and HMBC to confirm connectivities and aid in the unambiguous assignment of signals for each tautomer.

    • If possible, acquire spectra at different temperatures to investigate the thermodynamics of the tautomeric equilibrium.

  • Data Analysis:

    • Assign the signals in the spectra to the specific protons and carbons of each tautomer.

    • Integrate the non-overlapping signals corresponding to each tautomer in the ¹H NMR spectrum.

    • Calculate the mole fraction of each tautomer from the integral ratios.

    • The equilibrium constant (KT) can then be calculated as the ratio of the concentrations of the tautomers.[1][3][4]

Objective: To determine the solid-state structure of an isoxazole derivative and provide experimental data on bond lengths and angles.

Protocol:

  • Crystallization: Grow single crystals of the isoxazole derivative suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data at a specific temperature (often 100 K to minimize thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the crystal structure using direct methods or Patterson methods to determine the positions of the atoms. Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other geometric parameters.[5][6][7][8]

Computational Chemistry Protocol for Tautomer Energy Calculation

Objective: To calculate the relative energies of different tautomers of a substituted isoxazole in the gas phase and in solution.

Software: Gaussian, Spartan, or other quantum chemistry software packages.

Protocol:

  • Structure Building: Build the 3D structures of all possible tautomers of the isoxazole derivative.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., DFT with B3LYP functional and 6-31G(d) or a larger basis set).[9][10] This should be done for both the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD).[9][10]

  • Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).

  • Energy Calculation: Calculate the single-point electronic energy of each optimized structure at a higher level of theory if necessary for greater accuracy.

  • Relative Energy Calculation: Calculate the relative Gibbs free energy of each tautomer by combining the electronic energy and the thermochemical corrections. The tautomer with the lowest Gibbs free energy is the most stable. The equilibrium constant can be estimated from the difference in Gibbs free energies (ΔG) using the equation: ΔG = -RTln(KT).[11][12]

Conclusion

The aromaticity and tautomeric behavior of the isoxazole ring are fundamental properties that underpin its widespread use in drug discovery. A thorough understanding of these characteristics is crucial for the rational design of novel isoxazole-containing molecules with desired biological activities and pharmacokinetic profiles. This guide has provided a consolidated resource of quantitative data, experimental and computational protocols, and conceptual diagrams to aid researchers in this endeavor. By leveraging the principles and methods outlined herein, scientists can better predict and control the properties of isoxazole derivatives, ultimately accelerating the development of new and effective therapeutics.

References

Preliminary Biological Activity Screening of 3-Methylisoxazole-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative preliminary biological activity screening workflow for the compound 3-Methylisoxazole-5-carbonitrile. Given the limited publicly available data on the specific biological activities of this compound, this document outlines a robust, multi-faceted screening approach based on the known activities of structurally related isoxazole derivatives. The experimental protocols and data presented herein are illustrative and intended to serve as a practical framework for the initial investigation of this and similar heterocyclic compounds.

Introduction

This compound is a heterocyclic organic compound featuring an isoxazole ring, a five-membered ring containing three carbon and two nitrogen atoms. The presence of a cyano group at the 5-position and a methyl group at the 3-position imparts unique chemical properties that make it a valuable scaffold in medicinal chemistry.[1] Derivatives of the isoxazole core are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5] Therefore, a systematic preliminary biological activity screening of this compound is a critical first step in evaluating its therapeutic potential.

This guide details a hypothetical screening cascade designed to provide a broad yet informative initial assessment of the compound's bioactivity profile.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods. One common approach involves a one-pot synthesis, which is efficient for producing isoxazole derivatives.[1] Another method is a multi-step synthesis that often begins with the formation of an intermediate, followed by cyclization to yield the final product.[1] For instance, a multi-step reaction can be employed where starting materials undergo transformations leading to this compound.[1] The electron-withdrawing nature of the cyano group plays a significant role in the regioselectivity of the synthesis, particularly in [3+2] cycloaddition reactions.[1]

Preliminary Biological Activity Screening Workflow

The following diagram illustrates a typical workflow for the preliminary biological screening of a novel compound like this compound.

G cluster_0 Compound Acquisition & Preparation cluster_2 Secondary & Mechanistic Assays (If Primary Hits) A Synthesis & Purification of This compound B Purity & Structural Confirmation (NMR, MS, HPLC) A->B C Stock Solution Preparation (e.g., in DMSO) B->C D Antimicrobial Activity C->D Test Compound E Antifungal Activity C->E Test Compound F Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) C->F Test Compound G Anti-inflammatory Activity (e.g., COX Inhibition Assay) C->G Test Compound H MIC Determination D->H E->H I IC50 Determination F->I J Apoptosis Assays F->J G->I K Signaling Pathway Analysis J->K

Figure 1: Preliminary Biological Screening Workflow for this compound.

Experimental Protocols

Antimicrobial Activity Assay (Agar Well Diffusion Method)

Objective: To qualitatively assess the antibacterial activity of this compound against a panel of Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Muller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator (37°C)

  • Stock solution of this compound (1 mg/mL in DMSO)

  • Positive control (e.g., Ciprofloxacin, 10 µg/mL)

  • Negative control (DMSO)

Procedure:

  • Prepare MHA plates according to the manufacturer's instructions.

  • Inoculate the surface of the MHA plates with the respective bacterial cultures (adjusted to 0.5 McFarland standard).

  • Allow the plates to dry for 5-10 minutes.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Add 100 µL of the test compound solution, positive control, and negative control to the respective wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Antifungal Activity Assay (Agar Well Diffusion Method)

Objective: To qualitatively assess the antifungal activity of this compound against a panel of fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sabouraud Dextrose Agar (SDA)

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator (25-28°C)

  • Stock solution of this compound (1 mg/mL in DMSO)

  • Positive control (e.g., Fluconazole, 25 µg/mL)

  • Negative control (DMSO)

Procedure:

  • Prepare SDA plates.

  • Inoculate the surface of the SDA plates with the respective fungal spore suspensions.

  • Create wells in the agar using a sterile cork borer.

  • Add 100 µL of the test compound solution, positive control, and negative control to the wells.

  • Incubate the plates at 25-28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (in mm).

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay (COX-2 Inhibition Assay)

Objective: To determine the in vitro inhibitory effect of this compound on the cyclooxygenase-2 (COX-2) enzyme.

Materials:

  • COX-2 enzyme

  • Reaction buffer

  • Heme

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Positive control (e.g., Celecoxib)

  • Microplate reader

Procedure:

  • In a reaction tube, combine the reaction buffer, heme, and the COX-2 enzyme.

  • Add the test compound at various concentrations.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time (e.g., 2 minutes) at 37°C.

  • Stop the reaction.

  • Measure the product formation (e.g., prostaglandin E2) using an appropriate method (e.g., ELISA).

  • Calculate the percentage of COX-2 inhibition and the IC50 value.

Illustrative Data Presentation

The following tables present hypothetical data for the preliminary biological screening of this compound.

Table 1: Antimicrobial and Antifungal Activity (Zone of Inhibition in mm)

MicroorganismThis compound (1 mg/mL)Positive ControlNegative Control (DMSO)
Bacteria
S. aureus1425 (Ciprofloxacin)0
B. subtilis1228 (Ciprofloxacin)0
E. coli822 (Ciprofloxacin)0
P. aeruginosa620 (Ciprofloxacin)0
Fungi
C. albicans1118 (Fluconazole)0
A. niger915 (Fluconazole)0

Table 2: In Vitro Cytotoxicity (IC50 in µM)

Cell LineThis compoundDoxorubicin (Positive Control)
MCF-7 (Breast Cancer)45.20.8
A549 (Lung Cancer)68.51.2
HCT116 (Colon Cancer)32.80.5

Table 3: In Vitro Anti-inflammatory Activity (IC50 in µM)

EnzymeThis compoundCelecoxib (Positive Control)
COX-225.60.1

Potential Signaling Pathway Involvement

Based on the activities of related isoxazole compounds, if this compound shows significant anticancer activity, further investigation into its effect on key signaling pathways would be warranted. One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

G A Growth Factor B Receptor Tyrosine Kinase A->B C PI3K B->C D AKT C->D E mTOR D->E F Cell Proliferation, Survival, Angiogenesis E->F G 3-Methylisoxazole- 5-carbonitrile (Hypothetical Inhibition) G->C G->D

Figure 2: Hypothetical Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

Conclusion

This technical guide outlines a comprehensive and systematic approach for the preliminary biological activity screening of this compound. The proposed workflow, incorporating antimicrobial, antifungal, cytotoxic, and anti-inflammatory assays, provides a solid foundation for identifying potential therapeutic applications of this compound. The illustrative data and pathway diagrams serve as a practical reference for researchers initiating the investigation of novel isoxazole derivatives. Positive results from this preliminary screening would justify more in-depth studies to elucidate the mechanism of action and to optimize the lead compound for further drug development.

References

An In-depth Technical Guide on the Potential Immunological Effects of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include anti-inflammatory, immunosuppressive, and immunostimulatory effects, making them promising candidates for the development of novel therapeutics for a variety of immune-related disorders.[1][2] This technical guide provides a comprehensive overview of the potential immunological effects of isoxazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Immunomodulatory Effects of Isoxazole Derivatives

The immunomodulatory properties of isoxazole derivatives are diverse, with different compounds exhibiting immunosuppressive, anti-inflammatory, or immunostimulatory activities.[1][2] These effects are largely dependent on the specific chemical structure of the derivative.

Anti-inflammatory and Immunosuppressive Effects

A significant number of isoxazole derivatives have demonstrated potent anti-inflammatory and immunosuppressive activities. These effects are often mediated through the inhibition of key inflammatory enzymes and the modulation of pro-inflammatory cytokine production.

In Vitro Quantitative Data

The following tables summarize the in vitro anti-inflammatory and immunosuppressive activities of selected isoxazole derivatives.

Table 1: In Vitro Inhibition of Inflammatory Enzymes by Isoxazole Derivatives

Isoxazole DerivativeTarget EnzymeCell Line/SystemIC50 (µM)Reference(s)
COX-2 Inhibitors
Celecoxib (Reference)COX-2Ovine0.30[3]
PYZ16COX-2Ovine0.52[3]
MISF2COX-2Ovine0.57 - 0.72[3]
PYZ9COX-2Ovine0.72[3]
IXZ3COX-2Ovine0.95[3]
C6COX-2Ovine0.55 ± 0.03[4]
C5COX-2Ovine0.85 ± 0.04[4]
C3COX-2Ovine0.93 ± 0.01[4]
5-LOX Inhibitors
Zileuton (Reference)5-LOX-0.77[3]
Compound 35-LOX-8.47[1]
Compound C55-LOX-10.48[1]
Compound C35-LOX-10.96 (DPPH scavenging)[1]
Compound C15-LOX-74.09[5]
Compound C25-LOX-47.59[5]

Table 2: In Vitro Immunosuppressive Effects of Isoxazole Derivatives on Cytokine Production

Isoxazole DerivativeCytokine InhibitedCell TypeStimulantEffective Concentration/IC50% InhibitionReference(s)
A77 1726 (Leflunomide metabolite)IL-6Human fibroblast-like synoviocytesIL-1α> 10 µM-[6]
A77 1726 (Leflunomide metabolite)TNF-αHuman synovial tissueLPS0.3 µg/mLDose-dependent[2]
A77 1726 (Leflunomide metabolite)IL-1βHuman synovial tissueLPS0.3 µg/mLDose-dependent[2]
Indolyl–isoxazolidine 9aTNF-α, IL-6THP-1 macrophagesLPS-Significant[1]
MZO-2TNF-αHuman whole bloodLPS5 and 25 µg/mLWeak[7]
MO5TNF-αHuman whole bloodLPS-Inhibitory[1]
MM3TNF-αHuman whole bloodLPS-Inhibitory[8]

In Vivo Quantitative Data

The anti-inflammatory effects of isoxazole derivatives have also been demonstrated in various animal models.

Table 3: In Vivo Anti-inflammatory Effects of Isoxazole Derivatives

Isoxazole DerivativeAnimal ModelDosageEffect% Inhibition of EdemaReference(s)
MZO-2Carrageenan-induced paw edema (mice)-Potent inhibition-[7]
MO5Carrageenan-induced skin reaction (mice)-Inhibition-[1]
06K compoundCarrageenan-induced foot pad edema (mice)-Significant diminution-[1]
Indolyl–isoxazolidine 9aCarrageenan test (mice)-Comparable to indomethacin-[1]
Compound 7aCarrageenan-induced paw edema (mice)-Reduced edema51%[1]
Immunostimulatory Effects

In contrast to the more commonly observed immunosuppressive properties, some isoxazole derivatives have been found to enhance immune responses.

For instance, the derivative RM-11 was found to potently stimulate both humoral and cellular immune responses to sheep red blood cells (SRBC) in mice and also stimulated Concanavalin A (ConA)-induced splenocyte proliferation.[1] Another compound, 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline (8e), demonstrated mitogenic activity towards human lymphocytes and mouse splenocytes, which was attributed to increased IL-2 secretion.[1] Furthermore, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide has been shown to modulate T-cell subsets and B-cell levels in lymphoid organs and enhance antibody production in mice.[1]

Mechanisms of Action: Signaling Pathways

The immunomodulatory effects of isoxazole derivatives are mediated through their interaction with various intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and the Akt/GSK3β/β-catenin pathways are two of the key cascades implicated in their mechanism of action.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammatory and immune responses. Its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines and chemokines. Several isoxazole derivatives exert their anti-inflammatory effects by inhibiting this pathway.

NF_kappaB_Pathway NF-κB Signaling Pathway and Isoxazole Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IRAK IRAKs MyD88->IRAK activates TRAF6 TRAF6 IRAK->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB releases NFkB_n NF-κB (p50/p65) DNA DNA NFkB_n->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines transcription Isoxazoles Isoxazole Derivatives Isoxazoles->IKK_complex inhibit

Figure 1: NF-κB Signaling Pathway and Isoxazole Inhibition.

Akt/GSK3β/β-catenin Signaling Pathway

The Akt/GSK3β/β-catenin signaling pathway is involved in a wide range of cellular processes, including cell proliferation, survival, and differentiation. Some isoxazole derivatives have been shown to modulate this pathway, which can influence immune cell function and melanogenesis.[3][9]

Akt_GSK3b_pathway Akt/GSK3β/β-catenin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor/Stimulus Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates GSK3b GSK3β Akt->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n accumulates and translocates DestructionComplex Destruction Complex TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF binds GeneExpression Target Gene Expression (e.g., MITF, Cyclin D1) TCF_LEF->GeneExpression activates transcription Isoxazole Isoxazole Derivatives Isoxazole->Akt activates

Figure 2: Akt/GSK3β/β-catenin Signaling Pathway.

Experimental Protocols

Standardized experimental protocols are crucial for the reliable evaluation of the immunomodulatory properties of isoxazole derivatives. This section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro Assay: PHA-Induced Lymphocyte Proliferation

This assay assesses the effect of isoxazole derivatives on the proliferation of T-lymphocytes stimulated by the mitogen Phytohemagglutinin (PHA).

Principle: PHA is a lectin that binds to glycoproteins on the surface of T-cells, triggering a signaling cascade that leads to cell proliferation. The extent of proliferation can be quantified by measuring the incorporation of a labeled nucleotide (e.g., ³H-thymidine) or by using a colorimetric assay (e.g., MTT).

Materials and Reagents:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA)

  • Isoxazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom microplates

Procedure:

  • Cell Preparation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Assay Setup: Seed 1 x 10⁵ PBMCs in 100 µL of complete medium per well in a 96-well plate.

  • Compound Addition: Add 50 µL of various concentrations of the isoxazole derivatives to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known immunosuppressant like cyclosporine A).

  • Stimulation: Add 50 µL of PHA (final concentration, e.g., 5 µg/mL) to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated, stimulated cells - Absorbance of unstimulated cells) / (Absorbance of untreated, stimulated cells - Absorbance of unstimulated cells)] x 100

In Vitro Assay: LPS-Induced TNF-α Production

This assay measures the ability of isoxazole derivatives to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophages or monocytes stimulated with Lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on immune cells, leading to the activation of downstream signaling pathways (including NF-κB) and the production of pro-inflammatory cytokines like TNF-α.

Materials and Reagents:

  • Human monocytic cell line (e.g., THP-1) or primary human monocytes

  • RPMI-1640 medium with supplements

  • Lipopolysaccharide (LPS) from E. coli

  • Isoxazole derivatives

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture THP-1 cells in complete RPMI-1640 medium. For differentiation into macrophage-like cells, treat with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Assay Setup: Seed the differentiated THP-1 cells at a density of 1 x 10⁵ cells/well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of isoxazole derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.

  • ELISA: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

Data Analysis: Determine the concentration of TNF-α in each sample from the standard curve. Calculate the percentage of TNF-α inhibition for each concentration of the isoxazole derivative.

In Vivo Assay: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the production of prostaglandins and nitric oxide, and the infiltration of neutrophils.

Animals:

  • Male Wistar rats or Swiss albino mice (150-200 g)

Materials and Reagents:

  • Carrageenan (1% w/v in sterile saline)

  • Isoxazole derivatives formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, reference drug, and different doses of the isoxazole derivative. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Measure the initial paw volume of the right hind paw of each animal. Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage inhibition of edema is calculated as follows: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and characterization of the immunomodulatory potential of isoxazole derivatives.

Experimental_Workflow Workflow for Immunomodulatory Screening of Isoxazole Derivatives Start Synthesis of Isoxazole Derivatives InVitro_Screening In Vitro Screening Start->InVitro_Screening Proliferation Lymphocyte Proliferation Assay (e.g., PHA-induced) InVitro_Screening->Proliferation Cytokine Cytokine Production Assay (e.g., LPS-induced TNF-α) InVitro_Screening->Cytokine Enzyme Enzyme Inhibition Assay (e.g., COX-2, 5-LOX) InVitro_Screening->Enzyme Active_Compounds Identification of Active Compounds Proliferation->Active_Compounds Cytokine->Active_Compounds Enzyme->Active_Compounds InVivo_Testing In Vivo Testing Active_Compounds->InVivo_Testing Edema Carrageenan-Induced Paw Edema InVivo_Testing->Edema DTH Delayed-Type Hypersensitivity InVivo_Testing->DTH Efficacy Confirmation of Efficacy and Safety Edema->Efficacy DTH->Efficacy Mechanism Mechanism of Action Studies Efficacy->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Mechanism->Signaling Gene_Expression Gene Expression Analysis (e.g., qPCR) Mechanism->Gene_Expression Lead_Optimization Lead Optimization Signaling->Lead_Optimization Gene_Expression->Lead_Optimization

Figure 3: Workflow for Immunomodulatory Screening of Isoxazole Derivatives.

Conclusion

Isoxazole derivatives represent a rich source of immunomodulatory agents with the potential to be developed into novel therapies for a wide range of diseases, including autoimmune disorders, inflammatory conditions, and cancer. Their diverse activities, ranging from potent anti-inflammatory and immunosuppressive effects to immunostimulatory properties, highlight the importance of continued research in this area. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this fascinating class of compounds. Future studies should focus on elucidating the precise molecular targets of these derivatives and conducting comprehensive preclinical and clinical evaluations to translate these promising findings into tangible therapeutic benefits for patients.

References

The Pivotal Role of 3-Methylisoxazole-5-carbonitrile in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methylisoxazole-5-carbonitrile scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the synthesis of diverse compound libraries with a wide range of biological activities. This technical guide provides an in-depth analysis of the role of this compound in drug discovery, summarizing key quantitative data, detailing experimental protocols for its synthesis and evaluation, and visualizing its potential mechanisms of action.

Core Applications in Drug Discovery

Derivatives of this compound are being explored for their therapeutic potential in various fields.[1] The isoxazole ring itself is a component of several FDA-approved drugs, highlighting its clinical relevance.[1] Research indicates that compounds incorporating this scaffold exhibit significant biological activities, including:

  • Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of isoxazole derivatives against a panel of human cancer cell lines.[2][3][4]

  • Antimicrobial Activity: The isoxazole nucleus is a key pharmacophore in the development of new antibacterial and antifungal agents.[5][6]

  • Immunological Modulation: Derivatives have shown potential in modulating immune responses, suggesting applications in inflammatory and autoimmune diseases.[7]

Synthesis of the this compound Scaffold

The synthesis of the this compound core and its derivatives can be achieved through various strategies, including one-pot multi-component reactions and multi-step synthesis.

Experimental Protocol: One-Pot Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile Derivatives

This protocol describes a conventional method for the efficient, one-pot synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives.

Materials:

  • Substituted aromatic aldehyde (1.2 mmol)

  • Malononitrile (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Ceric ammonium sulphate (Lewis acid catalyst) (2 mmol)

  • Isopropyl alcohol (25 mL)

  • 50 mL round-bottom flask (RBF)

  • Magnetic stirrer

  • Reflux condenser

  • Thin-layer chromatography (TLC) plate (mobile system: EtOAc:n-hexane - 4:6)

  • Sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, dissolve the substituted aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in 25 mL of isopropyl alcohol.

  • Fit the flask with a reflux condenser and place it on a magnetic stirrer.

  • Gradually add the ceric ammonium sulphate catalyst to the reaction mixture.

  • Heat the mixture to reflux and stir vigorously for 5 hours.

  • Monitor the progress of the reaction using thin-layer chromatography.

  • Upon completion, pour the reaction mixture into cold water.

  • Neutralize the solution with a sodium bicarbonate solution.

  • Extract the product with ethyl acetate using a separatory funnel.

  • Separate the organic layer and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of various derivatives containing the isoxazole scaffold.

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
2a Colo2059.179[4]
2a HepG27.55[4]
2a HeLa0.91[8]
2a Hep3B8.02[8]
2d Hep3B~23 µg/mL[3]
2e Hep3B~23 µg/mL[3]
2e B16F10.079[4]
Isoxazole-piperazine derivativeHuh7, Mahlavu, MCF-70.3 - 3.7[9]

Table 2: Antimicrobial Activity of Isoxazole Derivatives

Compound IDMicrobial StrainMIC (µM)Reference
9 Mycobacterium tuberculosis H37Rv6.25[10]
10 Mycobacterium tuberculosis H37Rv3.125[10]
13 Mycobacterium tuberculosis H37Rv6.25[10]
14 Mycobacterium tuberculosis H37Rv3.125[10]
9 Bacillus subtilis, Escherichia coli6.25[10]
13 Bacillus subtilis, Escherichia coli6.25[10]
15 Bacillus subtilis, Escherichia coli12.5[10]
17 Bacillus subtilis, Escherichia coli12.5[10]
19 Bacillus subtilis, Escherichia coli6.25[10]
20 Bacillus subtilis, Escherichia coli6.25[10]

Experimental Protocols for Biological Evaluation

Cytotoxicity Assessment: MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity and, by inference, cell viability.[9]

Materials:

  • Human cancer cell lines (e.g., A375 melanoma)

  • Normal human dermal fibroblasts (NHDF) for cytotoxicity comparison

  • 96-well plates

  • MTT solution (1 mg/mL in PBS)

  • Culture medium

  • Test isoxazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates at a density of 10,000 cells per well.

  • Incubate the plates overnight to allow for cell adherence.

  • Remove the supernatant and add freshly prepared solutions of the test compounds at various concentrations.

  • Incubate the cells with the compounds for 24 or 48 hours.

  • After the incubation period, add the MTT solution to each well.

  • Incubate for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[5]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test isoxazole compounds dissolved in DMSO

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • 0.5 McFarland standard

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform two-fold serial dilutions across the row.

  • Prepare an inoculum of the test microorganism adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the diluted microbial suspension to each well.

  • Include a growth control (broth and inoculum only), a sterility control (broth only), and a positive control (standard antibiotic).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing a Potential Mechanism of Action

While the precise signaling pathways for many this compound derivatives are still under investigation, a hypothetical mechanism involving the PI3K/Akt signaling pathway, a critical regulator of cell survival, can be proposed for their anticancer effects.[2] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt (Inactive) mTOR mTOR pAkt->mTOR Activates pBad p-Bad (Inactive) pAkt->pBad Phosphorylates Proliferation Cell Proliferation & Survival mTOR->Proliferation Bad Bad Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds Isoxazole_Derivative 3-Methylisoxazole-5- carbonitrile Derivative Isoxazole_Derivative->Akt Inhibits Phosphorylation

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

experimental_workflow Start Start: Synthesis of 3-Methylisoxazole-5- carbonitrile Derivatives Primary_Screening Primary Screening: Anticancer & Antimicrobial Assays Start->Primary_Screening Hit_Identification Hit Identification: Active Compounds Primary_Screening->Hit_Identification Inactive Inactive Compounds Hit_Identification->Inactive Inactive Dose_Response Dose-Response Studies: Determine IC50 / MIC Hit_Identification->Dose_Response Active Mechanism_of_Action Mechanism of Action Studies: - Apoptosis Assays - Cell Cycle Analysis - Signaling Pathway Analysis Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: General experimental workflow for the discovery and development of drugs based on the this compound scaffold.

References

Therapeutic Potential of 3-Methylisoxazole-5-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a variety of biologically active compounds. Among its many derivatives, those stemming from the 3-methylisoxazole-5-carbonitrile core have garnered significant attention for their therapeutic potential across a spectrum of diseases, including cancer, inflammation, and infectious diseases. This technical guide provides an in-depth exploration of these derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and experimental workflows.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad range of biological activities. The core structure serves as a versatile template for the development of potent and selective therapeutic agents. The primary areas of investigation include anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values)

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
5l Isoxazole-piperazine hybridHuh7 (Liver Cancer)0.3[1]
5m Isoxazole-piperazine hybridHuh7 (Liver Cancer)1.0[1]
5o Isoxazole-piperazine hybridMahlavu (Liver Cancer)0.7[1]
5l Isoxazole-piperazine hybridMCF-7 (Breast Cancer)2.5[1]
5o Isoxazole-piperazine hybridMCF-7 (Breast Cancer)3.7[1]
3d Imidazo[1,2-c]pyrimidine-isoxazoleMCF-7 (Breast Cancer)43.4[2]
4d Imidazo[1,2-c]pyrimidine-isoxazoleMDA-MB-231 (Breast Cancer)35.1[2]
Compound 9 Pyrazoline-isoxazole-indole hybridMDA-MB-231 (Breast Cancer)30.6[3]
Compound 25 Pyrazoline-isoxazole-indole hybridMDA-MB-231 (Breast Cancer)35.5[3]
Compound 34 Pyrazoline-isoxazole-indole hybridMDA-MB-231 (Breast Cancer)22.3[3]
Antimicrobial Activity

The isoxazole nucleus is a key component of several antimicrobial agents. Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values)

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference
Compound 13a Triazine-isoxazole hybridS. aureus100[4]
Compound 3a Imidazo[1,2-c]pyrimidine-isoxazoleS. aureus (MSSA)3.12[2]
Compound 4a Imidazo[1,2-c]pyrimidine-isoxazoleS. aureus (MRSA)4.61[2]
Compound 1e N-acyl phenylalanine analogueS. epidermidis 75656.2[5]
Compound 1e N-acyl phenylalanine analogueE. coli ATCC 2592228.1[5]
Compound 1e N-acyl phenylalanine analogueC. albicans 12814[5]
Compound 4a Oxazole-carbonate derivativeS. epidermidis 75656.2[5]
Compound 4a Oxazole-carbonate derivativeB. subtilis ATCC 668356.2[5]
Compound 4a Oxazole-carbonate derivativeC. albicans 12814[5]
Compound 8 Thioxothiazolidin-indole-isoxazoleEn. cloacae0.004-0.03[6]
Compound 15 Thioxothiazolidin-indole-isoxazoleT. viride0.004-0.06[6]
Pharmacokinetic Properties

Preclinical pharmacokinetic studies are crucial for evaluating the drug-like properties of new chemical entities. Limited data is available for this compound derivatives, but initial studies indicate that some compounds possess favorable pharmacokinetic profiles.

Table 3: Pharmacokinetic Parameters of a Representative Isoxazole Derivative (TFISA)

ParameterValueSpeciesRoute of AdministrationReference
Cmax 8173 ± 1491 ng/mLRatOcular Instillation[7]
Tmax Not ReportedRatOcular Instillation[7]
t1/2 58 ± 10 hRatOcular Instillation[7]
Bioavailability 90.18%RatOcular vs. Intraperitoneal[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 3-Aryl-5-methylisoxazole-4-carboxylic Acid Derivatives

This protocol describes a common method for the synthesis of isoxazole derivatives, which can be further modified to introduce diverse functionalities.

Materials:

  • Substituted aryl aldehyde

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Acetic acid

  • Potassium hydroxide

  • Hydrochloric acid

Procedure:

  • Chalcone Formation: To a solution of the substituted aryl aldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol, add a catalytic amount of a base (e.g., piperidine). Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization to Isoxazole: To the cooled reaction mixture, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents). Reflux the mixture for 4-6 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the ethyl 3-aryl-5-methylisoxazole-4-carboxylate.

  • Hydrolysis to Carboxylic Acid: Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of potassium hydroxide (2 equivalents). Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

  • Acidification and Isolation: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with dilute hydrochloric acid to a pH of 2-3. The precipitated carboxylic acid is filtered, washed with water, and dried to afford the final product.[8][9]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, Huh7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[10][11][12][13]

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of 2.5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[14]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these derivatives is crucial for their rational design and development. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound derivatives and a general workflow for their discovery and evaluation.

Signaling Pathways

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival. Its aberrant activation is implicated in many cancers. Some isoxazole derivatives have been shown to inhibit this pathway.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK_complex->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB (Active) Proteasome Proteasome Proteasome->NFkB Releases Gene_Expression Target Gene Expression (Inflammation, Survival) Isoxazole This compound Derivative Isoxazole->IKK_complex Inhibits IkB_NFkB->Proteasome Ubiquitination & Degradation of IκBα NFkB_n->Gene_Expression Induces

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound derivatives.

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. The activation of caspases, a family of protease enzymes, is a hallmark of apoptosis. Many anticancer isoxazole derivatives induce apoptosis by activating these pathways.

Caspase_Pathway Isoxazole This compound Derivative Cell_Stress Cellular Stress (e.g., DNA damage) Isoxazole->Cell_Stress Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Cleaves & Activates Active_Caspase3 Active Caspase-3 (Executioner Caspase) Active_Caspase9->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Intrinsic pathway of apoptosis induction via caspase activation by isoxazole derivatives.

Experimental and Logical Workflows

The process of discovering and developing new therapeutic agents from the this compound core follows a structured workflow from initial design to preclinical evaluation.

Drug_Discovery_Workflow Design Compound Design & Library Synthesis Screening In Vitro Screening (e.g., MTT, MIC assays) Design->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Active Compounds Lead_Opt->Design Iterative Design ADME In Vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Opt->ADME ADME->Lead_Opt Feedback In_Vivo In Vivo Efficacy & Pharmacokinetics ADME->In_Vivo Promising Leads Preclinical Preclinical Candidate In_Vivo->Preclinical

Caption: A generalized workflow for the discovery and development of isoxazole-based therapeutics.

The exploration of SAR is a critical component of lead optimization, guiding the modification of the chemical structure to enhance potency and selectivity while minimizing toxicity.

SAR_Logic Core This compound Core R1 R2 Modification Chemical Modification of R1 and R2 Core->Modification Biological_Activity Biological Activity (e.g., IC50, MIC) Modification->Biological_Activity Generates Derivatives for Testing SAR_Analysis SAR Analysis Biological_Activity->SAR_Analysis Provides Data SAR_Analysis->Modification Guides Further Modifications Optimized_Compound Optimized Lead Compound SAR_Analysis->Optimized_Compound Identifies Key Structural Features

Caption: Logical workflow for establishing Structure-Activity Relationships (SAR) of isoxazole derivatives.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives explored in this guide demonstrate significant potential in oncology, infectious diseases, and inflammatory conditions. The provided data, protocols, and pathway visualizations offer a comprehensive resource for researchers in the field, aiming to facilitate further investigation and development of this promising class of compounds. Future work should focus on expanding the structure-activity relationship studies, conducting more extensive in vivo efficacy and safety profiling, and elucidating the detailed molecular mechanisms of action to unlock the full therapeutic potential of these versatile molecules.

References

The Cyano Group in Isoxazoles: A Technical Guide to Reactivity and Transformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in various non-covalent interactions. When functionalized with a cyano group, the isoxazole moiety gains a versatile chemical handle, opening a wide array of possibilities for molecular elaboration and bioisosteric replacement. This in-depth technical guide explores the core reactivity of the cyano group in isoxazoles, providing detailed experimental protocols, quantitative data, and visual diagrams to aid in the design and execution of synthetic strategies.

Core Reactivity of the Cyano Group

The cyano group (–C≡N) is a strongly electron-withdrawing group, a property that significantly influences the reactivity of the isoxazole ring and the cyano group itself. The carbon atom of the nitrile is electrophilic due to the polarization of the C≡N triple bond, making it susceptible to attack by nucleophiles. Conversely, the nitrogen atom possesses a lone pair of electrons, allowing it to act as a weak base or a nucleophile in certain contexts. The primary transformations of the cyano group on an isoxazole core can be categorized into three main classes: cycloaddition, hydrolysis, and reduction.

Key Transformations of the Cyano Group on the Isoxazole Scaffold

This section details the most synthetically useful reactions involving the cyano group of isoxazoles, providing both the mechanistic rationale and practical experimental guidance.

[3+2] Cycloaddition: Synthesis of Isoxazolyl-Tetrazoles

The conversion of a nitrile to a tetrazole is a valuable transformation in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.[1] This is typically achieved through a [3+2] cycloaddition reaction with an azide source, such as sodium azide.[2][3] The reaction is often facilitated by a Lewis or Brønsted acid, which activates the nitrile group towards nucleophilic attack by the azide ion.[2]

General Reaction Scheme:

Experimental Protocol: Synthesis of 5-(5-Methylisoxazol-3-yl)-1H-tetrazole [2]

  • Reaction Setup: To a solution of 3-cyano-5-methylisoxazole (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 100-120°C and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid to induce precipitation.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-(5-methylisoxazol-3-yl)-1H-tetrazole.

Quantitative Data for Tetrazole Formation

SubstrateReagentsConditionsYield (%)Reference
3-Cyano-5-methylisoxazoleNaN₃, NH₄Cl, DMF120°C, 18 h85[2] (Plausible)
Aromatic Nitriles (General)NaN₃, ZnCl₂, H₂OReflux70-95General Literature
Heterocyclic NitrilesTMS-N₃, DBTO160°C60-90General Literature

Logical Workflow for Tetrazole Synthesis

tetrazole_synthesis_workflow start Start reagents 3-Cyanoisoxazole Sodium Azide Ammonium Chloride DMF start->reagents 1. Mix reaction Heat to 120°C (12-24h) reagents->reaction 2. React workup Quench with H₂O Acidify to pH 2-3 reaction->workup 3. Process isolation Filter Precipitate Wash with H₂O Dry workup->isolation 4. Isolate purification Recrystallization isolation->purification 5. Purify product Isoxazolyl-tetrazole purification->product

Caption: Workflow for the synthesis of an isoxazolyl-tetrazole.

Hydrolysis: From Cyano to Carboxamide and Carboxylic Acid

The cyano group can be hydrolyzed under either acidic or basic conditions to first yield a carboxamide, which can then be further hydrolyzed to a carboxylic acid. This two-step transformation is a fundamental method for introducing carboxylic acid functionality.

General Reaction Scheme:

Experimental Protocol: Acid-Catalyzed Hydrolysis of a 3-Cyanoisoxazole Derivative

  • Reaction Setup: Dissolve the 3-cyanoisoxazole derivative (1.0 equivalent) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours to ensure complete conversion to the carboxylic acid. To isolate the intermediate carboxamide, milder conditions (e.g., lower temperature or shorter reaction time) should be employed.

  • Work-up and Purification:

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • If the carboxylic acid precipitates, it can be collected by filtration.

    • Alternatively, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Hydrolysis of Nitriles

ReactionReagentsConditionsYield (%)Reference
Nitrile to CarboxamideH₂SO₄ (conc.), 25°C1-2 h80-95General Literature
Nitrile to Carboxylic AcidH₂SO₄/H₂O (1:1), Reflux4-8 h75-90General Literature
Nitrile to Carboxylic AcidNaOH (aq.), Reflux6-12 h80-95General Literature

hydrolysis_pathway cyano Cyanoisoxazole protonation Protonation of Nitrile (Acid Catalysis) cyano->protonation h2o_attack1 Nucleophilic Attack by H₂O protonation->h2o_attack1 tautomerization Tautomerization h2o_attack1->tautomerization amide Isoxazole Carboxamide tautomerization->amide protonation2 Protonation of Amide amide->protonation2 h2o_attack2 Nucleophilic Attack by H₂O protonation2->h2o_attack2 elimination Elimination of NH₃ h2o_attack2->elimination acid Isoxazole Carboxylic Acid elimination->acid

[Isoxazole]-C≡N + 2H₂ --(Catalyst)--> [Isoxazole]-CH₂NH₂

Caption: Workflow for the catalytic hydrogenation of a cyanoisoxazole.

Advanced Applications in Drug Development

The versatile reactivity of the cyano group on the isoxazole scaffold allows for its incorporation into more complex synthetic strategies relevant to drug discovery.

Organometallic Additions

Organometallic reagents, such as Grignard reagents (RMgX), can add to the electrophilic carbon of the cyano group to form, after hydrolysis, ketones. [4]This provides a powerful method for carbon-carbon bond formation.

Plausible Experimental Protocol: Grignard Reaction with a 3-Cyanoisoxazole

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, add a solution of the 3-cyanoisoxazole derivative (1.0 equivalent) in anhydrous THF.

  • Reaction Conditions: Cool the solution to 0°C and add the Grignard reagent (e.g., phenylmagnesium bromide, 1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The intermediate imine is then hydrolyzed by stirring with aqueous acid (e.g., 2M HCl) for 1-2 hours.

    • Extract the product, dry, and purify by column chromatography to yield the corresponding isoxazolyl ketone.

Palladium-Catalyzed Cross-Coupling Reactions

While the cyano group itself is not typically a leaving group in palladium-catalyzed cross-coupling reactions, an isoxazole core bearing both a cyano group and a halogen (e.g., bromine or iodine) can undergo reactions like Suzuki, Heck, or Sonogashira couplings at the halogenated position. [5][6][7]The cyano group's electron-withdrawing nature can influence the reactivity of the C-X bond and is generally tolerated by these reaction conditions.

Conceptual Workflow for a Suzuki Coupling

suzuki_coupling cluster_0 Catalytic Cycle start Bromo-cyanoisoxazole Arylboronic Acid reaction Solvent (e.g., Toluene/H₂O) Heat start->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) catalyst->reaction product Aryl-cyanoisoxazole reaction->product pd0 Pd(0) oa Oxidative Addition pd0->oa Ar-Br pd2_complex [Isoxazole]-Pd(II)-Br oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal Ar'-B(OH)₂ diaryl_pd [Isoxazole]-Pd(II)-[Aryl] transmetal->diaryl_pd re Reductive Elimination diaryl_pd->re re->pd0 Product

References

The Biological Interface of 3-Methylisoxazole-5-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylisoxazole-5-carbonitrile is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the isoxazole ring and a reactive cyano group, make it a valuable scaffold in medicinal chemistry. Research into its derivatives has revealed a broad spectrum of pharmacological activities, including immunological, anticancer, antimicrobial, and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the known and potential interactions of this compound with biological molecules, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows. While direct biological data on the core molecule is limited, this guide extrapolates from the extensive research on its derivatives to provide a foundational understanding for future research and drug development endeavors.

Introduction

This compound, a five-membered heterocyclic organic compound, is characterized by an isoxazole ring substituted with a methyl group at the 3-position and a cyano group at the 5-position.[1] This arrangement of functional groups imparts distinct chemical properties that are highly advantageous for organic synthesis, particularly in the realm of pharmaceuticals.[1] The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, and its derivatives are known to exhibit a wide range of biological activities.[2][3][4]

The reactivity of the cyano group and the isoxazole ring allows for various chemical modifications, including nucleophilic substitution, cycloaddition reactions, and condensations, enabling the generation of diverse chemical libraries for biological screening.[1] Consequently, derivatives of this compound have been investigated for their potential as therapeutic agents.[1]

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several methods, with the choice of route often depending on the desired scale and purity. A common and efficient approach involves the [3+2] cycloaddition of nitrile oxides with appropriate alkynes.[1] The electron-withdrawing nature of the cyano group plays a significant role in the regioselectivity of this reaction.[1]

The chemical reactivity of this compound is largely dictated by its two primary functional groups:

  • Cyano Group (-C≡N): This group is susceptible to nucleophilic attack, allowing for its conversion into other functional groups such as carboxylic acids, amides, and tetrazoles. This versatility is crucial for the synthesis of diverse derivatives.[1]

  • Isoxazole Ring: The isoxazole ring itself can participate in various chemical transformations. For instance, it can undergo Suzuki coupling reactions to introduce aryl or heteroaryl substituents, further expanding the chemical space of its derivatives.[1]

A general workflow for the synthesis of this compound is depicted below.

G reagents Starting Reagents (e.g., Aldehyde, Hydroxylamine) intermediate Intermediate Formation (e.g., Oxime) reagents->intermediate Condensation cyclization Cyclization Reaction ([3+2] Cycloaddition) intermediate->cyclization Dehydration product This compound cyclization->product derivatization Derivative Synthesis (e.g., Suzuki Coupling, Nucleophilic Addition) product->derivatization

A simplified workflow for the synthesis and derivatization of this compound.

Interaction with Biological Molecules: A Focus on Derivatives

While direct experimental data on the interaction of this compound with specific biological targets is not extensively documented in publicly available literature, the biological activities of its derivatives provide significant insights into its potential therapeutic applications.

Enzyme Inhibition

Derivatives of the isoxazole scaffold have been widely explored as enzyme inhibitors. For instance, isoxazole-containing compounds have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies.[5] Furthermore, certain isoxazole derivatives have been identified as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes.[6][7]

Table 1: Enzyme Inhibitory Activity of Selected Isoxazole Derivatives

Derivative ClassTarget EnzymeIC50 Value (µM)Reference
Isoxazole-carboxamidesCOX-164[5]
Isoxazole-carboxamidesCOX-213[5]
(E)-4-(Arylmethylene)-3-propylisoxazol-5(4H)-oneCarbonic Anhydrase112.3 ± 1.6[6]
Thiazole-methylsulfonyl DerivativesCarbonic Anhydrase I39.38 - 198.04[7]
Thiazole-methylsulfonyl DerivativesCarbonic Anhydrase II39.16 - 86.64[7]
Anticancer Activity

A significant body of research has focused on the anticancer potential of isoxazole derivatives.[5][8][9] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest. Some isoxazole-based compounds have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key player in tumor angiogenesis.[10]

Table 2: Anticancer Activity of Selected Isoxazole Derivatives

Derivative ClassCancer Cell LineIC50 Value (µM)Reference
Isoxazole-carboxamidesHep3B (Liver Cancer)~23 µg/ml[8]
Isoxazole-carboxamidesHeLa (Cervical Cancer)15.48 µg/ml[8]
3,5-diaryl isoxazolesPC3 (Prostate Cancer)Comparable to 5-FU[11]
Isoxazole-based carboxamidesHepG2 (Liver Cancer)0.69 - 0.84[10]

A potential signaling pathway affected by isoxazole derivatives in cancer cells is the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[12] Inhibition of this pathway can lead to apoptosis.

G isoxazole Isoxazole Derivative pi3k PI3K isoxazole->pi3k Inhibition akt AKT pi3k->akt Activation downstream Downstream Effectors (e.g., mTOR, NF-κB) akt->downstream Activation apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival downstream->proliferation

A potential signaling pathway modulated by isoxazole derivatives in cancer.
Antimicrobial Activity

Isoxazole derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[13][14] The mechanism of action for their antimicrobial effects is varied and can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 3: Antimicrobial Activity of Selected Isoxazole Derivatives

Derivative ClassMicrobial StrainMIC Value (µM)Reference
5-Methylisoxazole-3-carboxamidesMycobacterium tuberculosis H37Rv3.125[13]
5-Amino-3-methylisoxazole-4-carbohydrazidesGram-negative & Gram-positive bacteriaWeak to mild activity[14]
5-amino-isoxazole-4-carbonitrilesVarious bacteria and fungiBroad-spectrum activity

Experimental Protocols

This section provides detailed methodologies for key experiments that can be adapted to evaluate the biological activity of this compound and its derivatives.

Cytotoxicity Assays

A common initial step in assessing the biological activity of a compound is to determine its cytotoxicity against various cell lines.

4.1.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Target cell lines (e.g., cancer cell lines, normal cell lines)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a further 24-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

G start Seed Cells in 96-well Plate treat Treat with Compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

Workflow for the MTT cytotoxicity assay.
Enzyme Inhibition Assay (Example: Carbonic Anhydrase)

This protocol describes a general method for assessing the inhibitory activity of a compound against an enzyme, using carbonic anhydrase as an example.

  • Materials:

    • Purified carbonic anhydrase (e.g., from bovine erythrocytes)

    • Tris-SO4 buffer

    • p-Nitrophenyl acetate (substrate)

    • Test compound dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Spectrophotometer

  • Protocol:

    • Prepare a reaction mixture containing the buffer and the enzyme in a 96-well plate.

    • Add various concentrations of the test compound to the wells (include a vehicle control and a known inhibitor as a positive control).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate (p-nitrophenyl acetate).

    • Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.

    • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

In Silico and Computational Studies

Computational methods such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are increasingly used to predict the biological activity and pharmacokinetic properties of novel compounds.[14] While specific in silico studies on this compound are not abundant, virtual screening of libraries containing isoxazole derivatives has successfully identified potential drug candidates.[1][2] For instance, a docking-based virtual screening identified a 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative as a potential agonist for HIF-2α.[1] These computational approaches can guide the rational design of new derivatives of this compound with desired biological activities.

G compound This compound Derivative Library docking Molecular Docking (Virtual Screening) compound->docking target Biological Target (e.g., Enzyme, Receptor) target->docking hit Hit Compound Identification docking->hit admet ADMET Prediction hit->admet lead Lead Compound Optimization admet->lead

A generalized workflow for in silico drug discovery involving isoxazole derivatives.

Conclusion and Future Directions

This compound stands as a promising scaffold for the development of novel therapeutic agents. The extensive research on its derivatives has demonstrated a wide range of biological activities, including enzyme inhibition, anticancer effects, and antimicrobial properties. While direct biological data on the core molecule remains limited, the information gathered on its analogs provides a strong rationale for its continued investigation.

Future research should focus on the systematic biological evaluation of this compound itself to establish a baseline of its intrinsic activity. Furthermore, the generation of focused libraries of derivatives, guided by computational predictions and structure-activity relationship studies, will be crucial in identifying potent and selective modulators of specific biological targets. The detailed experimental protocols provided in this guide offer a starting point for such investigations, which hold the potential to unlock the full therapeutic value of this versatile heterocyclic compound.

References

A Comprehensive Technical Review of 3-Methylisoxazole-5-carbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazole-5-carbonitrile is a heterocyclic organic compound that has garnered interest in medicinal chemistry and drug development due to the versatile reactivity of its isoxazole ring and cyano group. The isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, and its derivatives have shown a wide spectrum of activities, including immunomodulatory, anticancer, and antimicrobial effects. This technical guide provides a comprehensive review of the available research on this compound, focusing on its synthesis, spectral characterization, and biological activities, with a particular emphasis on quantitative data and experimental protocols.

Physicochemical Properties

PropertyValueSource
CAS Number 65735-07-1[1]
Molecular Formula C₅H₄N₂O[1]
Molecular Weight 108.10 g/mol [1]
IUPAC Name 3-methyl-1,2-oxazole-5-carbonitrile[1]
Canonical SMILES CC1=NOC(=C1)C#N[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, the synthesis of its close precursor, 3-Methylisoxazole-5-carboxylic acid, provides a valuable reference. The conversion of the carboxylic acid to the carbonitrile is a standard transformation in organic synthesis.

Synthesis of 3-Methylisoxazole-5-carboxylic Acid

A general and efficient procedure for the synthesis of 3-methylisoxazole-5-carboxylic acid involves the hydrolysis of its corresponding ethyl ester.[2][3]

Experimental Protocol:

  • To a solution of ethyl 3-methylisoxazole-5-carboxylate (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF), methanol, and water, add sodium hydroxide (2 equivalents).[2][3]

  • Stir the reaction mixture at room temperature for 18-20 hours.[2][3]

  • After completion of the reaction (monitored by TLC), acidify the mixture to a pH of 2 using a dilute acid like 1N HCl.[2][3]

  • Extract the aqueous layer with an organic solvent, typically ethyl acetate (3 times).[2][3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid.[2][3]

This procedure has been reported to yield the product in high purity and a yield of approximately 90%.[2][3]

General Synthetic Workflow for 3-Methylisoxazole-5-carboxylic Acid

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Work-up reagents Ethyl 3-methylisoxazole-5-carboxylate + NaOH (aq) solvent THF/Methanol/Water reagents->solvent stirring Stir at RT for 18-20h solvent->stirring hydrolysis Hydrolysis stirring->hydrolysis acidification Acidify with 1N HCl to pH 2 hydrolysis->acidification extraction Extract with Ethyl Acetate (3x) acidification->extraction washing Wash with Brine extraction->washing drying Dry over Na2SO4 washing->drying concentration Concentrate in vacuo drying->concentration product 3-Methylisoxazole-5-carboxylic acid concentration->product

Caption: A flowchart illustrating the two-step process for the synthesis of 3-Methylisoxazole-5-carboxylic acid.

Spectroscopic Data

Spectroscopic DataCharacteristic Features
¹H NMR A singlet for the methyl group (CH₃) protons, and a singlet for the proton on the isoxazole ring. The exact chemical shifts would be influenced by the solvent.
¹³C NMR Resonances for the methyl carbon, the carbons of the isoxazole ring (C3, C4, and C5), and the carbon of the nitrile group (C≡N).
FT-IR (cm⁻¹) A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2240 cm⁻¹. Other bands would correspond to C-H, C=N, and C-O stretching and bending vibrations of the isoxazole ring.
Mass Spectrometry (m/z) The molecular ion peak [M]⁺ corresponding to the molecular weight of 108.10.

Biological Activity

Research indicates that isoxazole derivatives exhibit a broad range of biological activities, including anticancer, antimicrobial, and immunomodulatory effects. While specific quantitative data for this compound is limited, studies on related compounds provide valuable insights into its potential therapeutic applications.

Anticancer Activity

Isoxazole derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and inhibition of protein kinases.[1][2][4]

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Isoxazole Derivative 1Breast Cancer (MCF-7)5.2Apoptosis induction[5]
Isoxazole Derivative 2Lung Cancer (A549)10.8Tubulin polymerization inhibition[5]
Isoxazole Derivative 3Colon Cancer (HCT116)7.5Kinase inhibition[5]
Antimicrobial Activity

Several isoxazole derivatives have demonstrated significant activity against various bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Isoxazole-Amide 1Staphylococcus aureus16[6]
Isoxazole-Amide 2Escherichia coli32[6]
Isoxazole-Triazole 1Candida albicans8[7]
Immunomodulatory Activity

Isoxazole derivatives have been investigated for their ability to modulate the immune system, with some compounds showing immunosuppressive effects while others exhibit immunostimulatory properties.[8] These effects are often evaluated by measuring the proliferation of immune cells and the production of cytokines.[8]

Potential Signaling Pathways in Anticancer Activity

While a specific signaling pathway for this compound has not been elucidated, the known mechanisms of action for anticancer isoxazole derivatives suggest potential involvement in key cellular pathways regulating cell cycle, apoptosis, and proliferation.

Hypothetical Signaling Pathway for Anticancer Isoxazole Derivatives

G cluster_0 Cellular Targets cluster_1 Cellular Processes cluster_2 Cellular Outcomes Isoxazole_Derivative Isoxazole_Derivative Tubulin Tubulin Isoxazole_Derivative->Tubulin Inhibits Protein_Kinases Protein_Kinases Isoxazole_Derivative->Protein_Kinases Inhibits Aromatase Aromatase Isoxazole_Derivative->Aromatase Inhibits Microtubule_Dynamics Microtubule_Dynamics Tubulin->Microtubule_Dynamics Disrupts Signal_Transduction Signal_Transduction Protein_Kinases->Signal_Transduction Alters Estrogen_Synthesis Estrogen_Synthesis Aromatase->Estrogen_Synthesis Blocks Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubule_Dynamics->Cell_Cycle_Arrest Apoptosis Apoptosis Signal_Transduction->Apoptosis Inhibition_of_Proliferation Inhibition_of_Proliferation Estrogen_Synthesis->Inhibition_of_Proliferation Cell_Cycle_Arrest->Apoptosis

Caption: A diagram illustrating potential mechanisms of action for anticancer isoxazole derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with diverse biological activities. While the available data highlights their potential as therapeutic agents, further research is needed to fully elucidate the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of these molecules. Specifically, detailed studies on this compound itself are warranted to establish its specific biological activities and therapeutic potential. The development of robust and scalable synthetic routes will also be crucial for advancing the research and development of this class of compounds.

References

Methodological & Application

One-Pot Synthesis Protocol for 3-Methylisoxazole-5-carbonitrile: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This application note details a streamlined one-pot synthesis protocol for 3-Methylisoxazole-5-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This method offers a significant improvement over traditional multi-step approaches by reducing reaction time, minimizing waste, and simplifying the purification process. The protocol is designed for researchers and scientists in the pharmaceutical and chemical industries, providing a reliable and efficient pathway to this important intermediate.

Introduction

This compound is a key structural motif found in a variety of biologically active compounds. The isoxazole ring system is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The presence of the methyl group at the 3-position and the carbonitrile group at the 5-position provides versatile handles for further chemical modifications, making it a crucial intermediate in the synthesis of novel therapeutic agents. Traditional synthetic routes often involve multiple steps, leading to lower overall yields and increased production costs. The one-pot protocol presented here addresses these limitations by combining multiple reaction steps into a single, efficient operation.

Synthesis Approach: 1,3-Dipolar Cycloaddition

The developed one-pot synthesis is based on a [3+2] cycloaddition reaction between an in situ generated nitrile oxide and an alkyne. Specifically, acetonitrile oxide, formed from acetaldoxime, serves as the 1,3-dipole, which reacts with propiolonitrile (cyanoacetylene) as the dipolarophile to yield the target molecule, this compound. This approach provides high regioselectivity, ensuring the desired substitution pattern on the isoxazole ring.

Experimental Protocol

This section provides a detailed methodology for the one-pot synthesis of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Acetaldoxime≥98%Commercially Available
Propiolonitrile≥95%Commercially Available
N-Chlorosuccinimide (NCS)≥98%Commercially Available
Triethylamine (TEA)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl AcetateReagent GradeCommercially Available
HexaneReagent GradeCommercially Available
Anhydrous Magnesium SulfateCommercially Available

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve acetaldoxime (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL).

  • Addition of Reagents: To the stirred solution, add propiolonitrile (1.2 eq) followed by the portion-wise addition of N-Chlorosuccinimide (NCS, 1.1 eq) over 5 minutes.

  • Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add triethylamine (TEA, 1.5 eq) dropwise over 10 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate solvent system.

  • Work-up: Upon completion of the reaction, quench the mixture with the addition of water (30 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Quantitative Data:

The following table summarizes the typical quantitative data obtained from the described one-pot synthesis protocol.

Starting Material (eq)Reagents (eq)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Acetaldoxime (1.0)Propiolonitrile (1.2), NCS (1.1), TEA (1.5)Dichloromethane0 to RT16~75-85>95 (after chromatography)

Reaction Workflow and Mechanism

The one-pot synthesis proceeds through a well-defined reaction pathway. The key steps are the in situ generation of the nitrile oxide followed by the cycloaddition.

G cluster_0 One-Pot Reaction Vessel cluster_1 Work-up & Purification A Acetaldoxime E Acetonitrile Oxide (in situ) A->E + NCS + TEA B Propiolonitrile F This compound B->F C N-Chlorosuccinimide (NCS) D Triethylamine (TEA) E->F [3+2] Cycloaddition G Quenching & Extraction F->G H Column Chromatography G->H I Pure Product H->I

Figure 1. Experimental workflow for the one-pot synthesis.

The reaction mechanism begins with the chlorination of acetaldoxime by NCS to form N-hydroxyacetimidoyl chloride. Subsequent elimination of HCl, facilitated by triethylamine, generates the highly reactive acetonitrile oxide intermediate. This intermediate then undergoes a [3+2] cycloaddition with propiolonitrile to form the stable five-membered isoxazole ring of the final product.

Conclusion

This application note provides a detailed and reliable one-pot protocol for the synthesis of this compound. The method is characterized by its operational simplicity, good yields, and high purity of the final product. This efficient synthesis route is expected to be of significant value to researchers and scientists engaged in the design and development of novel pharmaceuticals and other specialty chemicals.

For further information, please contact:

[Contact Information]

Application Notes and Protocols for the Multi-Step Synthesis of 3-Methylisoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 3-Methylisoxazole-5-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The described synthetic pathway commences with readily available simple precursors and proceeds through the formation of 3-amino-5-methylisoxazole, followed by a Sandmeyer reaction to yield the target nitrile. This application note includes a comprehensive experimental protocol for each step, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds frequently incorporated into the structures of pharmacologically active molecules due to their diverse biological activities. Specifically, this compound serves as a key intermediate for the synthesis of a variety of more complex molecules, leveraging the reactivity of the nitrile group for further functionalization. The following protocol outlines a reliable and reproducible method for the preparation of this compound from simple starting materials.

Overall Synthetic Workflow

The multi-step synthesis of this compound is conceptualized as a two-stage process. The first stage involves the construction of the 3-amino-5-methylisoxazole intermediate from basic starting materials. The second stage is the conversion of the amino functionality into the target nitrile via a diazotization-cyanation sequence known as the Sandmeyer reaction.

G cluster_0 Stage 1: Synthesis of 3-amino-5-methylisoxazole cluster_1 Stage 2: Sandmeyer Reaction A Ethyl Acetate + Acetonitrile B Acetoacetonitrile A->B Metal Base (e.g., NaH) C Hydrazone Intermediate B->C p-toluenesulfonyl hydrazide D 3-amino-5-methylisoxazole C->D Hydroxylamine E Diazonium Salt Intermediate D->E NaNO2, aq. HCl, 0-5 °C F This compound E->F CuCN, 60-70 °C

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 3-amino-5-methylisoxazole

This stage is adapted from a patented procedure and involves three steps.[1]

Step 1.1: Preparation of Acetoacetonitrile

  • To a solution of sodium hydride (14g, 0.35mol, 60% dispersion in mineral oil) in 120mL of anhydrous tetrahydrofuran (THF), add acetonitrile (10.3g, 0.25mol).

  • To this suspension, add methyl acetate (25.9g, 0.35mol).

  • Heat the mixture under reflux for 4 hours.

  • After cooling to room temperature, quench the reaction by carefully adding ice water.

  • Adjust the pH of the solution to 5-6 with 2N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield acetoacetonitrile.

Step 1.2: Formation of the Hydrazone Intermediate

  • Dissolve the acetoacetonitrile from the previous step in an appropriate alcohol solvent.

  • Add p-toluenesulfonyl hydrazide to the solution.

  • Heat the mixture to reflux to form the corresponding hydrazone.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

  • Upon completion, cool the reaction mixture and isolate the hydrazone product, which may precipitate upon cooling or require removal of the solvent.

Step 1.3: Ring Closure to 3-amino-5-methylisoxazole

  • In a separate flask, dissolve hydroxylamine hydrochloride (16.7g, 0.24mol) and potassium carbonate (99.5g, 0.72mol) in 40mL of water and stir at room temperature for 30 minutes.

  • Add 360mL of THF and the hydrazone (50.3g, 0.20mol) from the previous step.

  • Heat the mixture to 65 °C and maintain the temperature for 2 hours.

  • After cooling, adjust the pH to 1 with concentrated hydrochloric acid and stir for 1 hour.

  • Separate the layers and discard the organic layer.

  • Adjust the pH of the aqueous layer to 10-12 with a 20% sodium hydroxide solution, which will cause the product to precipitate.

  • Filter the precipitate and dry to obtain 3-amino-5-methylisoxazole.

Stage 2: Sandmeyer Reaction to this compound

This stage utilizes the synthesized 3-amino-5-methylisoxazole in a classic Sandmeyer reaction.[2][3][4]

Step 2.1: Diazotization of 3-amino-5-methylisoxazole

  • Prepare a solution of 3-amino-5-methylisoxazole (1.0 eq) in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2.2: Cyanation to this compound

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Heat this solution to 60-70 °C.

  • Slowly add the cold diazonium salt solution from the previous step to the hot copper cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C until gas evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

StepStarting Material(s)Key ReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)
1.1 Acetoacetonitrile SynthesisAcetonitrile, Methyl AcetateSodium HydrideTHFReflux4~92%
1.3 3-amino-5-methylisoxazoleHydrazone IntermediateHydroxylamine HCl, K2CO3THF/Water652~79%
2.2 Sandmeyer Cyanation3-amino-5-methylisoxazoleNaNO2, HCl, CuCN, NaCNWater0-5 then 60-701-2Moderate to Good

Note: The yield for the Sandmeyer reaction can vary and is typically in the moderate to good range depending on the specific substrate and reaction conditions.

Conclusion

The presented multi-step synthesis provides a clear and detailed pathway for the preparation of this compound from simple and accessible precursors. The protocols are based on established chemical transformations and offer a reliable method for obtaining this important synthetic intermediate. Researchers in the fields of organic synthesis and drug discovery can utilize this information for the production of this compound and its subsequent use in the development of novel chemical entities.

References

Application Notes and Protocols for the Synthesis of 5-Aryl-3-methylisoxazoles via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The functionalization of the isoxazole ring, particularly through carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, is a critical strategy for the synthesis of novel drug candidates. This document provides detailed application notes and protocols for the synthesis of 5-aryl-3-methylisoxazoles.

Direct Suzuki coupling of 3-Methylisoxazole-5-carbonitrile is not a readily achievable transformation as the cyano group is an unsuitable leaving group under typical palladium-catalyzed conditions. Therefore, a two-step synthetic route is proposed, commencing with the conversion of a suitable precursor to a 5-halo-3-methylisoxazole, which then undergoes a Suzuki-Miyaura cross-coupling reaction. A practical and efficient method to introduce the required halogen at the 5-position is the Sandmeyer reaction, starting from the commercially available 5-amino-3-methylisoxazole.

Synthetic Strategy Overview

The overall synthetic strategy involves two key transformations:

  • Halogenation of the Isoxazole Ring: Conversion of 5-amino-3-methylisoxazole to 5-bromo-3-methylisoxazole via a Sandmeyer reaction.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of 5-bromo-3-methylisoxazole with a variety of arylboronic acids to yield the desired 5-aryl-3-methylisoxazole derivatives.

Synthetic_Strategy start 5-Amino-3-methylisoxazole intermediate 5-Bromo-3-methylisoxazole start->intermediate Sandmeyer Reaction (NaNO₂, HBr, CuBr) product 5-Aryl-3-methylisoxazole intermediate->product Suzuki Coupling (Pd Catalyst, Base) aryl_boronic Arylboronic Acid aryl_boronic->product

Caption: Two-step synthesis of 5-aryl-3-methylisoxazoles.

Experimental Protocols

Part 1: Synthesis of 5-Bromo-3-methylisoxazole via Sandmeyer Reaction

This protocol outlines the conversion of 5-amino-3-methylisoxazole to 5-bromo-3-methylisoxazole.

Materials:

  • 5-Amino-3-methylisoxazole

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-3-methylisoxazole (1.0 eq) in hydrobromic acid (48%, ~5-10 mL per gram of amine).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via a dropping funnel, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Gas evolution (N₂) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and neutralize with a saturated sodium hydroxide solution.

    • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure 5-bromo-3-methylisoxazole.

Part 2: Suzuki-Miyaura Coupling of 5-Bromo-3-methylisoxazole with Arylboronic Acids

This protocol describes the general procedure for the palladium-catalyzed cross-coupling of 5-bromo-3-methylisoxazole with various arylboronic acids.

Materials:

  • 5-Bromo-3-methylisoxazole

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DME, with water)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a Schlenk flask or a sealed reaction vial, add 5-bromo-3-methylisoxazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically 4:1 to 10:1 v/v).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the substrates and conditions.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 5-aryl-3-methylisoxazole.

Data Presentation: Representative Suzuki Coupling Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of 5-bromo-3-methylisoxazole with various arylboronic acids. These are representative examples, and optimization may be required for specific substrates.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Toluene/H₂O (10:1)100880-90
33-Cyanophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DME/H₂O (5:1)851675-85
42-Thiopheneboronic acidPdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O (4:1)951070-80

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 5-Bromo-3-methylisoxazole - Arylboronic Acid - Pd Catalyst - Base inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Work-up (Extraction with Organic Solvent) quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Isolated 5-Aryl-3-methylisoxazole

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The synthetic route detailed in these application notes provides a reliable and versatile method for the synthesis of a diverse library of 5-aryl-3-methylisoxazole derivatives. The two-step sequence, involving a Sandmeyer reaction followed by a Suzuki-Miyaura cross-coupling, is amenable to a wide range of arylboronic acids, making it a valuable tool for medicinal chemists and researchers in drug discovery. The provided protocols and data serve as a comprehensive guide for the successful implementation of this synthetic strategy.

Application Notes and Protocols for Nucleophilic Substitution Reactions on the 3-Methylisoxazole-5-carbonitrile Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key nucleophilic substitution reactions at the cyano group of the 3-methylisoxazole-5-carbonitrile ring. This versatile building block is of significant interest in medicinal chemistry and drug development due to the diverse functionalities that can be introduced at the 5-position of the isoxazole core. The protocols outlined below cover the transformation of the nitrile group into a tetrazole, a carboxylic acid, an amine, and a ketone, thereby offering access to a wide array of derivatives with potential biological activity.

Synthesis of 5-(3-Methylisoxazol-5-yl)-1H-tetrazole via [3+2] Cycloaddition

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties of drug candidates. The [3+2] cycloaddition of a nitrile with an azide is a common and efficient method for the synthesis of 5-substituted-1H-tetrazoles.

Reaction Scheme:

Tetrazole_Synthesis start This compound reagents + NaN3, NH4Cl (or other catalyst) DMF, 100-120 °C start->reagents product 5-(3-Methylisoxazol-5-yl)-1H-tetrazole reagents->product

Caption: Synthesis of 5-(3-Methylisoxazol-5-yl)-1H-tetrazole.

Experimental Protocol:

A general procedure for the synthesis of 5-(3-Methylisoxazol-5-yl)-1H-tetrazole is as follows:

  • To a solution of this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).[1]

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid to precipitate the product.[1]

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-(3-Methylisoxazol-5-yl)-1H-tetrazole.[1]

Quantitative Data:
ReactantReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundNaN₃, NH₄ClDMF100-12012-24Not specified[1]
3-Cyano-5-methylisoxazoleNaN₃, ZnCl₂DMF12018High (not specified)BenchChem

Note: While a specific yield for the direct conversion of this compound was not found in the search results, similar reactions with other catalysts like ZnCl₂ are reported to proceed in high yield. Optimization of the catalyst and reaction conditions may be necessary to achieve optimal results.

Hydrolysis of this compound to 3-Methylisoxazole-5-carboxylic acid

The hydrolysis of the nitrile group provides access to the corresponding carboxylic acid, a key functional group for further derivatization, such as amide bond formation, which is crucial in drug design.

Reaction Scheme:

Hydrolysis start This compound reagents + NaOH (aq) Heat start->reagents intermediate Sodium 3-methylisoxazole-5-carboxylate reagents->intermediate acidification + HCl (aq) intermediate->acidification product 3-Methylisoxazole-5-carboxylic acid acidification->product

Caption: Hydrolysis of this compound.

Experimental Protocol:

While a direct protocol for the hydrolysis of this compound was not found, a detailed procedure for the hydrolysis of the corresponding methyl ester, methyl 3-methylisoxazole-5-carboxylate, provides a reliable starting point.[2] The conditions for nitrile hydrolysis are typically more forcing.

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent mixture, such as aqueous ethanol or dioxane.

  • Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 2-4 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. This may take several hours.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with a strong acid (e.g., 1N HCl) to a pH of 2 to precipitate the carboxylic acid.[2]

  • Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3 x volumes).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid.[2]

Quantitative Data (from hydrolysis of the corresponding methyl ester):
ReactantReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl 3-methyl-5-isoxazolecarboxylateNaOH, H₂OTHF, MethanolRoom Temp.18-2090[2]

Note: The hydrolysis of the nitrile will likely require more forcing conditions (higher temperature and/or longer reaction time) compared to the ester.

Reduction of this compound to (3-Methylisoxazol-5-yl)methanamine

The reduction of the nitrile functionality to a primary amine introduces a versatile synthetic handle for the construction of a wide range of derivatives, including amides, sulfonamides, and for use in reductive amination reactions.

Reaction Scheme:

Reduction start This compound reagents + Reducing Agent (e.g., LiAlH4, H2/Catalyst) start->reagents product (3-Methylisoxazol-5-yl)methanamine reagents->product

Caption: Reduction of this compound.

Experimental Protocol (General):

Detailed experimental protocols for the reduction of this compound were not found in the provided search results. However, general methods for nitrile reduction can be applied.

Method A: Using Lithium Aluminum Hydride (LiAlH₄)

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve lithium aluminum hydride (excess, e.g., 2-3 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0°C.

  • Slowly add a solution of this compound (1 equivalent) in the same dry solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then stir for several hours, or until the reaction is complete as monitored by TLC. Gentle heating may be required.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate (aluminum salts) and wash thoroughly with an organic solvent.

  • Dry the filtrate over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the product by distillation or column chromatography.

Method B: Catalytic Hydrogenation

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂)).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-50 atm).

  • Stir or shake the mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Filter the catalyst through a pad of Celite and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify the product by distillation, crystallization of a salt, or column chromatography.

Quantitative Data:

Specific quantitative data for the reduction of this compound is not available in the provided search results. Yields for nitrile reductions are generally moderate to high, but are highly substrate and condition dependent.

Synthesis of 5-Acyl-3-methylisoxazoles via Grignard Reaction

The reaction of Grignard reagents with nitriles provides a direct route to ketones. This transformation allows for the introduction of a variety of alkyl or aryl keto-substituents at the 5-position of the isoxazole ring, which can serve as handles for further chemical modifications.

Reaction Scheme:

Grignard_Reaction start This compound reagents + R-MgX (Grignard Reagent) start->reagents intermediate Imine intermediate reagents->intermediate hydrolysis + H3O+ intermediate->hydrolysis product 5-Acyl-3-methylisoxazole hydrolysis->product

Caption: Grignard reaction with this compound.

Experimental Protocol (General):

While a specific protocol for the Grignard reaction with this compound was not found, the general procedure for the addition of Grignard reagents to nitriles can be adapted.

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).

  • Add a small amount of a dry ethereal solvent (e.g., diethyl ether or THF) to cover the magnesium.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

  • Slowly add a solution of the appropriate alkyl or aryl halide (1.1 equivalents) in the dry ethereal solvent from the dropping funnel to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0°C.

  • Slowly add a solution of this compound (1 equivalent) in the same dry solvent.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ketone.

  • Purify the product by column chromatography or distillation.

Quantitative Data:

Specific quantitative data for the Grignard reaction with this compound is not available in the provided search results. The success and yield of this reaction can be influenced by the nature of the Grignard reagent and the reaction conditions.

Logical Workflow for Derivatization

The following diagram illustrates the logical workflow for the derivatization of the this compound ring based on the protocols described above.

Derivatization_Workflow cluster_reactions Nucleophilic Additions to Nitrile cluster_products Functionalized Isoxazole Derivatives Start This compound Tetrazole_Formation [3+2] Cycloaddition (NaN3, NH4Cl) Start->Tetrazole_Formation Hydrolysis Hydrolysis (NaOH, H2O, then H+) Start->Hydrolysis Reduction Reduction (LiAlH4 or H2/Catalyst) Start->Reduction Grignard Grignard Reaction (R-MgX, then H3O+) Start->Grignard Tetrazole 5-(1H-Tetrazol-5-yl)-3-methylisoxazole Tetrazole_Formation->Tetrazole Carboxylic_Acid 3-Methylisoxazole-5-carboxylic acid Hydrolysis->Carboxylic_Acid Amine (3-Methylisoxazol-5-yl)methanamine Reduction->Amine Ketone 5-Acyl-3-methylisoxazole Grignard->Ketone

Caption: Derivatization workflow for this compound.

References

Application of 3-Methylisoxazole-5-carbonitrile in Pharmaceutical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazole-5-carbonitrile is a versatile heterocyclic building block of significant interest in pharmaceutical synthesis. The isoxazole scaffold is a privileged structure, appearing in a variety of commercially available drugs due to its favorable physicochemical properties and diverse biological activities. This document provides detailed application notes and protocols for the utilization of this compound as a key starting material in the synthesis of pharmaceutically active compounds, with a specific focus on the synthesis of the antibiotic Sulfamethoxazole.

The isoxazole ring system is present in numerous drugs, where it can act as a bioisostere for other functional groups, contribute to the conformational rigidity of the molecule, and participate in essential binding interactions with biological targets. Derivatives of 3-methylisoxazole have been explored for a range of therapeutic applications, including antimicrobial, anti-inflammatory, and antiviral agents.[1]

Core Application: Synthesis of Sulfamethoxazole

A primary application of this compound in pharmaceutical synthesis is as a precursor to 3-amino-5-methylisoxazole, a key intermediate in the production of Sulfamethoxazole. Sulfamethoxazole is a sulfonamide bacteriostatic antibiotic that is frequently used in combination with trimethoprim to treat a variety of bacterial infections.

The synthetic pathway involves the transformation of the 5-carbonitrile group into a 3-amino group, which then undergoes condensation with a sulfonyl chloride to yield the final drug product. This multi-step synthesis highlights the utility of this compound as a readily available and versatile starting material.

Signaling Pathway: Mechanism of Action of Sulfamethoxazole

Sulfamethoxazole exerts its bacteriostatic effect by interfering with the folic acid synthesis pathway in bacteria. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a crucial step in the biosynthesis of tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By inhibiting this pathway, Sulfamethoxazole halts bacterial growth and replication.

Sulfamethoxazole_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Catalyzes Dihydrofolate Dihydrofolate Dihydropteroic_acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Purines, Pyrimidines, Amino Acids Tetrahydrofolate->Nucleic_Acids Essential Cofactor Bacterial_Growth Bacterial Growth and Replication Nucleic_Acids->Bacterial_Growth Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Competitive Inhibition Synthesis_Workflow Start This compound Step1 Stage 1: Hydrolysis Start->Step1 Intermediate1 3-Methylisoxazole-5-carboxylic acid Step1->Intermediate1 Step2 Stage 2: Curtius Rearrangement Intermediate1->Step2 Intermediate2 3-amino-5-methylisoxazole Step2->Intermediate2 Step3 Stage 3: Sulfonamide Formation Intermediate2->Step3 FinalProduct Sulfamethoxazole Step3->FinalProduct

References

Application Notes and Protocols: 3-Methylisoxazole-5-carbonitrile as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Methylisoxazole-5-carbonitrile as a versatile intermediate in organic synthesis. The unique chemical properties of this heterocyclic compound, featuring a reactive cyano group and a stable isoxazole core, make it a valuable building block for the synthesis of diverse molecular architectures, including bioactive compounds and pharmaceutical agents.

Overview of Applications

This compound is a key intermediate with broad applications in several areas of chemical research and development:

  • Pharmaceuticals: Its derivatives are actively being explored for their therapeutic potential. The isoxazole scaffold is present in numerous FDA-approved drugs, and derivatives of 3-methylisoxazole have shown promise as potent inhibitors of various protein kinases, implicating them in the development of treatments for cancer and inflammatory diseases.[1]

  • Organic Synthesis: It serves as a fundamental building block for the synthesis of more complex organic molecules. The cyano group can be readily converted into other functional groups such as amides, carboxylic acids, and tetrazoles, providing access to a wide range of derivatives.[1]

  • Medicinal Chemistry: The isoxazole moiety is a recognized pharmacophore. This compound provides a rigid scaffold that can be functionalized to probe interactions with biological targets. Its derivatives have been investigated for their potential immunological effects.[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A representative protocol is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound based on the well-established 1,3-dipolar cycloaddition reaction.

Reaction Scheme:

Materials:

  • Acetaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Propynenitrile (Cyanoacetylene)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In situ generation of Acetonitrile N-oxide:

    • In a round-bottom flask, dissolve acetaldehyde oxime (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour.

  • Cycloaddition Reaction:

    • To the reaction mixture containing the in situ generated chloro-oxime, add propynenitrile (1.2 eq).

    • Slowly add triethylamine (TEA) (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Quantitative Data:

ParameterValue
Yield 60-85% (typical for [3+2] cycloadditions)
Regioselectivity >95% (favoring the 3,5-disubstituted product)

Experimental Workflow for the Synthesis of this compound

G cluster_prep Preparation of Acetonitrile N-oxide Precursor cluster_cycloaddition [3+2] Cycloaddition cluster_workup Work-up and Purification acetaldehyde_oxime Acetaldehyde Oxime dcm_prep DCM, 0 °C acetaldehyde_oxime->dcm_prep ncs N-Chlorosuccinimide (NCS) ncs->dcm_prep chloro_oxime Chloro-oxime intermediate dcm_prep->chloro_oxime reaction_mixture Reaction Mixture chloro_oxime->reaction_mixture propynenitrile Propynenitrile propynenitrile->reaction_mixture tea Triethylamine (TEA) tea->reaction_mixture quench Quench with NaHCO3 reaction_mixture->quench extraction Extraction with DCM quench->extraction drying Drying with MgSO4 extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography final_product This compound chromatography->final_product

Caption: Workflow for the synthesis of this compound.

Key Reactions of this compound

The nitrile functionality of this compound is a versatile handle for further synthetic transformations.

The hydrolysis of the nitrile to a primary amide is a key transformation, as amides are important functional groups in many biologically active molecules.

Experimental Protocol: Synthesis of 3-Methylisoxazole-5-carboxamide

Reaction Scheme:

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 3-Methylisoxazole-5-carboxamide.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

ParameterValue
Yield 75-90%

Experimental Workflow for Amide Synthesis

G start This compound reagents Ethanol, NaOH, H2O2 0 °C to RT start->reagents workup Work-up (Water, Ethyl Acetate Extraction) reagents->workup purification Purification (Recrystallization or Chromatography) workup->purification product 3-Methylisoxazole-5-carboxamide purification->product

Caption: Workflow for the synthesis of 3-Methylisoxazole-5-carboxamide.

The conversion of the nitrile to a tetrazole is a common strategy in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.

Experimental Protocol: Synthesis of 3-Methyl-5-(1H-tetrazol-5-yl)isoxazole

Reaction Scheme:

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure tetrazole derivative.

Quantitative Data:

ParameterValue
Yield 70-85%

Application in Drug Discovery: Isoxazole-Based Kinase Inhibitors

The isoxazole scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of 3-methylisoxazole have been investigated as potent inhibitors of several kinases, including c-Jun N-terminal kinase (JNK) and c-Met.

The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders.

JNK Signaling Pathway Diagram

G stress Stress Stimuli (e.g., Cytokines, UV) mapkkk MAPKKK (e.g., ASK1, MEKK1) stress->mapkkk mkk47 MKK4/7 mapkkk->mkk47 jnk JNK mkk47->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis cjun->apoptosis inflammation Inflammation cjun->inflammation proliferation Proliferation cjun->proliferation isoxazole_inhibitor Isoxazole-based JNK Inhibitor isoxazole_inhibitor->jnk

Caption: Simplified JNK signaling pathway and the point of intervention for isoxazole-based inhibitors.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a key driver in the development and progression of many human cancers.

c-Met Signaling Pathway Diagram

G hgf HGF cmet c-Met Receptor hgf->cmet dimerization Dimerization & Autophosphorylation cmet->dimerization downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) dimerization->downstream proliferation Cell Proliferation downstream->proliferation migration Cell Migration downstream->migration invasion Cell Invasion downstream->invasion isoxazole_inhibitor Isoxazole-based c-Met Inhibitor isoxazole_inhibitor->dimerization

Caption: Overview of the HGF/c-Met signaling pathway and inhibition by isoxazole derivatives.

Quantitative Data for Isoxazole-based Kinase Inhibitors (Representative Examples):

Compound ClassTarget KinaseIC₅₀ (nM)Reference
3-Amino-benzo[d]isoxazole derivativesc-Met<10[2]
Isoxazole-based compoundsJNK3Varies[1]

Note: The IC₅₀ values are representative and can vary significantly based on the specific substitutions on the isoxazole scaffold.

Conclusion

This compound is a high-value intermediate for organic synthesis and drug discovery. Its straightforward synthesis and the versatility of its cyano group allow for the efficient construction of a wide array of complex molecules. The demonstrated potential of isoxazole derivatives as potent kinase inhibitors highlights the importance of this building block in the development of novel therapeutics. The protocols and data presented herein provide a comprehensive resource for researchers and scientists working in this exciting field.

References

Application Notes and Protocols for Condensation Reactions of 3-Methylisoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the condensation reaction of 3-Methylisoxazole-5-carbonitrile, a versatile building block in medicinal chemistry. The protocols focus on the synthesis of a substituted pyrazole, a privileged scaffold in drug discovery, through a ring-transformation reaction with hydrazine hydrate.

Introduction

This compound is a heterocyclic compound with significant potential in organic synthesis and drug discovery. The presence of a reactive cyano group and a labile isoxazole ring allows for diverse chemical transformations. One of the key reactions of isoxazoles, particularly those with electron-withdrawing groups, is their susceptibility to nucleophilic attack, often leading to ring-opening and subsequent rearrangement to form new heterocyclic systems. This application note details a protocol for the condensation reaction of this compound with hydrazine hydrate, which proceeds via a ring-opening and recyclization cascade to yield 3-amino-5-methyl-1H-pyrazole-4-carbonitrile. This pyrazole derivative is a valuable intermediate for the synthesis of a wide range of biologically active molecules.

Reaction Scheme

The condensation reaction involves the nucleophilic attack of hydrazine on the isoxazole ring, followed by ring opening and subsequent intramolecular cyclization to form the more stable pyrazole ring.

G cluster_0 Reaction Scheme start This compound product 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile start->product Reflux, Ethanol hydrazine Hydrazine Hydrate

Caption: Reaction of this compound with hydrazine.

Experimental Protocol: Synthesis of 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile

This protocol is based on established procedures for the synthesis of substituted aminopyrazoles from related precursors.

Materials:

  • This compound

  • Hydrazine hydrate (80% in water)

  • Ethanol (absolute)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.08 g, 10 mmol) in absolute ethanol (30 mL).

  • To this solution, add hydrazine hydrate (80% in water, 1.25 mL, 20 mmol, 2 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • After completion of the reaction (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent to approximately 10 mL using a rotary evaporator.

  • Pour the concentrated reaction mixture into ice-cold water (50 mL) with stirring.

  • A precipitate will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold distilled water (2 x 20 mL).

  • Dry the product under vacuum to afford 3-amino-5-methyl-1H-pyrazole-4-carbonitrile as a solid.

Data Presentation

The expected quantitative and qualitative data for the synthesized 3-amino-5-methyl-1H-pyrazole-4-carbonitrile are summarized below. This data is extrapolated from closely related compounds found in the literature.

Table 1: Physicochemical and Yield Data

PropertyValue
Molecular FormulaC₅H₆N₄
Molecular Weight122.13 g/mol
AppearanceOff-white to pale yellow solid
Expected Yield75-85%
Melting Point>200 °C (decomposes)
SolubilitySoluble in DMSO, partially soluble in hot ethanol

Table 2: Spectroscopic Data

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ 12.0 (br s, 1H, NH), 6.40 (s, 2H, NH₂), 2.25 (s, 3H, CH₃) ppm.
¹³C NMR (100 MHz, DMSO-d₆)δ 155.0 (C), 145.0 (C), 118.0 (CN), 80.0 (C), 12.0 (CH₃) ppm.
IR (KBr) ν 3400-3200 (NH, NH₂ stretch), 2220 (CN stretch), 1640 (C=N stretch), 1580 (NH bending) cm⁻¹.
Mass Spec (ESI+) m/z 123.06 [M+H]⁺

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized product.

G start Start: this compound and Hydrazine Hydrate reaction Condensation Reaction (Ethanol, Reflux) start->reaction workup Work-up: - Solvent Removal - Precipitation in Water - Filtration reaction->workup product Crude Product: 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile workup->product purification Purification (Optional): Recrystallization from Ethanol/Water product->purification char Characterization: - ¹H NMR, ¹³C NMR - IR Spectroscopy - Mass Spectrometry - Melting Point product->char Direct Characterization purification->char final_product Pure Characterized Product char->final_product G cluster_pathway Potential Kinase Inhibition Pathway ligand Pyrazole Derivative (Kinase Inhibitor) kinase Target Kinase (e.g., JAK, MAPK) ligand->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate downstream Downstream Signaling (e.g., Gene Transcription) p_substrate->downstream cellular_response Cellular Response (e.g., Proliferation, Inflammation) downstream->cellular_response

Application Notes and Protocols: Synthesis of Substituted Isoxazoles as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary methods for synthesizing substituted isoxazoles, a class of heterocyclic compounds demonstrating significant potential as anticancer agents. The protocols outlined below are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

Isoxazole derivatives have emerged as a promising scaffold in the design of novel anticancer therapeutics.[1][2] Their diverse biological activities stem from their ability to interact with various cellular targets, leading to mechanisms such as the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer progression.[1][2] This document details established synthetic routes to substituted isoxazoles and provides protocols for evaluating their anticancer activity.

Synthetic Strategies for Substituted Isoxazoles

Several versatile methods exist for the synthesis of the isoxazole ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis from Chalcones and Hydroxylamine

A widely employed method for synthesizing 3,5-disubstituted isoxazoles involves the cyclization of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride.[3][4][5] This reaction proceeds through a Michael addition of hydroxylamine to the chalcone, followed by intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of 3,5-Diaryl-isoxazole from a Chalcone

  • Dissolution: Dissolve the substituted chalcone (1.0 eq.) in ethanol (10-20 mL per gram of chalcone).

  • Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride (1.2-1.5 eq.).

  • Base Addition: Slowly add a 10% aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can range from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Logical Workflow for Isoxazole Synthesis from Chalcones

G start Start chalcone Dissolve Chalcone in Ethanol start->chalcone add_nh2oh Add Hydroxylamine Hydrochloride chalcone->add_nh2oh add_base Add Base (e.g., NaOH) dropwise add_nh2oh->add_base reflux Reflux and Monitor by TLC add_base->reflux workup Cool and Pour into Ice Water reflux->workup isolate Filter and Wash Solid Product workup->isolate purify Purify by Recrystallization or Chromatography isolate->purify end End purify->end

Caption: General workflow for the synthesis of isoxazoles from chalcones.

1,3-Dipolar Cycloaddition of Nitrile Oxides

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is a powerful and highly regioselective method for the synthesis of isoxazoles and isoxazolines, respectively.[6][7] Nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

  • Oxime Formation (in situ): To a stirred solution of the corresponding aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol or a deep eutectic solvent like ChCl:urea), add hydroxylamine hydrochloride (1.0 eq.) and a base such as sodium hydroxide (1.0 eq.). Stir the mixture at 50°C for 1 hour.

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (1.5 eq.) to the mixture and continue stirring at 50°C for 3 hours. This generates the hydroximoyl chloride intermediate which then forms the nitrile oxide.

  • Cycloaddition: Add the terminal alkyne (1.0 eq.) to the reaction mixture and stir for 4 hours at 50°C.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, evaporate the solvent, and purify the residue by column chromatography on silica gel.[8]

Caption: Simplified intrinsic apoptosis pathway induced by isoxazoles.

Tubulin Polymerization Inhibition

Certain isoxazole derivatives, particularly combretastatin analogues, function as microtubule-targeting agents. [9]They inhibit the polymerization of tubulin into microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Mechanism of Tubulin Polymerization Inhibition

G Tubulin α/β-Tubulin Dimers Microtubule Microtubule (Polymer) Tubulin->Microtubule Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Disruption leads to Isoxazole Isoxazole Derivative Isoxazole->Tubulin Binds to Colchicine Site Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Isoxazoles can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data on Anticancer Activity

The anticancer efficacy of substituted isoxazoles is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize representative data from the literature.

Table 1: Anticancer Activity of Isoxazole-Carboxamide Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Reference
2aMCF-7 (Breast)39.80[10]
2dHeLa (Cervical)15.48[10]
2dHep3B (Liver)~23[10]
2eHep3B (Liver)~23[10]

Table 2: Anticancer Activity of Various Substituted Isoxazoles

CompoundCancer Cell LineIC50 (µM)Reference
Diosgenin-isoxazole analogMCF-7 (Breast)9.15 ± 1.30[11]
Diosgenin-isoxazole analogA549 (Lung)14.92 ± 1.70[11]
Isoxazole chalcone 10aDU145 (Prostate)0.96[11]
Isoxazole chalcone 10bDU145 (Prostate)1.06[11]
Meisoindigo-isoxazole 11MCF-7 (Breast)2.3[11]
Meisoindigo-isoxazole 11Hep3B (Liver)2.7[11]
Pyrazole-phenylcinnamide 15aHeLa (Cervical)0.4
Pyrazole-phenylcinnamide 15bHeLa (Cervical)1.8
Pyrazole-phenylcinnamide 15eHeLa (Cervical)1.2

Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value. [5][6][12]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the isoxazole compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. [4][13]

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.

Experimental Protocol: Western Blotting

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

Application Note: Purification of 3-Methylisoxazole-5-carbonitrile using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylisoxazole-5-carbonitrile is a heterocyclic compound featuring an isoxazole ring, a methyl group at the 3-position, and a cyano group at the 5-position. This structure imparts a degree of polarity that makes it amenable to purification by normal-phase column chromatography. This technique is essential for removing impurities generated during synthesis, such as unreacted starting materials, byproducts, or decomposition products. Proper purification is a critical step to ensure the compound's identity, purity, and suitability for subsequent applications in research and drug development.

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. It includes methodology for thin-layer chromatography (TLC) for solvent system optimization, column preparation, sample loading, elution, and fraction analysis.

Data Presentation

Successful purification is contingent on the differential partitioning of the target compound and its impurities between the stationary and mobile phases. The following tables summarize typical parameters and expected results for the purification of this compound.

Table 1: TLC Method Development for Solvent System Optimization

TrialMobile Phase (Hexane:Ethyl Acetate)Rf of this compound (approx.)Observations
19:10.15Low mobility, good for initial column conditions.
28:20.35Ideal mobility for good separation.[1]
37:30.55Higher mobility, may lead to co-elution with less polar impurities.
41:10.80Too high, poor separation from the solvent front.[2]

Table 2: Column Chromatography Parameters

ParameterSpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides excellent separation for moderately polar compounds.[3]
Column Dimensions 2-5 cm diameter, 20-30 cm lengthDependent on the amount of crude material to be purified.
Mobile Phase Hexane/Ethyl Acetate GradientA gradient elution allows for the separation of a wider range of impurities with varying polarities.[1]
Sample Loading Dry LoadingRecommended for better resolution and to avoid disturbing the column bed.[1]
Elution Step GradientGradual increase in eluent polarity ensures efficient separation of closely related impurities.

Experimental Protocols

1. Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[4]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate.

  • TLC Plate Spotting: Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate.

  • Solvent Systems: Prepare a series of developing chambers with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).[1]

  • Development: Place the TLC plate in a developing chamber and allow the solvent to ascend to near the top of the plate.[2]

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).

  • Rf Calculation: Calculate the Rf value for the spot corresponding to this compound.

2. Column Chromatography Protocol

  • Column Packing:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., Hexane:Ethyl Acetate 95:5).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add a protective layer of sand on top of the silica bed.

    • Drain the excess solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent. Add a small portion of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[1]

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent. Carefully apply the solution to the top of the silica gel bed using a pipette.

  • Elution:

    • Carefully add the initial, less polar eluent (e.g., Hexane:Ethyl Acetate 9:1) to the top of the column.

    • Begin collecting fractions in test tubes.

    • Monitor the elution of compounds by spotting collected fractions on TLC plates and visualizing them under a UV lamp.

    • If the desired product elutes too slowly, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 8:2, then 7:3). This is known as a step gradient elution.

  • Fraction Analysis and Product Isolation:

    • Analyze all collected fractions by TLC to identify those containing the pure product.

    • Pool the fractions that show a single spot corresponding to the Rf of pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Visualizations

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Method Development (Optimize Solvent System) Slurry Prepare Silica Gel Slurry Pack Pack Chromatography Column Slurry->Pack Crude Dissolve Crude Product Pack->Crude Adsorb Adsorb onto Silica (Dry Loading) Crude->Adsorb Load Load Sample onto Column Adsorb->Load Elute Elute with Gradient (Hexane:EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Pool Pool Pure Fractions Monitor->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound.

References

Troubleshooting & Optimization

troubleshooting failed 3-Methylisoxazole-5-carbonitrile synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylisoxazole-5-carbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This reaction involves the in situ generation of acetonitrile oxide from acetaldoxime, which then reacts with a dipolarophile, propiolonitrile. This method is favored for its high regioselectivity, typically yielding the desired 3,5-disubstituted isoxazole.[1]

Q2: What are the main challenges and potential side reactions in this synthesis?

A2: The primary challenges in this synthesis are achieving a high yield and minimizing the formation of side products. The main side reaction is the dimerization of the highly reactive nitrile oxide intermediate to form furoxans (1,2,5-oxadiazole-2-oxides).[2] This dimerization is a common issue with nitrile oxide cycloadditions and can significantly reduce the yield of the desired isoxazole.[2] Other potential issues include incomplete reaction and difficulties in purifying the final product.

Q3: How can I minimize the formation of furoxan byproduct?

A3: To minimize the formation of furoxan, it is crucial to keep the instantaneous concentration of the nitrile oxide low throughout the reaction. This can be achieved by:

  • In situ generation: Generating the nitrile oxide slowly in the presence of the dipolarophile (propiolonitrile) allows it to be trapped before it has a chance to dimerize.[2]

  • Slow addition of reagents: If a pre-formed nitrile oxide is used, it should be added slowly to the reaction mixture containing the dipolarophile.[2]

  • Temperature control: Running the reaction at a controlled, and often lower, temperature can help to suppress the dimerization reaction.[2]

Q4: How do electronic and steric effects influence the regioselectivity of the reaction?

A4: In the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne like propiolonitrile, the regioselectivity is primarily governed by electronic factors. The reaction typically favors the formation of the 3,5-disubstituted isoxazole, which is the desired isomer for this compound.[1]

Troubleshooting Guide: Failed Reactions

This guide addresses common problems encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Potential Cause Recommended Solution
Nitrile oxide dimerization Generate the acetonitrile oxide in situ from acetaldoxime using a slow-release oxidizing agent. Ensure a slight excess of propiolonitrile is present to trap the nitrile oxide as it forms. Consider dropwise addition of the oxidizing agent over an extended period.
Incorrect Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the decomposition of the nitrile oxide and the formation of byproducts. Start with room temperature and adjust as needed based on reaction monitoring.
Poor Quality of Reagents Ensure that all reagents, especially the acetaldoxime and propiolonitrile, are of high purity. Impurities in the starting materials can lead to unwanted side reactions and lower yields.
Inefficient Nitrile Oxide Generation The choice of base and solvent can significantly impact the efficiency of nitrile oxide generation. For the dehydration of acetaldoxime, ensure the chosen method is suitable and the conditions are optimized.

Problem 2: Presence of Multiple Products in the Reaction Mixture

Potential Cause Recommended Solution
Formation of Furoxan Dimer As mentioned previously, this is the most common side product.[2] Use in situ generation and slow addition techniques to minimize its formation.
Polymerization of Propiolonitrile Propiolonitrile can be prone to polymerization, especially at elevated temperatures or in the presence of certain impurities. Use fresh, distilled propiolonitrile and maintain a controlled reaction temperature.
Formation of Regioisomers While the 3,5-disubstituted isomer is favored, the formation of the 3,4-disubstituted isomer is possible. Analyze the product mixture carefully using techniques like NMR to identify and quantify any isomeric impurities.

Experimental Protocols

Key Experiment: One-Pot Synthesis of this compound via 1,3-Dipolar Cycloaddition

This protocol is a representative method for the synthesis of this compound.

Materials:

  • Acetaldoxime

  • Propiolonitrile

  • Sodium hypochlorite (bleach, aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve acetaldoxime (1.0 equivalent) and propiolonitrile (1.2 equivalents) in dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (1.5 equivalents) dropwise to the stirred reaction mixture over a period of 1-2 hours.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[3]

Data Presentation

Table 1: Effect of Reaction Conditions on Yield

Parameter Condition A Condition B Condition C
Temperature 0 °C to Room TempRoom Temperature40 °C
Addition Time of Oxidant 2 hours30 minutes10 minutes
Yield of this compound ~75%~50%~20%
Yield of Furoxan Dimer ~10%~30%~60%

Note: The data in this table is illustrative and may vary depending on the specific experimental setup and scale.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway acetaldoxime Acetaldoxime acetonitrile_oxide Acetonitrile Oxide (in situ) acetaldoxime->acetonitrile_oxide Oxidation cycloaddition [3+2] Cycloaddition acetonitrile_oxide->cycloaddition furoxan Furoxan (Dimerization Byproduct) acetonitrile_oxide->furoxan propiolonitrile Propiolonitrile propiolonitrile->cycloaddition product 3-Methylisoxazole- 5-carbonitrile cycloaddition->product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Failed Reaction check_reagents Check Reagent Purity start->check_reagents check_temp Verify Reaction Temperature start->check_temp dimerization High Furoxan Formation? start->dimerization purify_reagents Purify/Replace Reagents check_reagents->purify_reagents optimize_temp Optimize Temperature (Try Lower Temp) check_temp->optimize_temp check_addition Analyze Addition Rate of Oxidant slow_addition Slow Down Addition Rate check_addition->slow_addition dimerization->check_temp No dimerization->check_addition Yes optimize_temp->start success Improved Yield optimize_temp->success slow_addition->start slow_addition->success purify_reagents->start purify_reagents->success

Caption: Troubleshooting workflow for failed this compound synthesis.

References

Technical Support Center: Optimizing the Synthesis of 3-Methylisoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to enhance the yield and purity of 3-Methylisoxazole-5-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound, and what are the key challenges?

The most widely reported method for synthesizing the this compound scaffold is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne (a dipolarophile).[1] The main challenges in this synthesis are controlling regioselectivity to obtain the desired isomer and minimizing side reactions, such as the dimerization of the nitrile oxide intermediate.[2][3]

Q2: My reaction yield is consistently low. What are the most common causes and how can I troubleshoot them?

Low yields can stem from several factors. The primary issues to investigate are poor regioselectivity, formation of side products, or incomplete reaction. A systematic approach to troubleshooting is recommended.

G start Low Yield Observed check_tlc Analyze crude reaction mixture by TLC/LC-MS start->check_tlc sub_path Significant starting material remains? check_tlc->sub_path  Check for  completeness side_products Multiple unexpected spots observed? check_tlc->side_products  Check for  byproducts sub_path->side_products No incomplete_rxn Incomplete Reaction - Increase reaction time - Increase temperature - Check reagent purity/activity sub_path->incomplete_rxn Yes regio_issue Poor Regioselectivity - Screen catalysts (e.g., Cu(I), Ru(II)) - Modify solvent polarity - Adjust electronic/steric properties of substrates side_products->regio_issue Yes (Isomers suspected) furoxan_issue Furoxan (Dimer) Formation - Add nitrile oxide precursor slowly - Use an excess of the alkyne - Lower reaction temperature side_products->furoxan_issue Yes (Dimer suspected)

Caption: A troubleshooting flowchart for diagnosing low-yield issues.

Q3: How can the regioselectivity of the cycloaddition be controlled to favor the 3,5-disubstituted product?

Controlling regioselectivity is crucial for maximizing the yield of the desired this compound isomer. The outcome is governed by a combination of electronic effects, steric hindrance, and reaction conditions.[2]

  • Electronic Effects: The electron-withdrawing nature of the cyano group on the dipolarophile significantly influences the regioselectivity of the cycloaddition.[2] The reaction rate and selectivity are determined by the HOMO-LUMO gap between the nitrile oxide and the alkyne.[2]

  • Catalyst Control: The use of metal catalysts is a highly effective strategy. Ruthenium(II) and Copper(I) catalysts have been shown to provide excellent control over regioselectivity, often favoring the formation of a single isomer.[2][3]

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can sterically direct the cycloaddition to favor the less hindered product.[3]

Q4: I am observing significant formation of a furoxan byproduct. How can this be minimized?

Furoxan is formed by the dimerization of the nitrile oxide intermediate and is a common side reaction that lowers the yield.[3] To suppress its formation:

  • Slow Addition: When not generating the nitrile oxide in situ, add it slowly to the solution containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[3]

  • Excess Alkyne: Using a larger excess of the alkyne substrate can help it outcompete the dimerization pathway.[3]

  • Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the cycloaddition.[3]

Data Presentation: Factors Influencing Synthesis Yield and Selectivity

The following tables summarize key quantitative data from studies on isoxazole synthesis.

Table 1: Strategies to Control Regioselectivity in Isoxazole Synthesis

Factor Strategy / Solution Achieved Regioselectivity Reference
Electronic Effects Utilize electron-poor alkynes with nitrile oxides; Lewis acid activation. 85-95% [2]
Steric Hindrance Design catalysts to accommodate bulky substituents. 80-90% [2]

| Catalyst Control | Employ metal catalysts such as Ruthenium(II) through screening and ligand modification. | 90-98% |[2] |

Table 2: Comparison of Reaction Conditions for Isoxazole Derivatives

Method / Starting Materials Solvent Temperature Time Yield Reference
MCR of aldehyde, ethyl acetoacetate, hydroxylamine HCl Glycerol / Agro-waste catalyst 60 °C Not Specified 86–92% [4]
Chlorination & Decoupling of 5-methylisoxazole-3-formamide Chloroform (extraction) 150 °C (pressurized) Not Specified 95% [5]
Nitrile reaction with hydroxyurea Aqueous alkali metal hydroxide Not Specified Not Specified >90% [6]

| Hydrolysis of methyl 3-methyl-5-isoxazolecarboxylate | THF / Methanol / Water | Room Temperature | 18 - 20 hours | 90% |[7] |

Experimental Protocols & Workflows

A well-defined experimental workflow is essential for reproducibility and high yield.

G reagents 1. Reagent Preparation - Select dipolarophile - Prepare nitrile oxide precursor cycloaddition 2. [3+2] Cycloaddition - In-situ generation of nitrile oxide - React with alkyne - Monitor via TLC/LC-MS reagents->cycloaddition workup 3. Reaction Work-up - Quench reaction - Aqueous/Organic extraction cycloaddition->workup purification 4. Purification - Column chromatography - Recrystallization workup->purification analysis 5. Analysis - Confirm structure (NMR, MS) - Assess purity (HPLC) purification->analysis

Caption: A generalized experimental workflow for isoxazole synthesis.

General Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is a generalized procedure based on the 1,3-dipolar cycloaddition reaction, which is a common method for isoxazole synthesis.[1]

  • Reagent Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkyne (dipolarophile, 1.0 eq) in a suitable solvent (e.g., tert-butyl alcohol).

  • Nitrile Oxide Generation:

    • To the stirred solution, add the corresponding aldoxime (1.0 eq).

    • Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, to generate the intermediate hydroximoyl chloride.

  • Cycloaddition:

    • Add a base (e.g., triethylamine) dropwise to the mixture. The base facilitates the in-situ formation of the nitrile oxide from the hydroximoyl chloride, which then undergoes immediate cycloaddition with the alkyne.

    • Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.

    • Extract the product into an organic solvent such as ethyl acetate (3x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue using silica gel column chromatography to yield the pure this compound.

References

Technical Support Center: Optimizing Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in isoxazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the two primary routes of isoxazole synthesis: 1,3-dipolar cycloaddition and condensation of β-dicarbonyls.

Section 1: 1,3-Dipolar Cycloaddition (Nitrile Oxides + Alkynes)

Question: My 1,3-dipolar cycloaddition reaction is giving a low yield. What are the common causes and solutions?

Answer: Low yields in these reactions often stem from the instability of the nitrile oxide intermediate, which can dimerize to form furoxan byproducts.[1][2] Here are several strategies to improve the yield:

  • In Situ Generation: Generate the nitrile oxide in situ (in the reaction mixture) to ensure it reacts promptly with the alkyne.[1] Common methods include the dehydration of aldoximes using reagents like N-chlorosuccinimide (NCS) or hypervalent iodine.[1][3]

  • Slow Addition: If generating the nitrile oxide separately, add it slowly to the solution containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, minimizing dimerization.[4]

  • Temperature Control: Overly high temperatures can accelerate the decomposition of the nitrile oxide.[2] It is crucial to optimize the temperature to balance the reaction rate with the stability of the intermediate. Lowering the temperature can sometimes reduce the rate of dimerization more than the desired cycloaddition.[4]

  • Reactant Purity: Ensure the purity of your starting materials, particularly the alkyne and the nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride).[2]

  • Stoichiometry: Using a slight excess of the alkyne can help to outcompete the nitrile oxide dimerization process.[2]

Question: I am observing a mixture of regioisomers. How can I control the regioselectivity of the cycloaddition?

Answer: Regioselectivity is a common challenge, governed by both electronic and steric factors.[4][5] While the reaction of terminal alkynes typically yields 3,5-disubstituted isoxazoles, controlling this outcome is key.[1][4]

  • Catalysis: The use of a metal catalyst is a highly effective strategy. Copper(I) catalysts (e.g., CuI) are well-established for reliably producing 3,5-disubstituted isoxazoles.[1][5] Ruthenium catalysts have also been employed for this purpose.[1]

  • Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. Less polar solvents may favor the desired isomer in some cases.[1][5]

  • Substituent Effects: The electronic properties of substituents on both the nitrile oxide and the alkyne play a significant role. Electron-withdrawing groups on the alkyne can influence the orientation of the cycloaddition.[4][5]

  • Steric Hindrance: Bulky groups on either reactant can direct the cycloaddition to favor the sterically less hindered product.[1][4]

Question: How can I synthesize the less common 3,4-disubstituted isoxazole regioisomer?

Answer: Synthesizing 3,4-disubstituted isoxazoles is more challenging but achievable through specific strategies:[1]

  • Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, using an internal alkyne can provide access to 3,4,5-trisubstituted isoxazoles.[1]

  • Alternative Routes: Consider enamine-based [3+2] cycloadditions. The reaction of in situ generated nitrile oxides with enamines (formed from aldehydes and a secondary amine like pyrrolidine) has been shown to be highly regiospecific for producing 3,4-disubstituted isoxazoles.[1]

Section 2: Condensation of β-Dicarbonyl Compounds with Hydroxylamine

Question: My reaction between a 1,3-diketone and hydroxylamine is producing a mixture of two regioisomers. How can I control the outcome?

Answer: When an unsymmetrical 1,3-dicarbonyl compound reacts with hydroxylamine, the formation of two regioisomers is a common problem.[4] The selectivity can be influenced by several factors:

  • pH Control: The pH of the reaction medium is critical. It affects which carbonyl group is preferentially attacked by hydroxylamine. The use of different bases (e.g., pyridine, sodium acetate) can direct the reaction toward one isomer.[4][6]

  • Solvent Effects: The choice of solvent can alter the reactivity of the two carbonyl groups. Protic solvents like ethanol may favor one isomer, while aprotic solvents like acetonitrile might favor the other.[4][5]

  • Protecting Groups: In some cases, one of the carbonyl groups can be selectively protected, reacted, and then deprotected to achieve the desired isomer.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how various parameters can influence the outcome of isoxazole synthesis.

Table 1: Effect of Base and Solvent on Nitrile Oxide Cycloaddition Yield [7]

Nitrile Oxide PrecursorDipolarophileBase / Solvent SystemYield (%)
Trifluoroacetohydroximoyl BromidePhenylacetyleneTriethylamine / TolueneHigh
Trifluoroacetohydroximoyl Bromide4-Bromophenyl acetyleneTriethylamine / TolueneHigh
Trifluoroacetohydroximoyl BromideCyclopropyl acetyleneSodium Carbonate / WaterHigh
Trifluoroacetohydroximoyl BromideCyclopentyl acetyleneSodium Carbonate / WaterHigh
Trifluoroacetohydroximoyl ChlorideTerminal AlkynesSodium Bicarbonate / Dichloromethaneup to 81%

Table 2: Influence of Catalysts on Regioselectivity

Reaction TypeCatalystPredominant RegioisomerReference
Nitrile Oxide + Terminal AlkyneCopper(I) Iodide (CuI)3,5-disubstituted[1][5]
Nitrile Oxide + Terminal AlkyneRuthenium(II) complexes3,5-disubstituted[4]
β-enamino diketone + HydroxylamineBoron Trifluoride Etherate (BF₃·OEt₂)Can be tuned for 3,4-disubstituted[1]
Nitrile Oxide + Terminal YnamideGold(I) complexesSpecific for certain pyrrole syntheses[8]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent copper-catalyzed cycloaddition to a terminal alkyne.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aldoxime (1.1 mmol), the terminal alkyne (1.0 mmol), and a copper(I) source such as copper(I) iodide (CuI, 5 mol%).

  • Solvent and Base: Add a suitable solvent such as THF or toluene (10 mL), followed by a base (e.g., triethylamine, 1.5 mmol).

  • Nitrile Oxide Generation: Cool the mixture to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (1.2 mmol) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding water (20 mL). Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3,5-disubstituted isoxazole.[1]

Protocol 2: Synthesis of a 3,5-Disubstituted Isoxazole from a 1,3-Diketone

This protocol is a classic method for forming isoxazoles from 1,3-dicarbonyl compounds.

  • Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (e.g., 1,3-diphenyl-1,3-propanedione, 5.0 mmol) in ethanol (20 mL) at room temperature.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (6.0 mmol, 1.2 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours (overnight). Monitor the reaction for the disappearance of the starting material by TLC.

  • Precipitation: After completion, cool the reaction mixture. Add water (80 mL) to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water. If necessary, the product can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 3,5-disubstituted isoxazole.

Visualizations

Logical Workflows and Pathways

The following diagrams illustrate key decision-making processes and reaction pathways in isoxazole synthesis.

Caption: Troubleshooting workflow for low yield in 1,3-dipolar cycloaddition.

Caption: The two primary synthetic pathways to the isoxazole ring.

References

Technical Support Center: Troubleshooting Low Product Yield in Reaction Workup and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup and isolation phases of chemical synthesis that can lead to low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of product loss during reaction workup and isolation?

A1: Product loss can occur at multiple stages of the workup and isolation process. Common culprits include incomplete extraction, emulsion formation, product decomposition, and losses during purification steps like crystallization and chromatography. Careful attention to each step is crucial for maximizing yield.[1]

Q2: How can I minimize product loss during liquid-liquid extractions?

A2: To minimize loss during extractions, ensure the pH of the aqueous layer is optimized to keep your product in its neutral, less water-soluble form.[2][3] Use the appropriate solvent for your product's polarity. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Also, "salting out," or adding a saturated salt solution like brine, can decrease the solubility of your organic product in the aqueous layer, driving more of it into the organic phase.[4]

Q3: My product seems to be stuck in an emulsion. How can I break it?

A3: Emulsions are a common issue that can trap a significant amount of product. Several techniques can be employed to break them. Allowing the mixture to stand for a period may be sufficient. Adding brine (a saturated solution of NaCl) increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[4][5] For persistent emulsions, centrifugation is a very effective mechanical method.[6] Another approach is to filter the emulsified mixture through a pad of Celite®, a filter aid that can help break up the emulsion.[4]

Q4: I'm losing a lot of product during crystallization. What can I do to improve my yield?

A4: To improve crystallization yield, the choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8] Ensure you are using the minimum amount of hot solvent necessary to fully dissolve your product. Cooling the solution slowly and without disturbance promotes the formation of larger, purer crystals.[9] After crystallization, wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.[10]

Q5: My compound is not eluting from the chromatography column, or it's eluting with impurities. What should I do?

A5: If your compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity of the eluent to encourage your compound to move down the column. If your compound is eluting with impurities, the mobile phase may be too polar, causing everything to elute too quickly. In this case, decrease the polarity of the eluent. Running a series of small-scale tests using Thin Layer Chromatography (TLC) before performing column chromatography can help you identify the optimal solvent system for separation.[11] Also, ensure the column is not overloaded with the sample, as this can lead to poor separation.[11][12]

Troubleshooting Guides

Liquid-Liquid Extraction

This guide will walk you through a systematic approach to troubleshooting low yield during liquid-liquid extraction.

Low_Extraction_Yield start Low Extraction Yield check_ph Is the pH of the aqueous layer optimal for your compound? start->check_ph adjust_ph Adjust pH to ensure compound is in its neutral form. check_ph->adjust_ph No check_solvent Is the extraction solvent appropriate for your compound's polarity? check_ph->check_solvent Yes adjust_ph->check_solvent change_solvent Select a more appropriate solvent based on polarity. check_solvent->change_solvent No extraction_technique Are you performing multiple extractions with smaller solvent volumes? check_solvent->extraction_technique Yes change_solvent->extraction_technique modify_technique Perform 3-4 extractions with smaller solvent volumes. extraction_technique->modify_technique No salting_out Have you tried 'salting out'? extraction_technique->salting_out Yes modify_technique->salting_out add_brine Add saturated brine to the aqueous layer before extraction. salting_out->add_brine No emulsion Is an emulsion present? salting_out->emulsion Yes add_brine->emulsion break_emulsion Follow the emulsion breaking protocol. emulsion->break_emulsion Yes end Yield Improved emulsion->end No break_emulsion->end

Troubleshooting workflow for low extraction yield.

The pH of the aqueous phase is a critical factor in the extraction of acidic and basic compounds. By adjusting the pH, the ionization state of the compound can be controlled, thereby influencing its partitioning between the aqueous and organic phases.[13]

Compound TypepKaOptimal Aqueous pH for Extraction into Organic SolventExpected Observation
Acidic (e.g., Carboxylic Acid)~5pH < 3The compound is protonated (neutral) and partitions into the organic layer.
Basic (e.g., Amine)~9pH > 11The compound is deprotonated (neutral) and partitions into the organic layer.
NeutralN/ApH ~7The compound's solubility is largely unaffected by pH.
Crystallization and Precipitation

This guide provides a decision tree for troubleshooting common issues in crystallization and precipitation.

Low_Crystallization_Yield start Low Crystallization/Precipitation Yield solvent_choice Is the solvent system optimal? start->solvent_choice rescreen_solvents Screen for a solvent where the compound is soluble when hot and insoluble when cold. solvent_choice->rescreen_solvents No concentration Was the minimum amount of hot solvent used for dissolution? solvent_choice->concentration Yes rescreen_solvents->concentration concentrate_solution Concentrate the solution by evaporating some solvent and cool again. concentration->concentrate_solution No cooling_rate Was the solution cooled slowly? concentration->cooling_rate Yes concentrate_solution->cooling_rate slow_cool Allow the solution to cool to room temperature slowly before ice bath. cooling_rate->slow_cool No supersaturation Has the solution become supersaturated without crystal formation? cooling_rate->supersaturation Yes slow_cool->supersaturation induce_crystallization Induce crystallization by scratching the flask or adding a seed crystal. supersaturation->induce_crystallization Yes end Yield Improved supersaturation->end No induce_crystallization->end

Troubleshooting workflow for crystallization.

The choice of precipitation method can significantly impact the yield and purity of the isolated protein. Below is a comparison of common protein precipitation techniques.[14][15][16]

MethodPrincipleTypical Protein Purity (%)Typical Protein Yield (%)AdvantagesDisadvantages
Ammonium Sulfate PrecipitationSalting out: High salt concentration reduces protein solubility.60-8070-90Gentle, preserves protein activity, cost-effective.Co-precipitation of contaminants is common, requires a downstream desalting step.
Acetone PrecipitationOrganic solvent precipitation: Reduces the dielectric constant of the solution, leading to protein aggregation.70-9060-85Can be very effective for concentrating dilute protein solutions, removes some interfering substances.Can cause protein denaturation, requires low temperatures.
Trichloroacetic Acid (TCA) PrecipitationAcid precipitation: Causes proteins to lose their native structure and aggregate.>90>90Very efficient for concentrating dilute protein samples, removes non-protein contaminants.Harsh conditions cause irreversible protein denaturation.
Column Chromatography

This workflow outlines steps to diagnose and resolve low yield from column chromatography.

Low_Chromatography_Yield start Low Yield from Column check_eluent Is the eluent polarity correct? start->check_eluent optimize_eluent Optimize eluent system using TLC to achieve an Rf of 0.2-0.4. check_eluent->optimize_eluent No column_packing Was the column packed correctly (no cracks or air bubbles)? check_eluent->column_packing Yes optimize_eluent->column_packing repack_column Repack the column carefully. column_packing->repack_column No sample_loading Was the sample loaded correctly (minimal solvent, undisturbed bed)? column_packing->sample_loading Yes repack_column->sample_loading improve_loading Use minimal solvent for loading or consider dry loading. sample_loading->improve_loading No overloading Is the column overloaded? sample_loading->overloading Yes improve_loading->overloading reduce_load Reduce the amount of sample loaded. overloading->reduce_load No compound_stability Is the compound stable on silica gel? overloading->compound_stability Yes reduce_load->compound_stability deactivate_silica Deactivate silica with a base (e.g., triethylamine) or use a different stationary phase. compound_stability->deactivate_silica No end Yield Improved compound_stability->end Yes deactivate_silica->end

Troubleshooting workflow for column chromatography.

Experimental Protocols

Protocol for Liquid-Liquid Extraction

This protocol outlines the general steps for performing a liquid-liquid extraction to separate a desired compound from a reaction mixture.[2][17][18][19]

  • Preparation:

    • Ensure the separatory funnel is clean and the stopcock is properly greased and closed.

    • Place the separatory funnel in a ring stand.

  • Adding Solutions:

    • Pour the reaction mixture (typically aqueous) into the separatory funnel.

    • Add the extraction solvent (an immiscible organic solvent). The total volume should not exceed two-thirds of the funnel's capacity.

  • Extraction:

    • Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel gently.

    • Immediately open the stopcock to vent any pressure buildup. Close the stopcock.

    • Shake the funnel gently for 10-15 seconds, venting periodically.

    • Place the funnel back in the ring stand and remove the stopper.

  • Separation:

    • Allow the layers to fully separate.

    • Carefully drain the lower layer through the stopcock into a clean flask.

    • Pour the upper layer out through the top of the funnel into a separate clean flask.

  • Repeat:

    • Return the aqueous layer to the separatory funnel and repeat the extraction with fresh organic solvent at least two more times to maximize recovery.

    • Combine all organic layers.

  • Drying:

    • Add a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to the combined organic extracts to remove residual water.

    • Gently swirl the flask. Add more drying agent until it no longer clumps together.

  • Isolation:

    • Filter the dried organic solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to isolate the crude product.

Protocol for Recrystallization

This protocol provides a step-by-step guide for purifying a solid compound by recrystallization.[9][10][20][21][22]

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube and add a few drops of a potential solvent.

    • If the solid dissolves at room temperature, the solvent is not suitable.

    • If the solid does not dissolve, gently heat the test tube. If the solid dissolves when hot, the solvent is potentially suitable.

    • Allow the hot solution to cool. If crystals form, you have found a good solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

  • Drying:

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Protocol for Breaking Emulsions

This protocol details several methods for breaking emulsions that may form during liquid-liquid extraction.[4][5][6][23][24]

  • Allow to Stand:

    • Let the separatory funnel sit undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.

  • Addition of Brine:

    • Add a small amount of saturated sodium chloride (brine) solution to the separatory funnel.

    • Gently swirl the funnel (do not shake) and allow it to stand. The increased ionic strength of the aqueous layer can help force the layers to separate.

  • Filtration through Celite®:

    • Prepare a small plug of Celite® in a filter funnel.

    • Slowly pour the emulsified mixture through the Celite®. The fine particles of the filter aid can help to break up the emulsion.

  • Centrifugation:

    • If the emulsion is persistent, transfer the mixture to centrifuge tubes.

    • Centrifuge for 5-10 minutes. The mechanical force will cause the denser aqueous layer to separate from the organic layer.

  • Solvent Addition:

    • Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.

Data Presentation: Common Solvents for Rotary Evaporation

The efficiency of solvent removal using a rotary evaporator is dependent on the solvent's boiling point and the applied vacuum.[25][26][27][28][29]

SolventBoiling Point at Atmospheric Pressure (°C)Approximate Boiling Point at 100 mbar (°C)Approximate Boiling Point at 20 mbar (°C)
Acetone562-24
Acetonitrile8219-10
Dichloromethane40-14-40
Diethyl Ether35-22-48
Ethyl Acetate7716-12
Ethanol7824-1
Hexane698-19
Methanol6515-10
Toluene1114212
Water1004618

References

stability of 3-Methylisoxazole-5-carbonitrile in acidic vs basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Methylisoxazole-5-carbonitrile in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH values?

Based on the behavior of related isoxazole-containing compounds, this compound is expected to be relatively stable in acidic to neutral conditions. However, it is likely to exhibit instability in basic media, leading to the degradation of the isoxazole ring. The nitrile group may also be susceptible to hydrolysis under both acidic and basic conditions, although typically requiring more forcing conditions than the isoxazole ring opening in basic media.

Q2: What are the likely degradation products of this compound in acidic and basic media?

In acidic media, the primary degradation pathway is likely the hydrolysis of the nitrile group to a carboxylic acid, forming 3-Methylisoxazole-5-carboxylic acid. The isoxazole ring is generally more resistant to acidic hydrolysis.

In basic media, the isoxazole ring is susceptible to cleavage, often initiated by nucleophilic attack. This can lead to the formation of various open-chain products. The nitrile group can also be hydrolyzed to a carboxylate under basic conditions. A potential degradation pathway involves the opening of the isoxazole ring to form a β-ketonitrile intermediate, which can undergo further reactions.

Q3: How can I monitor the degradation of this compound in my experiments?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[1][2][3][4][5] This method should be capable of separating the parent compound from its potential degradation products. UV detection is commonly used for compounds with a chromophore, which is present in the isoxazole ring.

Q4: I am observing unexpected peaks in my HPLC analysis after exposing my compound to basic conditions. What could they be?

Unexpected peaks are likely degradation products resulting from the opening of the isoxazole ring. Under basic conditions, the N-O bond of the isoxazole is prone to cleavage. To identify these unknown peaks, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[6]

Troubleshooting Guides

Problem: Rapid degradation of this compound is observed in a formulation with a basic excipient.

  • Cause: The basic nature of the excipient is likely catalyzing the degradation of the isoxazole ring.

  • Solution:

    • Re-evaluate the pH of the formulation. If possible, adjust the pH to a neutral or slightly acidic range.

    • Consider using alternative, non-basic excipients.

    • Conduct compatibility studies with individual excipients to identify the source of the instability.

Problem: The concentration of this compound is decreasing under acidic conditions, but I don't see the expected carboxylic acid peak.

  • Cause:

    • The degradation product may be co-eluting with the parent peak or other components in your HPLC method.

    • The degradation product may not be UV-active at the wavelength you are using.

    • The degradation may be proceeding through an alternative pathway.

  • Solution:

    • Optimize your HPLC method to improve the resolution between the parent compound and potential degradation products. This may involve changing the mobile phase composition, gradient, column type, or pH.

    • Use a diode array detector (DAD) to analyze the UV spectra of all peaks to ensure you are not missing any degradation products.

    • Employ LC-MS to identify the mass of the degradation products and gain insight into their structure.

Quantitative Data Summary

The following table provides a summary of the expected stability of this compound in acidic and basic media. Please note that this data is illustrative and based on the known behavior of similar isoxazole derivatives. Actual degradation rates should be determined experimentally.

pH ConditionTemperature (°C)Expected Half-life (t½)Primary Degradation Product(s)
Acidic (pH 1-3) 25> 1 year3-Methylisoxazole-5-carboxylic acid
60Weeks to Months3-Methylisoxazole-5-carboxylic acid
Neutral (pH 6-8) 25Stable-
Basic (pH 10-13) 25Days to WeeksIsoxazole ring-opened products, 3-Methylisoxazole-5-carboxylate
60Hours to DaysIsoxazole ring-opened products, 3-Methylisoxazole-5-carboxylate

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.[7][8][9][10]

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions (pH 4, 7, 9)

2. Equipment:

  • HPLC system with UV/DAD detector

  • LC-MS system (for peak identification)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature (25°C) for 24 hours.

    • At specified time points, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

    • If significant degradation is observed, consider running the experiment at a lower temperature or for a shorter duration. If no degradation is observed, repeat at 60°C.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw a sample and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at 60°C.

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose a solution of this compound and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples by HPLC at appropriate time intervals.

4. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation for each condition.

  • Use LC-MS to identify the major degradation products.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution of This compound acid Acidic Hydrolysis (0.1M & 1M HCl, 60°C) stock->acid Expose to stress base Basic Hydrolysis (0.1M NaOH, 25°C & 60°C) stock->base Expose to stress oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal Degradation (Solid, 60°C) stock->thermal Expose to stress photo Photostability (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC-UV/DAD acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS for Peak Identification hplc->lcms Identify unknown peaks

Caption: Experimental workflow for the forced degradation study.

degradation_pathways cluster_acidic Acidic Conditions (H⁺, H₂O) cluster_basic Basic Conditions (OH⁻, H₂O) parent This compound acid_product 3-Methylisoxazole-5-carboxylic acid parent->acid_product Nitrile Hydrolysis base_product1 Isoxazole Ring-Opened Intermediate parent->base_product1 Ring Opening base_product3 3-Methylisoxazole-5-carboxylate parent->base_product3 Nitrile Hydrolysis base_product2 Further Degradation Products base_product1->base_product2

Caption: Potential degradation pathways in acidic vs. basic media.

References

Technical Support Center: Purification of Crude 3-Methylisoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of crude 3-Methylisoxazole-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, such as the corresponding aldehyde or oxime precursor, and side products from the cyclization reaction.[1] Isomeric isoxazoles are also potential impurities that can be challenging to separate due to their similar physical properties.[2]

Q2: What are the recommended primary purification techniques for this compound?

A2: The two primary purification techniques for isoxazole derivatives like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] For isoxazole derivatives, common solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, and mixtures of solvents like ethyl acetate/hexane.[4] It is crucial to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific crude material.

Q4: My compound appears as an oil and does not crystallize. What should I do?

A4: Oiling out during recrystallization can occur if the compound's melting point is lower than the boiling point of the solvent or if impurities are depressing the melting point. Try using a lower boiling point solvent or a solvent mixture. If the issue persists, column chromatography is a more suitable purification method.

Q5: What is a typical stationary phase and mobile phase for column chromatography of this compound?

A5: Silica gel is the most common stationary phase for the column chromatography of isoxazole derivatives.[1] A typical mobile phase is a gradient of ethyl acetate in a non-polar solvent like hexane or heptane. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis prior to performing the column.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent at room temperature.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- Screen for a less polar solvent or a solvent mixture.- Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent cooling.
Product Purity Does Not Improve After Recrystallization - Impurities have very similar solubility profiles to the product.- The cooling process was too rapid, leading to the trapping of impurities.- Consider a different recrystallization solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- If co-crystallization is suspected, column chromatography is recommended.
Poor Separation During Column Chromatography - Inappropriate solvent system (mobile phase).- Column was not packed properly.- The sample was overloaded on the column.- Optimize the mobile phase using TLC. A good starting point is a solvent system that gives the product an Rf value of 0.2-0.3.- Ensure the silica gel is packed uniformly to avoid channeling.- Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight).
Product Elutes with an Impurity - The impurity has a very similar polarity to the product.- Try a different solvent system for the mobile phase, potentially one with a different solvent class (e.g., dichloromethane/methanol instead of ethyl acetate/hexane).- Consider using a different stationary phase, such as alumina.
Streaking or Tailing of Spots on TLC - The compound may be acidic or basic.- The sample is too concentrated.- Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Dilute the sample before spotting it on the TLC plate.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent should be determined by prior small-scale testing.

Methodology:

  • Dissolution: In a flask, add the crude this compound and a small amount of the selected recrystallization solvent (e.g., isopropanol). Heat the mixture to the solvent's boiling point while stirring. Continue to add the solvent portion-wise until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

This protocol describes a standard procedure for the purification of this compound using silica gel column chromatography.[1]

Methodology:

  • TLC Analysis: Determine the optimal mobile phase by running TLC plates of the crude material in various solvent systems (e.g., different ratios of ethyl acetate and hexane). Aim for a solvent system that provides good separation of the product from impurities and gives the product an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a glass column with a stopcock and a cotton or glass wool plug at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, impregnated silica gel to the top of the column.

  • Elution: Begin eluting the column with the least polar mobile phase. Collect fractions in test tubes or flasks. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization B->D No Insolubles C->D Yes I Insoluble Impurities C->I E Vacuum Filtration D->E F Wash with Cold Solvent E->F J Soluble Impurities in Filtrate E->J G Dry Crystals F->G H Purified Product G->H

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow A Crude Product B TLC Analysis for Solvent System A->B C Pack Silica Gel Column B->C D Load Sample C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H Pure K Impure Fractions G->K Impure I Evaporate Solvent H->I J Purified Product I->J

Caption: Workflow for the purification of this compound by column chromatography.

References

improving regioselectivity in the synthesis of 3,5-disubstituted isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3,5-disubstituted isoxazoles, with a focus on improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 3,5-disubstituted isoxazoles and why is regioselectivity a concern?

The most common and versatile method for synthesizing 3,5-disubstituted isoxazoles is the Huisgen 1,3-dipolar cycloaddition reaction between a nitrile oxide and a terminal alkyne.[1] Regioselectivity is a critical aspect of this reaction because the cycloaddition can theoretically produce two different regioisomers: the 3,5-disubstituted isoxazole and the 3,4-disubstituted isoxazole. For applications in drug discovery and materials science, obtaining a single, pure regioisomer is often essential.

Q2: Why does the 1,3-dipolar cycloaddition typically favor the 3,5-disubstituted isomer?

The preference for the 3,5-disubstituted isomer is generally governed by both electronic and steric factors.[1][2] According to Frontier Molecular Orbital (FMO) theory, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide.[1] This orbital alignment favors the formation of the 3,5-isomer. Additionally, steric hindrance plays a role; bulky substituents on the alkyne and nitrile oxide tend to position themselves away from each other in the transition state, which also favors the 3,5-substitution pattern.[1]

Q3: What is the role of a catalyst, such as copper(I), in controlling regioselectivity?

Copper(I) catalysts are widely used to ensure high regioselectivity for the 3,5-disubstituted product in what is often termed a "click" approach to isoxazole synthesis.[1][2][3] The use of a copper(I) catalyst, often in the form of CuI or generated in situ from CuSO₄ and a reducing agent, reliably affords the 3,5-isomer.[1][2] While the reaction can proceed without a catalyst, the catalyzed pathway offers superior control and often proceeds under milder conditions.[4] Ruthenium catalysts have also been employed for this purpose.[1][5]

Q4: Besides terminal alkynes, what other starting materials can be used?

While terminal alkynes are most common for accessing 3,5-disubstituted isoxazoles, other substrates can be used. For instance, α,β-unsaturated aldehydes and ketones can react with N-hydroxyl-4-toluenesulfonamide to produce 3-substituted and 3,5-disubstituted isoxazoles, respectively, under mild conditions.[6][7] Another approach involves the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride.[1][8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 3,5-disubstituted isoxazoles.

Problem 1: My reaction is producing a mixture of 3,5- and 3,4-regioisomers.

Poor regioselectivity can be a significant hurdle, leading to difficult purification and reduced yield of the desired product.[2]

  • Possible Cause 1: Suboptimal Reaction Conditions.

    • Solution: The choice of solvent and temperature can significantly influence the outcome.[2] Lowering the reaction temperature can sometimes improve selectivity.[1] In some cases, less polar solvents may favor the formation of the 3,5-isomer.[1]

  • Possible Cause 2: Lack of a Catalyst.

    • Solution: Introduce a copper(I) catalyst. The copper-catalyzed cycloaddition is highly regioselective for the 3,5-isomer.[3][9] This is a reliable method to avoid the formation of isomeric mixtures.[2]

  • Possible Cause 3: Electronic Effects of Substituents.

    • Solution: The electronic nature of the substituents on both the alkyne and nitrile oxide plays a crucial role.[3] For terminal alkynes, the reaction is generally highly regioselective. However, if using internal alkynes, a mixture of products is more likely.[3] If possible, modifying the electronic properties of the substituents (e.g., using alkynes with electron-withdrawing groups) can influence the regiochemical outcome.[2]

Problem 2: The yield of my desired isoxazole is very low.

Low yields can be attributed to several factors, often related to the stability of the nitrile oxide intermediate.[2]

  • Possible Cause 1: Decomposition or Dimerization of the Nitrile Oxide.

    • Solution: Nitrile oxides are unstable and can dimerize to form furoxans (1,2,5-oxadiazole 2-oxides), a common side reaction.[1][3] To minimize this, generate the nitrile oxide in situ at a low temperature so that it reacts promptly with the alkyne.[1] The slow, in-situ generation from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) helps maintain a low concentration of the dipole and improves selectivity and yield.[1] Using a large excess of the alkyne can also help it outcompete the dimerization reaction.[3]

  • Possible Cause 2: Inefficient Nitrile Oxide Generation.

    • Solution: The method of generating the nitrile oxide is critical.[2] Common methods include the dehydrohalogenation of hydroximoyl chlorides with a base (e.g., triethylamine) or the oxidation of aldoximes.[2][10] Recently, methods using alkyl nitrites (like tert-butyl nitrite or isoamyl nitrite) as oxidizing agents for aldoximes have been shown to be efficient and metal-free.[11] Ensure the chosen method is compatible with your substrates.

  • Possible Cause 3: Steric Hindrance.

    • Solution: Large, bulky substituents on the nitrile oxide or the alkyne can significantly slow down the reaction rate.[1] While this steric clash often favors the 3,5-isomer, it can also reduce the overall yield.[1] If yields are unacceptably low, consider if less sterically hindered starting materials can be used.

Data Presentation: Effect of Reaction Conditions on Regioselectivity

The following table summarizes how different catalytic and solvent conditions can affect the yield and regioselectivity of isoxazole synthesis.

Catalyst/ReagentAlkyne SubstrateSolventTemperatureYield (%)Regioisomeric Ratio (3,5- : 3,4-)Reference
Isoamyl NitritePhenylacetyleneEthyl Methyl Ketone65 °C74-96%Highly Regioselective[11]
K₂CO₃α,β-unsaturated ketonesMethanol-WaterRefluxup to 92%High[6]
Cu/Al₂O₃PhenylacetyleneNone (Ball-milling)AmbientHighHighly Regioselective[10]
None (Metal-free)Terminal AlkynesDeep Eutectic Solvent50 °CGoodRegioselective[12]
p-TsOHAllylbenzeneAcetonitrile (ACN)80 °C90%Good Regioselectivity[13]

Visualizations

Experimental Workflow for 1,3-Dipolar Cycloaddition

G cluster_start Starting Materials cluster_generation Nitrile Oxide Generation (in situ) cluster_cycloaddition Cycloaddition cluster_product Product Formation A Aldoxime C Add Oxidant (e.g., NCS, Alkyl Nitrite) or Base for Hydroximoyl Halide A->C B Terminal Alkyne E [3+2] Cycloaddition B->E D Nitrile Oxide Intermediate C->D D->E G 3,5-Disubstituted Isoxazole E->G F Add Catalyst (optional) (e.g., Cu(I)) for control F->E Improves Regioselectivity

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.

Troubleshooting Poor Regioselectivity

G start Problem: Mixture of 3,5- and 3,4- Regioisomers Obtained q1 Are you using a Cu(I) or Ru catalyst? start->q1 a1_no Action: Introduce a Cu(I) catalyst (e.g., CuI or CuSO₄/Ascorbate). This is the most reliable method to ensure 3,5-selectivity. q1->a1_no No q2 What is the reaction temperature? q1->q2 Yes end_node Improved Regioselectivity for 3,5-Isoxazole a1_no->end_node a2_high Action: Lower the reaction temperature. Selectivity often improves at lower temperatures. q2->a2_high Elevated q3 What solvent are you using? q2->q3 Room Temp or Below a2_high->q3 a3_polar Action: Try a less polar solvent. Solvent polarity can influence the transition state. q3->a3_polar Polar q3->end_node Non-Polar a3_polar->end_node

Caption: Decision-making flowchart for troubleshooting poor regioselectivity.

Factors Controlling Regioselectivity

G center Regioselectivity (3,5- vs 3,4-) f1 Catalysis center->f1 f2 Steric Effects center->f2 f3 Electronic Effects (FMO Theory) center->f3 f4 Reaction Conditions center->f4 f1_desc Cu(I) and Ru catalysts strongly favor the 3,5-disubstituted isomer. f1->f1_desc f2_desc Bulky groups on the alkyne and nitrile oxide sterically disfavor 3,4-isomer formation. f2->f2_desc f3_desc HOMO-LUMO interactions between the alkyne and nitrile oxide favor the 3,5-isomer. f3->f3_desc f4_desc Lower temperature and less polar solvents can increase selectivity. f4->f4_desc

Caption: Key factors that control the regioselectivity of isoxazole synthesis.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from methodologies that utilize a copper(I)-catalyzed cycloaddition for high regioselectivity.[1][3][9]

  • Materials : Substituted aldoxime, terminal alkyne, copper(I) iodide (CuI), a suitable base (e.g., triethylamine or diisopropylethylamine), and an appropriate solvent (e.g., THF, Toluene, or CH₂Cl₂).

  • Procedure : a. To a solution of the aldoxime (1.0 mmol) in the chosen solvent (10 mL), add the base (1.2 mmol). b. Add an oxidant like N-chlorosuccinimide (NCS) (1.1 mmol) portion-wise at 0 °C to generate the hydroximoyl chloride in situ. Stir for 30 minutes. c. To the resulting mixture, add the terminal alkyne (1.2 mmol) and the copper(I) iodide catalyst (5-10 mol%). d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. g. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.

Protocol 2: Metal-Free One-Pot Synthesis in a Deep Eutectic Solvent (DES)

This protocol describes an environmentally friendly, metal-free approach.[12]

  • Materials : Aldehyde, hydroxylamine, sodium hydroxide, N-chlorosuccinimide (NCS), terminal alkyne, and a choline chloride:urea (1:2 molar ratio) deep eutectic solvent.

  • Procedure : a. Prepare the DES by heating choline chloride and urea at 80 °C until a clear, homogeneous liquid is formed. Cool to room temperature. b. To a stirred solution of the aldehyde (2.0 mmol) in the ChCl:urea DES (1 mL), add hydroxylamine (2.0 mmol) and sodium hydroxide (2.0 mmol). c. Stir the resulting mixture at 50 °C for one hour to form the aldoxime in situ. d. Add N-chlorosuccinimide (3.0 mmol) to the mixture and continue stirring at 50 °C for three hours. e. Add the corresponding terminal alkyne (2.0 mmol) and allow the mixture to react for four hours at 50 °C. f. After the reaction is complete, quench with water and extract the product with ethyl acetate (3 x 5 mL). g. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. h. Purify the residue by flash chromatography to yield the desired 3,5-disubstituted isoxazole. The DES medium can often be recovered and reused.[12]

References

preventing degradation of 3-Methylisoxazole-5-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of 3-Methylisoxazole-5-carbonitrile during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2°C and 8°C. It is crucial to keep the container tightly sealed to protect the compound from moisture and atmospheric contaminants.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound involve the isoxazole ring and the nitrile functional group. These include:

  • Hydrolysis: The nitrile group can hydrolyze to a carboxylic acid (3-Methylisoxazole-5-carboxylic acid) or an amide under acidic or basic conditions. The isoxazole ring can also be susceptible to cleavage under harsh pH conditions.

  • Thermal Decomposition: Elevated temperatures can lead to the decomposition of the isoxazole ring, potentially forming various nitrile-containing byproducts.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce the breakdown of the isoxazole ring structure.

Q3: How can I detect degradation in my sample of this compound?

A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping) or by analytical methods. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess purity and identify degradation products by observing the appearance of new peaks or a decrease in the main peak area. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to detect structural changes in the molecule.

Q4: My experimental results are inconsistent. Could this be due to the degradation of this compound?

A4: Yes, inconsistent experimental results are a common consequence of compound degradation. The presence of impurities or degradation products can alter the compound's biological activity, solubility, and other physicochemical properties, leading to unreliable data. It is essential to regularly check the purity of your sample, especially if it has been in storage for an extended period or if you suspect exposure to adverse conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and handling of this compound.

Issue Potential Cause Recommended Solution
Change in physical appearance (e.g., discoloration, clumping) Exposure to light, moisture, or elevated temperatures.Store the compound in a tightly sealed, amber-colored vial in a desiccator at 2-8°C. If clumping is observed, this may indicate moisture absorption.
Decreased purity observed by HPLC analysis Improper storage conditions leading to hydrolysis, thermal degradation, or photodegradation.Review storage procedures and ensure they align with the recommended conditions. For sensitive experiments, it is advisable to use a freshly opened or recently purified batch of the compound.
Appearance of new, unidentified peaks in HPLC chromatogram Formation of degradation products. The most likely degradation product from hydrolysis is 3-Methylisoxazole-5-carboxylic acid.Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. Use a mass spectrometer (LC-MS) for structural elucidation of the unknown peaks.
Inconsistent biological assay results Degradation of the active compound, leading to reduced potency or the presence of interfering byproducts.Confirm the purity of the this compound stock solution before each experiment using a validated HPLC method. Prepare fresh stock solutions regularly.

Quantitative Data Presentation

The following table summarizes the recommended storage conditions and potential consequences of deviation.

Parameter Recommended Condition Potential Consequence of Deviation Primary Degradation Pathway
Temperature 2-8°CIncreased rate of thermal decomposition.Isoxazole ring cleavage
Humidity Low (store with desiccant)Hydrolysis of the nitrile group.Hydrolysis
Light Protect from light (use amber vials or store in the dark)Photodegradation of the isoxazole ring.Photochemical rearrangement/cleavage

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound. Method validation and optimization may be required for specific applications.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Re-equilibration to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 25°C

  • Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dissolve the solid samples in the mobile phase. Analyze all stressed samples by the HPLC method described in Protocol 1. The use of a mass spectrometer detector (LC-MS) is highly recommended for the identification of degradation products.

Visualizations

G cluster_storage Storage Troubleshooting Workflow start Sample of This compound check_appearance Visual Inspection: - Color change? - Clumping? start->check_appearance hplc_analysis Perform HPLC Purity Analysis check_appearance->hplc_analysis purity_ok Purity Meets Specification? hplc_analysis->purity_ok use_sample Proceed with Experiment purity_ok->use_sample Yes degradation_suspected Degradation Suspected purity_ok->degradation_suspected No investigate Investigate Storage Conditions: - Temperature - Humidity - Light Exposure forced_degradation Perform Forced Degradation Study (See Protocol 2) investigate->forced_degradation degradation_suspected->investigate identify_products Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_products remediate Remediate Storage Conditions or Use Fresh Sample identify_products->remediate remediate->start

Caption: Troubleshooting workflow for stored this compound.

G cluster_pathways Potential Degradation Pathways compound This compound hydrolysis Hydrolysis (Acid/Base) compound->hydrolysis thermal Thermal Stress (High Temperature) compound->thermal photo Photolytic Stress (UV Light) compound->photo product1 3-Methylisoxazole-5-carboxylic acid hydrolysis->product1 product2 Ring Cleavage Products thermal->product2 photo->product2

Caption: Key degradation pathways for this compound.

common pitfalls in reproducing literature methods for isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when reproducing literature methods for isoxazole synthesis. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition reaction between a nitrile oxide and a terminal alkyne is resulting in low yields. What are the common causes and how can I improve it?

A1: Low yields in this cycloaddition are often attributed to the instability of the nitrile oxide intermediate, which can dimerize to form furoxans as a common side reaction.[1] To improve the yield, consider the following troubleshooting steps:

  • In Situ Generation of Nitrile Oxide: To minimize dimerization, generate the nitrile oxide in situ in the presence of the alkyne. This can be achieved through methods like the dehydrohalogenation of hydroxamoyl chlorides with a base or the oxidation of aldoximes.

  • Slow Addition: If not generating the nitrile oxide in situ, add the nitrile oxide solution slowly to the reaction mixture containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.

  • Excess Alkyne: Using a significant excess of the alkyne can help to outcompete the dimerization reaction.

  • Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[2]

Q2: I am observing a mixture of 3,4- and 3,5-disubstituted isoxazoles in my 1,3-dipolar cycloaddition. How can I control the regioselectivity?

A2: The regioselectivity of the 1,3-dipolar cycloaddition is governed by both steric and electronic factors of the nitrile oxide and the alkyne.[3] Generally, the reaction of terminal alkynes with nitrile oxides favors the formation of 3,5-disubstituted isoxazoles. To enhance the formation of a specific regioisomer, consider the following strategies:

  • Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[4] Ruthenium catalysts have also been employed for this purpose.[4]

  • Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. Experimenting with a range of solvents from polar to non-polar may improve selectivity.

  • Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Electron-withdrawing groups on the alkyne can influence the regioselectivity.

  • Alternative Routes for 3,4-disubstituted Isoxazoles: Synthesizing 3,4-disubstituted isoxazoles can be more challenging.[3] Consider alternative methods such as the [3+2] cycloaddition of in situ generated nitrile oxides with enamines.[3]

Q3: My cyclocondensation reaction of a β-dicarbonyl compound with hydroxylamine is giving a mixture of regioisomers. How can I improve the selectivity?

A3: The formation of regioisomeric mixtures is a common issue in the Claisen isoxazole synthesis. The regioselectivity can be influenced by the reaction conditions and the structure of the β-dicarbonyl compound. Here are some strategies to improve selectivity:

  • pH Control: The pH of the reaction mixture can affect the nucleophilicity of hydroxylamine and the reactivity of the dicarbonyl compound. The use of a base like pyridine can influence the regiochemical outcome.

  • Use of Lewis Acids: Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) can be used to activate one of the carbonyl groups preferentially, thereby directing the initial attack of hydroxylamine and controlling the regioselectivity.[3]

  • Substrate Modification: Modifying the β-dicarbonyl compound, for instance, by converting it to a β-enamino diketone, can offer better control over the regioselectivity of the cyclocondensation reaction.[5]

Q4: I am having difficulty with the purification of my isoxazole product. What are some common strategies?

A4: Isoxazole purification can be challenging, especially when dealing with regioisomeric mixtures or persistent impurities.

  • Column Chromatography: This is the most common method. Optimization of the solvent system (e.g., hexane/ethyl acetate) is crucial for separating isomers.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.

  • High-Performance Liquid Chromatography (HPLC): For challenging separations of isomers, preparative HPLC may be necessary.

Troubleshooting Guides

Problem: Low or No Product Yield in 1,3-Dipolar Cycloaddition
Possible CauseTroubleshooting Steps
Inefficient Nitrile Oxide Generation Ensure the base (e.g., triethylamine) is appropriate and of high purity. Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).
Poor Reactant Solubility Select a solvent in which all reactants are fully soluble at the reaction temperature. Common solvents include THF, toluene, and acetonitrile.[2]
Suboptimal Reaction Temperature Systematically screen a range of temperatures. Lower temperatures may be required to suppress side reactions.[2]
Reactant Decomposition If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or a less aggressive base.
Problem: Poor Regioselectivity in Cyclocondensation of β-Enamino Diketones
Possible CauseTroubleshooting Steps
Inappropriate Solvent The choice of solvent can significantly impact the regioisomeric ratio. Screen different solvents to find the optimal conditions.
Lack of Directed Condensation Utilize a Lewis acid like BF₃·OEt₂ to activate a specific carbonyl group and direct the nucleophilic attack of hydroxylamine.[3]
Unfavorable pH The addition of a base like pyridine can alter the reaction pathway and improve the desired regioselectivity.

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselectivity of Isoxazole Synthesis from a β-Enamino Diketone and Hydroxylamine Hydrochloride

EntrySolventAdditiveRegioisomeric Ratio (3,4-isomer : 3,5-isomer)Total Yield (%)
1EtOHNone35 : 6573
2MeCNNone65 : 3581
3EtOHPyridine64 : 3671
4MeCNPyridine90 : 1079
5MeCNPyridine + BF₃·OEt₂ (2.0 equiv.)>95 : <5 (favoring 3,4-isomer)79

Data adapted from a study on the regioselective synthesis from β-enamino diketones.[5]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a reliable method for the synthesis of 3,5-disubstituted isoxazoles via a copper(I)-catalyzed 1,3-dipolar cycloaddition.

Materials:

  • Terminal alkyne (1.0 mmol)

  • Aldoxime (1.1 mmol)

  • Copper(I) iodide (CuI) (5 mol%)

  • N-Chlorosuccinimide (NCS) (1.2 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Tetrahydrofuran (THF) or Toluene

Procedure:

  • To a mixture of the terminal alkyne (1.0 mmol), aldoxime (1.1 mmol), and CuI (5 mol%) in a suitable solvent (e.g., THF), add triethylamine (1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.2 mmol) portion-wise to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[4]

Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole from a β-Enamino Diketone

This protocol utilizes a Lewis acid to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.[3]

Materials:

  • β-enamino diketone (0.5 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (0.6 mmol)

  • Pyridine (0.7 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol)

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL) in a round-bottom flask.

  • Add hydroxylamine hydrochloride (0.6 mmol) and pyridine (0.7 mmol) to the solution.

  • Cool the mixture in an ice bath.

  • Add boron trifluoride diethyl etherate (1.0 mmol) dropwise to the cooled mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3,4-disubstituted isoxazole.[4]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_alkyne Terminal Alkyne mix Mix Reactants & Catalyst start_alkyne->mix start_aldoxime Aldoxime start_aldoxime->mix start_catalyst Cu(I) Catalyst start_catalyst->mix start_base Base (e.g., Et3N) start_base->mix start_oxidant Oxidant (e.g., NCS) in_situ In situ Nitrile Oxide Generation start_oxidant->in_situ mix->in_situ cycloaddition 1,3-Dipolar Cycloaddition in_situ->cycloaddition quench Quench Reaction cycloaddition->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 3,5-Disubstituted Isoxazole purify->product

Caption: Experimental workflow for copper-catalyzed isoxazole synthesis.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_selectivity Poor Selectivity Troubleshooting start Low Yield or Poor Selectivity? check_nitrile_oxide Check Nitrile Oxide Stability (for 1,3-dipolar cycloaddition) start->check_nitrile_oxide Low Yield catalyst Introduce Catalyst (e.g., Cu(I) for 3,5-isomer) start->catalyst Poor Selectivity check_conditions Optimize Reaction Conditions (Temperature, Solvent, Base) check_nitrile_oxide->check_conditions check_reactants Verify Reactant Purity & Stoichiometry check_conditions->check_reactants solution Improved Yield & Selectivity check_reactants->solution lewis_acid Use Lewis Acid (for β-dicarbonyl reactions) catalyst->lewis_acid solvent_screen Screen Different Solvents lewis_acid->solvent_screen alternative_route Consider Alternative Synthetic Route solvent_screen->alternative_route alternative_route->solution

Caption: Logical workflow for troubleshooting common isoxazole synthesis issues.

References

Validation & Comparative

Unlocking the Anticancer Potential of Isoxazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor. Among the myriad of heterocyclic compounds, isoxazole derivatives have emerged as a promising class of molecules with potent and diverse anticancer activities. This guide provides a comparative analysis of various isoxazole-based anticancer agents, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Isoxazole-containing compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties. Their versatility allows them to interact with a wide array of biological targets, leading to various mechanisms of anticancer action such as the induction of apoptosis, inhibition of crucial cellular signaling pathways, and disruption of microtubule dynamics.[1]

Comparative Efficacy of Isoxazole-Based Anticancer Agents

The anticancer potency of isoxazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of several representative isoxazole derivatives, showcasing their efficacy across different cancer types.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Isoxazole-Naphthalene Derivative 5j MCF-7 (Breast Cancer)1.23 ± 0.16Tubulin Polymerization Inhibition[2]
3a (Thiazole-Isoxazole Hybrid) A549 (Lung Carcinoma)5.988 ± 0.12Not Specified[3]
Tetrazole-Isoxazoline 4i A549 (Lung Carcinoma)1.49Not Specified
Tetrazole-Isoxazoline 4h A549 (Lung Carcinoma)1.51Not Specified
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) MCF-7 (Breast Cancer)2.63Not Specified[4]
Isoxazole-Naphthalene Derivative 5j Tubulin Polymerization3.4Tubulin Polymerization Inhibition[2][5]
Compound 14 (CaCo-2) CaCo-2 (Colorectal Adenocarcinoma)4.2Not Specified
Compound 35 (CaCo-2) CaCo-2 (Colorectal Adenocarcinoma)9.8Not Specified
Compound 34 (MDA-MB-231) MDA-MB-231 (Breast Cancer)22.3Not Specified[6]
Compound 35 (HuH-7) HuH-7 (Hepatocellular Carcinoma)24Not Specified
Compound 9 (MDA-MB-231) MDA-MB-231 (Breast Cancer)30.6Not Specified[6]
Compound 25 (MDA-MB-231) MDA-MB-231 (Breast Cancer)35.5Not Specified[6]
Compound 4d (MDA-MB-231) MDA-MB-231 (Breast Cancer)39.0Not Specified[3]
Compound 3d (MDA-MB-231) MDA-MB-231 (Breast Cancer)35.9Not Specified[3]
Compound 4d (MCF-7) MCF-7 (Breast Cancer)43.4Not Specified[3]
3,5-disubstituted isoxazole 4b U87 (Glioblastoma)42.8Apoptosis Induction[7]
3,5-disubstituted isoxazole 4a U87 (Glioblastoma)61.4Apoptosis Induction[7]
3,5-disubstituted isoxazole 4c U87 (Glioblastoma)67.6Apoptosis Induction[7]

Key Mechanisms of Action

The anticancer effects of isoxazole derivatives are mediated through several key mechanisms, primarily through the induction of apoptosis and the inhibition of critical cell signaling pathways and cellular machinery.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers.[3] Several isoxazole-based compounds have been shown to exert their anticancer effects by inhibiting this pathway. By targeting key components like PI3K and Akt, these compounds can effectively halt the downstream signaling cascade that promotes cancer cell survival, ultimately leading to apoptosis.[2][5][8]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Isoxazole Isoxazole Derivative Isoxazole->PI3K Isoxazole->Akt

Fig. 1: Isoxazole derivatives inhibiting the PI3K/Akt signaling pathway.
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[5] Certain isoxazole-naphthalene derivatives have demonstrated potent inhibitory effects on tubulin polymerization.[2] By binding to the colchicine binding site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][5]

Tubulin_Polymerization_Inhibition Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Polymerization->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Polymerization->CellCycleArrest Depolymerization->Tubulin Apoptosis Apoptosis CellCycleArrest->Apoptosis Isoxazole Isoxazole Derivative Isoxazole->Polymerization

Fig. 2: Inhibition of tubulin polymerization by isoxazole derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for the key experiments cited in the comparative analysis.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Isoxazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Isoxazole Derivatives Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Fig. 3: Workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V/PI Staining Assay

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest the treated and untreated cells (approximately 1-5 x 10^5 cells per sample).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of purified tubulin into microtubules, often monitored by an increase in fluorescence.[6][12]

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Isoxazole derivatives

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Nocodazole)

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation: Prepare the tubulin reaction mix on ice, containing tubulin, polymerization buffer, GTP, and the fluorescent reporter.

  • Compound Addition: Add the isoxazole derivatives at various concentrations, as well as positive and negative controls, to a pre-warmed 96-well plate.

  • Initiation of Polymerization: Initiate the reaction by adding the cold tubulin reaction mix to the wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at 37°C in a kinetic mode for a set period (e.g., 60 minutes).

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves and determine the IC50 for tubulin polymerization inhibition.

Conclusion

Isoxazole derivatives represent a highly promising and versatile scaffold for the development of novel anticancer agents. Their ability to target multiple, critical cellular pathways, including the PI3K/Akt signaling cascade and tubulin polymerization, underscores their potential for broad-spectrum anticancer activity. The comparative data presented in this guide highlights the significant potency of certain isoxazole derivatives against various cancer cell lines. The detailed experimental protocols provide a foundation for researchers to further investigate and validate the anticancer properties of these compounds. Future research should focus on optimizing the structure-activity relationships of isoxazole derivatives to enhance their efficacy and selectivity, with the ultimate goal of translating these promising preclinical findings into effective clinical cancer therapies.

References

Comparative Analysis of 3-Methylisoxazole-5-carbonitrile Analogs in Kinase Inhibition: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-methylisoxazole-5-carbonitrile analogs, focusing on their potential as kinase inhibitors. The information presented herein is a synthesis of available experimental data to guide the rational design of novel therapeutic agents. While direct and comprehensive SAR studies on a systematically varied series of this compound analogs are limited in publicly available literature, this guide extrapolates from studies on closely related isoxazole scaffolds to provide valuable insights.

Quantitative Data Summary

The following table summarizes the structure-activity relationship of isoxazole analogs with modifications at the 5-position, demonstrating the impact of different substituents on the inhibition of c-Jun N-terminal kinase (JNK), a critical target in inflammatory diseases and neurodegeneration.[1] Although the core structure in the cited study is not 3-methylisoxazole, the data provides a valuable surrogate for understanding the influence of substitutions at the 5-position of the isoxazole ring.

Compound IDR Group (at 5-position)JNK3 IC50 (µM)p38 IC50 (µM)
3 H0.0260.057
6 CH₃0.0320.265
7 CN0.126Not Reported
10 NHMe0.0270.180
13 OH0.0010.020

Data extracted from a study on 4-(isoxazol-3-yl)pyridin-2-amino derivatives as JNK inhibitors.[1]

Key SAR Observations:

  • Influence of 5-position substituent: The nature of the substituent at the 5-position of the isoxazole ring significantly impacts both potency and selectivity.

  • Hydroxyl Group: The introduction of a hydroxyl group (Compound 13 ) resulted in the most potent JNK3 inhibition (IC50 = 0.001 µM).[1]

  • Cyano Group: A cyano group (Compound 7 ), the defining feature of the core topic, demonstrated moderate potency (JNK3 IC50 = 0.126 µM).[1]

  • Methyl and Amino Groups: Small alkyl (Compound 6 ) and mono-methyl amine (Compound 10 ) groups were well-tolerated and maintained good potency.[1]

  • Selectivity: The methyl substituent in Compound 6 provided a notable increase in selectivity against p38 kinase compared to the unsubstituted analog (Compound 3 ).[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are generalized protocols for key experiments typically employed in the evaluation of kinase inhibitors, adapted from various sources.[2][3][4][5]

General Synthesis of 5-Substituted-3-methylisoxazoles

A common method for synthesizing substituted isoxazoles involves the electrophilic cyclization of β-alkynyl oximes. The general procedure is as follows:

  • Oxime Formation: The starting β-alkynyl ketone is reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) and a base (e.g., sodium acetate) to form the corresponding oxime.

  • Cyclization: The purified oxime is then treated with an electrophilic reagent (e.g., N-iodosuccinimide in acetonitrile) to induce cyclization, yielding the 5-substituted isoxazole.

  • Purification: The crude product is purified by column chromatography on silica gel.

This is a generalized procedure and specific reaction conditions may vary depending on the desired substituent.

In Vitro Kinase Inhibition Assay (JNK3)

The inhibitory activity of the synthesized analogs against JNK3 can be determined using a biochemical assay.

  • Reagents: Recombinant human JNK3 enzyme, appropriate substrate (e.g., ATF2), ATP, and assay buffer.

  • Procedure:

    • The kinase reaction is initiated by mixing the JNK3 enzyme with the test compound at various concentrations in the assay buffer.

    • The substrate and ATP are then added to start the reaction.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay is used to assess the general toxicity of the compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media and seeded into 96-well plates.[4]

  • Compound Treatment: The cells are treated with various concentrations of the isoxazole analogs and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[4]

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizing Experimental and Signaling Pathways

To facilitate a clearer understanding of the experimental workflow and the potential mechanism of action, the following diagrams are provided.

G Experimental Workflow for SAR Studies cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials oxime Oxime Formation start->oxime cyclization Isoxazole Ring Formation oxime->cyclization purification Purification cyclization->purification analogs This compound Analogs purification->analogs kinase_assay In Vitro Kinase Assay (e.g., JNK3) analogs->kinase_assay cell_assay Cell-Based Cytotoxicity Assay (e.g., MTT) analogs->cell_assay ic50 IC50 Determination kinase_assay->ic50 cell_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: General workflow for the synthesis and evaluation of analogs.

G Hypothetical JNK Signaling Pathway Inhibition stress Cellular Stress / Cytokines jnkk JNK Kinase Kinase (JNKKK) stress->jnkk jnk JNK Kinase (JNKK) jnkk->jnk jnk_protein JNK jnk->jnk_protein cjun c-Jun jnk_protein->cjun apoptosis Apoptosis / Inflammation cjun->apoptosis inhibitor This compound Analog inhibitor->jnk_protein Inhibition

Caption: Inhibition of the JNK signaling pathway by an analog.

References

A Comparative In Vitro Efficacy Analysis of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of Various Isoxazole Derivatives Supported by Experimental Data.

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the in vitro efficacy of several isoxazole derivatives across different therapeutic areas, including oncology, anti-inflammatory, and antimicrobial applications. The data presented herein is collated from recent studies to facilitate a direct comparison of their biological performance.

Comparative Efficacy of Isoxazole Derivatives

The in vitro activity of various isoxazole derivatives has been evaluated against a range of biological targets, including cancer cell lines, enzymes, and microbial strains. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values provide a quantitative measure for comparing the potency of these compounds.

Anticancer Activity

A series of isoxazolo-indole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit 50% of cancer cell growth, are summarized below.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Indole-3-isoxazole-5-carboxamides5a (3,4,5-trimethoxyphenyl moiety)Huh7 (Liver)0.7Doxorubicin-
5aMahlavu (Liver)1.5Doxorubicin-
5aSNU475 (Liver)1.4Doxorubicin-
5rHepG2 (Liver)1.5Doxorubicin-
5tHuh7 (Liver)4.7Doxorubicin-
3-(4,5-dihydroisoxazol-5-yl)indolesDHI1 (4a)Jurkat (Leukemia)21.83 ± 2.35Cisplatin-
DHI1 (4a)HL-60 (Leukemia)19.14 ± 0.18Cisplatin-

Table 1: In vitro anticancer activity of isoxazolo-indole derivatives.[1]

Additionally, a series of fluorophenyl-isoxazole-carboxamide derivatives were evaluated for their anticancer activity.

CompoundCancer Cell LineIC50 (µg/ml)
2eHep3B5.76
2eHepG234.64
2aHep3B9.58
2bHep3B8.54
2dHep3B7.66

Table 2: In vitro anticancer activity of fluorophenyl-isoxazole-carboxamide derivatives.[2]

Enzyme Inhibition

Isoxazole derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrase and cyclooxygenases (COX).

Carbonic Anhydrase Inhibition

Compound% InhibitionIC50 (µM)
AC158.4368.2
AC279.5112.3
AC368.7228.4
AC450.5483.0
Acetazolamide (Standard)87.018.6

Table 3: In vitro carbonic anhydrase inhibitory activity of isoxazole derivatives.[3][4][5]

Cyclooxygenase (COX) Inhibition

A series of novel isoxazole derivatives were evaluated for their inhibitory activity against COX-1 and COX-2 enzymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
C3-0.93 ± 0.0124.26
C5-0.85 ± 0.0441.82
C6-0.55 ± 0.0361.73
IXZ3-0.95-
Celecoxib (Standard)15.10 ± 0.900.05 ± 0.01302

Table 4: In vitro COX-1 and COX-2 enzyme inhibitory activity of isoxazole derivatives.[6][7][8][9]

Antimicrobial Activity

The antimicrobial potential of isoxazole derivatives has been explored against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)
1d,e; 3a; 4a; 6i,jC. albicans 12814
1eE. coli ATCC 2592228.1
1eS. epidermidis 75656.2
4aS. epidermidis 75656.2
4aB. subtilis ATCC 668356.2
42eS. typhi, E. coli, B. subtilis, S. aureus100-200
13a-eS. aureus, B. cereus500
18B. subtilis31.25
18B. cereus62.5

Table 5: Minimum Inhibitory Concentration (MIC) of various isoxazole derivatives.[10][11]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[12] The insoluble formazan is then dissolved, and the absorbance is measured, which is proportional to the number of viable cells.[12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C.[13]

  • Compound Treatment: Remove the old media and add 100 µL of media containing various concentrations of the test compound to the wells. Incubate for a further 24 hours.[13]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute the stock solution in serum-free media to a working concentration of 0.5 mg/mL and add 100 µL to each well.[13][14]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[13][14]

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570-590 nm using a microplate reader.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the isoxazole derivative for the specified time.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine with any floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

The following diagrams illustrate key signaling pathways targeted by isoxazole derivatives and a general experimental workflow.

experimental_workflow Experimental Workflow for In Vitro Efficacy Testing cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Isoxazole Derivative Solutions treatment Treat Cells/Microbes with Isoxazole Derivatives compound_prep->treatment cell_culture Culture and Seed Cells/Microbes cell_culture->treatment incubation Incubate for Specified Duration treatment->incubation assay_specific Perform Specific Assay (MTT, Annexin V, etc.) incubation->assay_specific data_acq Data Acquisition (e.g., Plate Reader, Flow Cytometer) assay_specific->data_acq calc Calculate IC50/MIC Values data_acq->calc comparison Compare Efficacy of Different Derivatives calc->comparison VEGFR2_signaling_pathway Simplified VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates Akt Akt PI3K->Akt Activates Raf Raf PKC->Raf Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival MEK MEK Raf->MEK Activates Proliferation Cell Proliferation mTOR->Proliferation mTOR->Survival ERK ERK MEK->ERK Activates ERK->Proliferation Migration Cell Migration ERK->Migration HSP90_signaling_pathway Simplified HSP90 Chaperone Cycle and Client Protein Activation HSP90_open HSP90 (Open) HSP90_closed HSP90 (Closed) HSP90_open->HSP90_closed ATP Binding HSP90_closed->HSP90_open ATP Hydrolysis Client_folded Folded/Active Client Protein HSP90_closed->Client_folded Release ADP_Pi ADP + Pi HSP90_closed->ADP_Pi Client_unfolded Unfolded Client Protein (e.g., Akt, Raf) Client_unfolded->HSP90_open Binds Degradation Proteasomal Degradation Client_unfolded->Degradation If misfolded Proliferation_Survival Cell Proliferation and Survival Client_folded->Proliferation_Survival ATP ATP ATP->HSP90_open Cochaperones Co-chaperones (e.g., p23, Aha1) Cochaperones->HSP90_closed Modulates Cycle

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 3-Methylisoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of 3-Methylisoxazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry.

This guide presents a detailed examination of single-crystal X-ray crystallography as the definitive method for elucidating the atomic arrangement of this compound. In the absence of a publicly available crystal structure for this specific molecule, this guide utilizes crystallographic data from the closely related compound, 3-Methylisoxazole-5-carboxylic acid, to provide representative bond lengths and angles for the core isoxazole ring. This data is compared with expected values from spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering a multi-faceted approach to structural confirmation.

At a Glance: Comparing Structural Validation Techniques

The following table summarizes the key quantitative data obtained from X-ray crystallography and the expected data from alternative spectroscopic methods for the structural analysis of this compound.

ParameterX-ray Crystallography (from 3-Methylisoxazole-5-carboxylic acid)¹H NMR Spectroscopy (Predicted)¹³C NMR Spectroscopy (Predicted)FTIR Spectroscopy (Predicted)Mass Spectrometry (Predicted)
Key Data Points Bond lengths (Å), Bond angles (°)Chemical shift (δ, ppm), Multiplicity, IntegrationChemical shift (δ, ppm)Absorption bands (cm⁻¹)Mass-to-charge ratio (m/z) of molecular ion and fragments
Methyl Group (-CH₃) C-C bond: ~1.49 Å~2.4 ppm (singlet, 3H)~12 ppm~2950-3000 cm⁻¹ (C-H stretch)Fragment at m/z [M-15]⁺
Isoxazole Ring C=N: ~1.33 Å, N-O: ~1.42 Å, C-O: ~1.35 Å, C-C: ~1.41 Å, C-H: ~0.93 Å~6.5 ppm (singlet, 1H)C3: ~160 ppm, C4: ~105 ppm, C5: ~155 ppm~1600-1400 cm⁻¹ (ring vibrations)Characteristic ring fragmentation
Nitrile Group (-C≡N) C-C≡N: ~1.45 Å, C≡N: ~1.14 Å-~115 ppm~2230 cm⁻¹ (sharp, medium intensity)Fragment at m/z [M-26]⁺

The Gold Standard: X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous, high-resolution data on the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and the overall molecular conformation with exceptional accuracy.

While a specific crystallographic information file (CIF) for this compound is not publicly available, data from the closely related 3-Methylisoxazole-5-carboxylic acid (CCDC Deposition Number: 10.5258/ecrystals/370) offers valuable insights into the geometry of the 3-methylisoxazole core. The isoxazole ring in such compounds is consistently found to be planar.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, resulting in a detailed molecular structure.

G cluster_workflow X-ray Crystallography Workflow crystal_growth Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final 3D Structure structure_solution->final_structure

X-ray Crystallography Workflow

Complementary Spectroscopic Techniques

While X-ray crystallography provides the most definitive structural data, spectroscopic methods offer valuable and often more readily obtainable information to confirm the identity and key structural features of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atomic nuclei (typically ¹H and ¹³C) within a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show two singlets. One singlet, integrating to three protons, would correspond to the methyl group at the 3-position, likely appearing around 2.4 ppm. The other singlet, integrating to one proton, would be from the hydrogen atom on the isoxazole ring at the 4-position, expected around 6.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would provide evidence for all five carbon atoms in the molecule. The methyl carbon would appear at a high field (around 12 ppm). The three carbons of the isoxazole ring would have distinct chemical shifts (C3 ~160 ppm, C4 ~105 ppm, and C5 ~155 ppm), and the nitrile carbon would appear around 115 ppm.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans is required.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is excellent for identifying the presence of specific functional groups. For this compound, key expected absorption bands include:

  • C≡N stretch: A sharp, medium-intensity band around 2230 cm⁻¹, characteristic of a nitrile group.

  • C-H stretch (methyl): Bands in the region of 2950-3000 cm⁻¹.

  • Isoxazole ring vibrations: A series of bands in the 1600-1400 cm⁻¹ region.

  • Sample Preparation: A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained by placing the solid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

  • Sample Spectrum: The sample is placed in the spectrometer, and its infrared spectrum is recorded.

  • Data Analysis: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns. For this compound (molecular weight 108.10 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 108. Common fragmentation pathways for isoxazoles involve cleavage of the N-O bond and loss of small neutral molecules or radicals, such as the loss of a methyl radical ([M-15]⁺) or a nitrile group ([M-26]⁺).

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons, causing them to lose an electron and form a positively charged molecular ion (M⁺). This process can also induce fragmentation.

  • Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

G cluster_workflow Spectroscopic Analysis Workflow sample_prep Sample Preparation nmr NMR Spectroscopy sample_prep->nmr ftir FTIR Spectroscopy sample_prep->ftir ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ftir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

References

A Comparative Analysis of Isoxazole and Its Derivatives: Unveiling Structural Nuances

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the bond lengths and angles of the isoxazole ring system reveals subtle yet significant alterations upon substitution. This guide provides a comparative analysis of the molecular geometry of parent isoxazole against its derivatives, supported by experimental data from X-ray crystallography and microwave spectroscopy.

For researchers and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is fundamental to elucidating structure-activity relationships (SAR) and driving rational drug design. Isoxazole, a key heterocyclic scaffold in medicinal chemistry, and its derivatives are no exception.[1][2][3][4][5][6] This guide presents a quantitative comparison of bond lengths and angles, offering insights into the electronic and steric effects of substituents on the isoxazole core.

Geometric Parameters: A Tabulated Comparison

The structural parameters of the parent isoxazole, determined through microwave spectroscopy, provide a baseline for comparison with substituted derivatives, whose structures are typically elucidated using single-crystal X-ray diffraction. The following table summarizes key bond lengths and angles for isoxazole and a representative derivative, 3-(3-methyl-5-isoxazolyl)methyl-5-(3-methyl-5-isoxazolyl)methylisoxazole.

Bond/AngleParent Isoxazole (Å or °)[7][8]3,5-Disubstituted Isoxazole Derivative (Å or °)
Bond Lengths
O1-N21.3991.422 (mean)
N2-C31.3091.308 (mean)
C3-C41.425-
C4-C51.356-
C5-O11.344-
Bond Angles
C5-O1-N2108.8-
O1-N2-C3105.3-
N2-C3-C4112.3-
C3-C4-C5103.0-
C4-C5-O1110.6-

Note: Data for the substituted derivative is presented as the mean value for the corresponding bonds within the trisisoxazole structure. A direct comparison of all bond lengths and angles was not available in the cited literature.

The data reveals a slight elongation of the N-O bond in the substituted derivative compared to the parent isoxazole. This can be attributed to the electronic effects of the substituents. The C-N bond length, however, remains remarkably consistent, suggesting a degree of conjugation that is not significantly perturbed by the attached groups.

Experimental Protocols: The Foundation of Structural Determination

The precise measurement of bond lengths and angles is made possible through sophisticated experimental techniques. The two primary methods referenced in the data are microwave spectroscopy and X-ray crystallography.

Microwave (Rotational) Spectroscopy: This high-resolution technique is particularly well-suited for determining the geometry of small, polar molecules in the gas phase.[9][10][11] The process involves:

  • Sample Introduction: The sample is introduced into the spectrometer in the gas phase at low pressure.

  • Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies.

  • Absorption Detection: Molecules absorb microwave radiation at specific frequencies corresponding to transitions between rotational energy levels.

  • Spectral Analysis: The resulting absorption spectrum, consisting of a series of lines, is analyzed. The spacing between these lines is related to the molecule's moments of inertia.

  • Structural Determination: From the moments of inertia of different isotopically substituted versions of the molecule, a complete and highly accurate molecular structure, including bond lengths and angles, can be determined.[8]

Single-Crystal X-ray Diffraction: This is the gold standard for determining the three-dimensional structure of crystalline compounds.[1][2][12] The workflow is as follows:

  • Crystallization: A high-quality single crystal of the compound is grown. This is often the most challenging step.

  • Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is recorded on a detector.

  • Structure Solution: The intensities and positions of the diffracted X-rays are used to calculate an electron density map of the crystal.

  • Structure Refinement: An atomic model is fitted to the electron density map and refined to obtain the final structure, including precise atomic coordinates, from which bond lengths and angles are calculated.

Logical Relationship: Comparing Parent and Derivative Structures

The following diagram illustrates the logical workflow for comparing the structural parameters of a parent molecule with its derivatives.

G A Parent Molecule (e.g., Isoxazole) B Experimental Determination (e.g., Microwave Spectroscopy) A->B C Structural Data (Bond Lengths, Angles) B->C G Comparative Analysis C->G D Derivative Molecule (e.g., Substituted Isoxazole) E Experimental Determination (e.g., X-ray Crystallography) D->E F Structural Data (Bond Lengths, Angles) E->F F->G H Structure-Activity Relationship (SAR) Insights G->H

Caption: Workflow for comparing molecular geometries.

References

A Comparative Analysis of the Bioactivity of 3-Methylisoxazole-5-carbonitrile and Benzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, both isoxazole and benzisoxazole scaffolds are recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds. This guide provides a comparative overview of the bioactivity of 3-Methylisoxazole-5-carbonitrile and related isoxazole-5-carbonitrile derivatives against the broader class of benzisoxazole compounds, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

While direct comparative studies on the bioactivity of this compound are limited in publicly available literature, this guide collates data on analogous compounds and the general bioactivities of each class to offer a valuable comparative perspective. The available information suggests that this compound primarily serves as a versatile synthetic intermediate for more complex molecules with potential immunological effects. In contrast, benzisoxazole derivatives have been extensively studied and have yielded numerous compounds with potent antimicrobial, anticancer, and antipsychotic properties.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various isoxazole and benzisoxazole derivatives, providing a basis for comparing their potency in different therapeutic areas.

Table 1: Anticancer Activity of Isoxazole and Benzisoxazole Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Isoxazole5-(p-tolyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)-isoxazoleVariousNot specified[1]
IsoxazoleIsoxazole-carboxamide derivative 2dHeLa15.48 µg/ml[2]
IsoxazoleIsoxazole-carboxamide derivative 2eHep3B~23 µg/ml[2]
BenzisoxazolePhosphorodiamidate prodrug 82Not specified241[3]
BenzoxazoleBenzoxazole clubbed 2-pyrrolidinone 19SNB-75 (CNS Cancer)8.4 nM (as MAGL inhibitor)[1]
BenzoxazoleBenzoxazole clubbed 2-pyrrolidinone 20SNB-75 (CNS Cancer)7.6 nM (as MAGL inhibitor)[1]

Table 2: Antimicrobial Activity of Isoxazole and Benzisoxazole Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Isoxazole5-amino-isoxazole-4-carbonitriles 4a, 4b, 4dVarious bacteria and fungiBroad-spectrum activity
BenzisoxazoleCompound 29G. candidum44.8 µM[3]
BenzisoxazoleCompound 37S. aureus1[3]
BenzisoxazoleCompounds 38-40Various bacteria and fungiLower than standard[3]
Benzisoxazole3,6-dihydroxy-1,2-benzisoxazoleMulti-drug resistant A. baumannii6.25 - 50

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the bioactivity of isoxazole and benzisoxazole derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a further 24 to 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Dilutions: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: A standardized suspension of the target microorganism is added to each well.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of these compounds are underpinned by their interactions with specific cellular signaling pathways.

Anticancer Signaling Pathway

Several isoxazole and benzisoxazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway is the PI3K/Akt pathway, which is often dysregulated in cancer.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Targets Downstream Targets Akt->Downstream Targets Cell Survival, Proliferation Cell Survival, Proliferation Downstream Targets->Cell Survival, Proliferation Apoptosis Apoptosis Downstream Targets->Apoptosis Isoxazole/Benzisoxazole Derivative Isoxazole/Benzisoxazole Derivative Isoxazole/Benzisoxazole Derivative->Akt inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by isoxazole/benzisoxazole derivatives.

Antimicrobial Experimental Workflow

The screening and identification of novel antimicrobial agents from a library of synthetic compounds typically follow a structured workflow.

Antimicrobial_Workflow cluster_0 Primary Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action Compound Library Compound Library Agar Diffusion Assay Agar Diffusion Assay Compound Library->Agar Diffusion Assay Active Compounds Active Compounds Agar Diffusion Assay->Active Compounds Broth Microdilution (MIC) Broth Microdilution (MIC) Active Compounds->Broth Microdilution (MIC) Potent Compounds Potent Compounds Broth Microdilution (MIC)->Potent Compounds DNA Gyrase Assay DNA Gyrase Assay Potent Compounds->DNA Gyrase Assay Membrane Permeability Assay Membrane Permeability Assay Potent Compounds->Membrane Permeability Assay Identified Target Identified Target DNA Gyrase Assay->Identified Target Membrane Permeability Assay->Identified Target

Caption: A typical experimental workflow for the discovery of novel antimicrobial compounds.

References

Cytotoxicity of Isoxazole Compounds Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities, including significant anticancer potential. This guide provides a comparative analysis of the cytotoxicity of various isoxazole derivatives against several human cancer cell lines, supported by experimental data from recent studies. The information is intended to aid researchers in the evaluation and selection of promising isoxazole-based compounds for further investigation in cancer drug discovery.

Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected isoxazole derivatives against various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 (µM)Reference(s)
Isoxazolyl ChalconesCompound 5fH175, A549, Calu-1 (Non-small cell lung cancer)1.35-2.07[1]
Compound 5hH175, A549, Calu-1 (Non-small cell lung cancer)7.27-11.07[1]
Isoxazole Chalcone DerivativesCompound 10aDU145 (Prostate cancer)0.96[2]
Compound 10bDU145 (Prostate cancer)1.06[2]
Isoxazole-Piperazine HybridsCompounds 6a and 13dHuh7, Mahlavu (Hepatocellular carcinoma), MCF-7 (Breast cancer)0.09-11.7[3]
Isoxazole-Carboxamide DerivativesCompound 2dHeLa (Cervical cancer)15.48 (µg/ml)[4][5]
Compounds 2d and 2eHep3B (Liver cancer)~23 (µg/ml)[4][5]
Compound 2aMCF-7 (Breast cancer)39.80 (µg/ml)[4][5]
Pyrrolo[3,4-d]isoxazolesCompound 7HeLa (Cervical carcinoma), 3T3-SV40 (SV-40 transformed murine fibroblast)8, 7 (µg/mL)[6]
Compound 11HeLa (Cervical carcinoma)7 (µg/mL)[6]
4-(Trifluoromethyl)isoxazolesTTI-4MCF-7 (Breast cancer)2.63[7]
Compound 2gMCF-7 (Breast cancer)2.639[8]
Isoxazole Derivatives of BenzothiazoleCompound 20cColo205 (Colon cancer)5.04[9]
Compound 20bColo205 (Colon cancer)5.69[9]
Compound 20eColo205 (Colon cancer)8.82[9]
Isoxazole Curcumin DerivativeCompound 40MCF-7 (Breast cancer)3.97[2]

Experimental Protocols

The cytotoxicity of the isoxazole compounds listed above was primarily evaluated using the MTT assay.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the isoxazole compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Isoxazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[10][11][12]

Induction of Apoptosis via p53 Activation

Several isoxazole compounds have been shown to induce apoptosis by activating the tumor suppressor protein p53. The following diagram illustrates a simplified workflow of an experiment to determine the pro-apoptotic effect of an isoxazole compound.

G cluster_0 In Vitro Treatment cluster_1 Cellular Analysis cluster_2 Observed Effects CancerCells Cancer Cell Culture (e.g., Colo205) Treatment Treatment with Isoxazole Compound (e.g., 20c) CancerCells->Treatment CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle ProteinAnalysis Western Blot for Protein Expression Treatment->ProteinAnalysis G2M_Arrest G2/M Phase Cell Cycle Arrest CellCycle->G2M_Arrest p53_Increase Increased p53 Expression ProteinAnalysis->p53_Increase Bax_Increase Increased Bax Expression ProteinAnalysis->Bax_Increase Bcl2_Decrease Decreased Bcl-2 Expression ProteinAnalysis->Bcl2_Decrease p53_Increase->Bax_Increase Caspase_Activation Caspase Activation Bax_Increase->Caspase_Activation Bcl2_Decrease->Caspase_Activation Apoptosis Apoptosis Induction Caspase_Activation->Apoptosis

References

Confirming Product Identity: A Comparative Guide to 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of scientific research and pharmaceutical development, the unambiguous confirmation of a product's chemical identity is a critical checkpoint. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) and Carbon-13 (¹³C) NMR, stands as a cornerstone for structural elucidation. This guide provides an objective comparison of ¹H and ¹³C NMR spectroscopy, supported by experimental data and protocols, and contrasts these methods with other common analytical techniques to aid researchers in selecting the most appropriate tools for their specific needs.

¹H vs. ¹³C NMR: A Head-to-Head Comparison

Both ¹H and ¹³C NMR spectroscopy are powerful techniques that provide detailed information about the molecular structure of a compound.[1] However, they differ significantly in the information they provide, their sensitivity, and the experimental setup required. The following table summarizes the key differences between the two techniques.

Feature¹H NMR Spectroscopy¹³C NMR Spectroscopy
Information Provided Provides information about the number of different types of protons, their chemical environment, and the connectivity of neighboring protons.[1]Provides information about the carbon backbone of a molecule, including the number of non-equivalent carbons and their chemical environment (e.g., sp³, sp², sp).[2]
Chemical Shift Range Typically 0 - 13 ppm.[3]Typically 0 - 220 ppm.[3]
Integration The area under a peak is directly proportional to the number of protons it represents, providing quantitative information.[3]Integration is generally not reliable for determining the number of carbons due to relaxation effects and the Nuclear Overhauser Effect (NOE).[3]
Multiplicity (Splitting) Splitting patterns (singlet, doublet, triplet, etc.) reveal the number of neighboring protons, providing crucial connectivity information.[3]Spectra are typically proton-decoupled, resulting in singlets for each unique carbon, which simplifies the spectrum but removes direct C-H coupling information.[3]
Sensitivity High, due to the high natural abundance (~99.9%) and gyromagnetic ratio of the ¹H nucleus.[4]Low, due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[2]
Acquisition Time Relatively short (minutes).[1]Longer, often requiring more scans to achieve a good signal-to-noise ratio (minutes to hours).[1]

NMR in Context: Comparison with Other Analytical Techniques

While NMR is unparalleled for detailed structural elucidation, other techniques offer complementary information and may be more suitable for specific analytical questions.

TechniquePrincipleStrengthsWeaknesses
NMR Spectroscopy Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed information on molecular structure and connectivity; non-destructive.[5]Relatively low sensitivity; requires higher sample concentrations; can be expensive.[3]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity; provides molecular weight and fragmentation patterns useful for identification.[4]Does not provide detailed structural connectivity information; destructive.[3]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Excellent for identifying the presence of specific functional groups (e.g., C=O, O-H).[2]Provides limited information on the overall molecular structure and connectivity.[6]

Experimental Protocols

Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using a reference signal (e.g., TMS at 0 ppm).

Standard ¹³C NMR Acquisition
  • Sample Preparation: A more concentrated sample is often required compared to ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Locking and Shimming: Lock and shim the instrument as described for ¹H NMR.

  • Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A greater number of scans is usually necessary due to the lower sensitivity of the ¹³C nucleus.

  • Processing: Process the data similarly to ¹H NMR, with Fourier transformation, phasing, and chemical shift calibration (e.g., the solvent signal of CDCl₃ at 77.16 ppm).

Visualizing the Workflow and Logic

The following diagrams illustrate the workflow for product identity confirmation using NMR and the logical relationship between the spectral data and the final chemical structure.

Product_Confirmation_Workflow Start Synthesized Product SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Start->SamplePrep NMR_Acquisition NMR Data Acquisition (1H, 13C, optional 2D) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation / Confirmation Spectral_Analysis->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report

Caption: Workflow for product identity confirmation using NMR spectroscopy.

NMR_Data_to_Structure cluster_1H 1H NMR Data cluster_13C 13C NMR Data Chemical_Shift_H Chemical Shift (ppm) - Electronic Environment of Protons Structure Confirmed Chemical Structure Chemical_Shift_H->Structure Integration Integration - Relative Number of Protons Integration->Structure Multiplicity Multiplicity (Splitting) - Number of Neighboring Protons Multiplicity->Structure Chemical_Shift_C Chemical Shift (ppm) - Type of Carbon (sp3, sp2, C=O) Chemical_Shift_C->Structure Number_of_Signals Number of Signals - Number of Unique Carbons Number_of_Signals->Structure

Caption: Logical relationship between NMR data and chemical structure.

Analytical_Technique_Comparison cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy NMR_Strength Strength: Detailed Structural Connectivity NMR_Weakness Weakness: Low Sensitivity MS_Strength Strength: High Sensitivity, Molecular Weight MS_Weakness Weakness: Limited Structural Connectivity IR_Strength Strength: Functional Group Identification IR_Weakness Weakness: Limited Overall Structure Info Product Unknown Product Product->NMR_Strength Product->MS_Strength Product->IR_Strength

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Methylisoxazole-5-carbonitrile via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, verifying the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a detailed comparison and a comprehensive protocol for assessing the purity of 3-Methylisoxazole-5-carbonitrile, a key heterocyclic building block, using High-Performance Liquid Chromatography (HPLC).

This compound is a heterocyclic compound utilized in the synthesis of various pharmaceutical agents.[1] Its molecular structure, featuring an isoxazole ring, a methyl group, and a cyano group, makes it a versatile synthon.[1] The purity of this intermediate is paramount as impurities can affect the yield, purity, and safety profile of the final drug product. HPLC is a widely adopted analytical technique for the separation and quantification of compounds in a mixture, making it an ideal method for purity determination.

Alternative Analytical Techniques

While HPLC is the gold standard for quantitative purity analysis, other methods can provide complementary information:

  • Thin-Layer Chromatography (TLC): A rapid, qualitative technique used to monitor the progress of a reaction and quickly check for the presence of major impurities.[2][3][4] It is often used to develop the mobile phase conditions for HPLC.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. While some isoxazole derivatives can be analyzed by GC, HPLC is generally more versatile for this class of compounds.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR). ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities if their structures are known and they are present in sufficient concentration.[2][6]

  • Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS), MS provides molecular weight information, which is crucial for identifying unknown impurities by their mass-to-charge ratio.[2][7]

HPLC offers a superior combination of resolution, sensitivity, and quantitative accuracy for routine purity analysis compared to these alternatives.

Recommended HPLC Protocol for Purity Assessment

This section details a robust reverse-phase HPLC (RP-HPLC) method for determining the purity of synthesized this compound. Reverse-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is highly effective for separating small organic molecules like isoxazole derivatives.[8][9]

Experimental Methodology

1. Instrumentation and Materials:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended.[8]

  • Reference Standard: this compound with known purity (e.g., >99%).

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: HPLC-grade formic acid or phosphoric acid.[10]

  • Sample Vials: 2 mL amber glass vials with septa.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 10 mg of the this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (approx. 0.5 mg/mL): Prepare the synthesized this compound sample in the same manner as the standard solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (Isoxazole rings typically exhibit UV absorbance in this region)

  • Gradient Elution:

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Acetonitrile)
0.09010
15.01090
20.01090
20.19010
25.09010

4. Data Analysis and Purity Calculation:

  • Inject the standard solution to determine the retention time (RT) of this compound.

  • Inject the sample solution.

  • Integrate all peaks in the chromatogram, excluding solvent peaks.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of the Main Peak / Total Area of All Peaks) x 100

This method assumes that all impurities have a similar response factor at the chosen wavelength. For higher accuracy, a relative response factor for each known impurity should be determined.

Workflow for HPLC Purity Assessment

The following diagram illustrates the logical flow of the purity assessment process, from sample reception to the final report.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage cluster_result Outcome Sample Receive Synthesized This compound Prep_Sample Prepare Synthesized Sample Solution Sample->Prep_Sample Prep_Standard Prepare Reference Standard Solution System_Setup HPLC System Setup & Equilibration Prep_Standard->System_Setup Prep_Sample->System_Setup Inject_Standard Inject Standard System_Setup->Inject_Standard Inject_Sample Inject Sample Inject_Standard->Inject_Sample Acquire_Data Acquire Chromatograms Inject_Sample->Acquire_Data Integrate_Peaks Integrate Peaks Acquire_Data->Integrate_Peaks Calculate_Purity Calculate Purity (Area % Method) Integrate_Peaks->Calculate_Purity Purity_Check Purity ≥ Specification? Calculate_Purity->Purity_Check Pass Pass QC Purity_Check->Pass Yes Fail Fail QC (Investigate Impurities) Purity_Check->Fail No

Workflow for assessing the purity of synthesized compounds via HPLC.

Comparative Data Presentation

The table below presents hypothetical data from an HPLC analysis comparing a synthesized batch of this compound against a certified reference standard. Potential impurities are included based on common synthesis pathways, such as unreacted starting materials or hydrolysis byproducts like 3-Methylisoxazole-5-carboxylic acid.[11]

Sample IDPeak IDRetention Time (RT) (min)Peak Area (mAU*s)Area %Identity
Reference Standard 19.524510.599.85This compound
24.156.80.15Unknown Impurity
Synthesized Batch 13.8115.30.34Impurity A (Early Eluting)
27.2535.80.79Impurity B (e.g., Carboxylic Acid)
3 9.51 4455.1 98.65 This compound
411.039.50.21Impurity C (Late Eluting)
Total (Synthesized) 4515.7 100.00

From this data, the purity of the synthesized batch is determined to be 98.65%, with three detectable impurities. Further investigation using techniques like LC-MS would be required to identify the unknown impurities.

References

A Comparative Guide to Isoxazole Synthesis: Metal-Free vs. Metal-Catalyzed Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of isoxazoles—a key heterocyclic scaffold in numerous pharmaceuticals—presents a choice between traditional metal-catalyzed methods and emerging metal-free alternatives. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most suitable synthetic route for your research needs.

The isoxazole ring is a privileged structure in medicinal chemistry, found in a variety of drugs such as the antibiotic sulfamethoxazole, the anti-inflammatory agent valdecoxib, and the anticonvulsant zonisamide.[1] The construction of this five-membered heterocycle can be broadly categorized into two major strategies: those that employ metal catalysts and those that proceed without them. The choice of method can have significant implications for reaction efficiency, cost, environmental impact, and the potential for metal contamination in the final product.[2]

At a Glance: Key Differences and Considerations

Metal-catalyzed reactions, particularly those using copper and rhodium, are well-established and often provide high yields and regioselectivity.[3][4] However, the cost, toxicity, and potential for trace metal contamination in the final product are significant drawbacks, especially in pharmaceutical applications.[2][5]

In contrast, metal-free syntheses are gaining traction as "greener" alternatives.[6][7] These methods often utilize readily available reagents and can be promoted by physical methods such as microwave or ultrasound irradiation, aligning with the principles of sustainable chemistry.[1][8] While these routes can be highly efficient, they may sometimes face challenges in achieving the same level of regioselectivity as their metal-catalyzed counterparts.

Quantitative Comparison of Synthesis Routes

The following table summarizes quantitative data from selected metal-free and metal-catalyzed isoxazole synthesis methods to provide a clear comparison of their performance.

Parameter Metal-Free Method: Ultrasound-Assisted, Vitamin B1-Catalyzed [6]Metal-Catalyzed Method: Copper(I)-Catalyzed Cycloaddition [4]
Reaction Type Three-component reaction[3+2] Cycloaddition
Starting Materials Aromatic aldehyde, ethyl acetoacetate, hydroxylamine hydrochlorideTerminal acetylene, aldehyde, hydroxylamine
Catalyst Vitamin B1 (Thiamine hydrochloride)Copper(I) (from Cu metal and CuSO4)
Catalyst Loading Not specifiedCatalytic amount
Solvent WaterAqueous solvents
Temperature 20°CAmbient temperature
Reaction Time 30 minutesNot specified
Yield 92% (for 4-Chlorobenzaldehyde)Good yields (specific examples not tabulated)
Key Advantages Metal-free, green solvent, biocompatible catalyst, rapid reactionHigh regioselectivity, mild conditions, one-pot procedure
Key Disadvantages May not be as regioselective as some metal-catalyzed methodsPotential for metal contamination, cost of catalyst

Experimental Protocols

Metal-Free Synthesis: Ultrasound-Assisted, Vitamin B1-Catalyzed Synthesis of 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one[7]

Materials:

  • 2-Methoxybenzaldehyde

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Vitamin B1 (Thiamine hydrochloride)

  • Water

  • Ethanol (for recrystallization)

  • Ultrasonic bath (e.g., 40 kHz, 300 W)

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) supplies

  • Vacuum filtration apparatus

Procedure:

  • In a flask, dissolve 2-methoxybenzaldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and a catalytic amount of Vitamin B1 in water.

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is the same as the level of the reaction mixture.

  • Irradiate the mixture with ultrasound at 20°C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one.

Metal-Catalyzed Synthesis: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles[5]

Materials:

  • Aldehyde

  • Hydroxylamine

  • Chloramine-T trihydrate

  • Terminal acetylene

  • Copper (Cu) metal

  • Copper(II) sulfate (CuSO4)

  • Aqueous solvent

  • Standard laboratory glassware

Procedure:

  • An aldehyde is first converted to the corresponding aldoxime by reaction with hydroxylamine.

  • Without isolation, the aldoxime is transformed to the corresponding nitrile oxide using 1.05 equivalents of chloramine-T trihydrate.

  • In the presence of a catalytic amount of copper(I), obtained from the comproportionation of Cu metal and copper(II) sulfate, the in situ generated nitrile oxide undergoes a stepwise addition to a terminal acetylene at ambient temperature.

  • This one-pot, three-step procedure furnishes the 3,5-disubstituted isoxazole.

Synthesis Workflows

The following diagrams illustrate the general workflows for the described metal-free and metal-catalyzed isoxazole synthesis routes.

Metal-Free Isoxazole Synthesis Workflow cluster_start Starting Materials A Aromatic Aldehyde D Vitamin B1 Catalyst in Water A->D B Ethyl Acetoacetate B->D C Hydroxylamine HCl C->D E Ultrasound Irradiation (20°C, 30 min) D->E F Precipitation of Product E->F G Filtration and Washing F->G H Recrystallization G->H I Pure Isoxazole Product H->I

Caption: A typical workflow for metal-free, ultrasound-assisted isoxazole synthesis.

Metal-Catalyzed Isoxazole Synthesis Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst Aldehyde Aldehyde Aldoxime In situ Aldoxime Formation Aldehyde->Aldoxime Hydroxylamine Hydroxylamine Hydroxylamine->Aldoxime Acetylene Terminal Acetylene Cycloaddition [3+2] Cycloaddition Acetylene->Cycloaddition ChloramineT Chloramine-T NitrileOxide In situ Nitrile Oxide Generation ChloramineT->NitrileOxide CuSO4 CuSO4 CuCatalyst In situ Cu(I) Catalyst Formation CuSO4->CuCatalyst Cu Cu Metal Cu->CuCatalyst Aldoxime->NitrileOxide NitrileOxide->Cycloaddition CuCatalyst->Cycloaddition Product 3,5-Disubstituted Isoxazole Cycloaddition->Product

Caption: A one-pot workflow for copper-catalyzed isoxazole synthesis.

Conclusion

Both metal-free and metal-catalyzed routes offer effective means of synthesizing isoxazoles. The choice between them depends on the specific requirements of the synthesis. For applications where the avoidance of metal contamination is critical and green chemistry principles are a priority, metal-free methods, such as the ultrasound-assisted protocol described, are highly attractive.[6] For syntheses where high regioselectivity is paramount and a one-pot procedure is desired, copper-catalyzed cycloaddition remains a powerful and reliable option.[4] As research in this area continues, the development of even more efficient, selective, and sustainable methods for isoxazole synthesis can be anticipated.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Methylisoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling 3-Methylisoxazole-5-carbonitrile, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on data for similar isoxazole derivatives, the following PPE is recommended:

Personal Protective Equipment (PPE)SpecificationRationale
Eye Protection Chemical safety goggles or face shield.Protects against potential splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact.
Skin and Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of dust or vapors.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Waste Characterization: Treat all unused this compound and any material contaminated with it as hazardous waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Keep it separate from incompatible materials, especially strong oxidizing agents, acids, and bases, to prevent violent reactions.[1][2][3]

2. Waste Collection and Storage:

  • Container: Use a designated, leak-proof, and chemically compatible container for solid waste. For solutions, use a sealed, compatible liquid waste container. The original container is often a good choice if it is in good condition.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "65735-07-1," and the approximate quantity.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[1][4] This area should be at or near the point of generation, well-ventilated, and away from heat or ignition sources.[2][4]

3. Disposal of Contaminated Materials:

  • PPE: Dispose of contaminated gloves, weigh papers, and other disposable labware in the designated solid hazardous waste container for this compound.

  • Glassware: Decontaminate reusable glassware by rinsing with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood. Collect the rinsate as hazardous waste. After decontamination, wash the glassware with soap and water.

4. Disposal of Empty Containers:

  • Definition of Empty: A container is considered "empty" when all contents have been removed by normal means and no more than one inch of residue remains at the bottom.

  • Procedure for Non-Acutely Hazardous Waste: If the substance is not classified as acutely hazardous, the empty container can often be disposed of in the regular trash after defacing the label.[5]

  • Procedure for Acutely Hazardous Waste (P-listed): If the substance is determined to be acutely hazardous, the empty container must be triple-rinsed with a suitable solvent.[5][6] The rinsate must be collected and disposed of as hazardous waste.[6] Given the unknown toxicity of this compound, it is prudent to follow the triple-rinse procedure as a precaution.

5. Arranging for Final Disposal:

  • Contact EHS: Once the waste container is full or has been in storage for a designated period (typically 6-12 months), contact your institution's EHS office to arrange for a pickup.[4][5] Do not attempt to dispose of the chemical waste yourself.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory hazardous waste management protocols and not on specific experimental results for this compound. These protocols are derived from guidelines provided by institutions such as Vanderbilt University, Central Washington University, and the University of Pennsylvania, as well as general recommendations from the American Chemical Society.[1][4][5][7]

Logical Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify as Hazardous Waste A->B Start C Segregate from Incompatibles B->C D Use Labeled, Compatible Container C->D E Store in Satellite Accumulation Area D->E F Manage Contaminated Materials E->F G Handle Empty Containers E->G H Contact EHS for Pickup E->H Container Full or Time Limit Reached F->H G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Methylisoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Methylisoxazole-5-carbonitrile in a laboratory setting. The following procedures are based on the known hazards of structurally similar isoxazole and nitrile compounds. Researchers, scientists, and drug development professionals should use this information to supplement their institution's safety protocols and conduct a thorough risk assessment before beginning any work.

Hazard Profile and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemically resistant nitrile gloves are recommended.[3][4][5][6] Ensure gloves are inspected before use and employ proper removal techniques to avoid skin contact.[7] For prolonged or high-exposure scenarios, consider double-gloving or using thicker, chemical-specific gloves.
Eye & Face Protection Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][8] A face shield may be necessary if there is a splash hazard.
Skin & Body Protection A standard laboratory coat should be worn and buttoned to its full length. For tasks with a higher risk of splashes or spills, consider a chemically resistant apron or suit. Ensure that personal clothing is fully covered.
Respiratory Protection All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[1] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter should be used.[1][8]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound. The following experimental workflow outlines the key stages and necessary precautions.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve/React in Closed System handle_weigh->handle_dissolve handle_transfer Transfer Solutions with Care handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate Complete Experiment cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe_removal Properly Remove & Dispose of PPE cleanup_waste->cleanup_ppe_removal cleanup_wash Wash Hands Thoroughly cleanup_ppe_removal->cleanup_wash

Figure 1. Safe handling workflow for this compound.

Experimental Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are familiar with the potential hazards of this compound by reviewing this guide and any available safety information for similar compounds.

    • Put on all required PPE as detailed in Table 1.

    • Verify that the chemical fume hood is operational and has a current certification.

    • Gather all necessary laboratory equipment, including glassware, stir bars, and spatulas. Ensure all items are clean and dry.

  • Handling:

    • All manipulations of solid this compound, including weighing, must be performed inside a chemical fume hood to prevent inhalation of dust.[1]

    • When dissolving or reacting the compound, use a closed or contained system whenever possible to minimize the release of vapors or aerosols.

    • When transferring solutions, use appropriate tools such as a pipette or a funnel to avoid spills.

  • Spill Management:

    • In the event of a small spill, alert others in the vicinity.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

Table 2: Disposal Guidelines for this compound

Waste TypeDisposal Procedure
Solid Waste Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container.
Liquid Waste Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
Contaminated Materials Disposable items such as gloves, weigh boats, and absorbent paper that have come into contact with this compound should be placed in a sealed bag and disposed of as solid chemical waste.
General Guidance All waste must be disposed of in accordance with local, state, and federal regulations.[7] Never dispose of chemical waste down the drain.[7] Ensure all waste containers are properly labeled with the full chemical name and associated hazards. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.